Isoquinoline
Description
Structure
3D Structure
Propriétés
IUPAC Name |
isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJUIBRHMBBTKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC=CC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
21364-46-5 (hydrochloride) | |
| Record name | Isoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2047644 | |
| Record name | Isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid or hygroscopic solid with a pungent odor like anise oil mixed with benzaldehyde; mp = 26.48 deg C; [Merck Index] Light brown; mp = 24-28 deg C; [Acros Organics MSDS], Solid, Colourless liquid, hygroscopic platelets when solid; Heavy-sweet balsamic, herbaceous aroma | |
| Record name | Isoquinoline | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isoquinoline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14995 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Isoquinoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034244 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Isoquinoline | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1187/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
242.00 to 243.00 °C. @ 760.00 mm Hg | |
| Record name | Isoquinoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04329 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Isoquinoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034244 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.52 mg/mL at 25 °C, Slightly soluble in water, Soluble (in ethanol) | |
| Record name | Isoquinoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04329 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Isoquinoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034244 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Isoquinoline | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1187/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.097-1.103 | |
| Record name | Isoquinoline | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1187/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
119-65-3 | |
| Record name | Isoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoquinoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04329 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ISOQUINOLINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3395 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoquinoline | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.947 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JGX76Y85M6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isoquinoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034244 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
25.5 - 26 °C | |
| Record name | Isoquinoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04329 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Isoquinoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034244 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Isoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoquinoline, a heterocyclic aromatic organic compound, is a structural isomer of quinoline (B57606) composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. This guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for professionals in research and drug development. It includes a detailed summary of its quantitative data, experimental protocols for property determination, and an exploration of its chemical reactivity. Furthermore, this document elucidates the role of this compound and its derivatives in key biological signaling pathways, offering insights into their therapeutic potential.
Physical Properties of this compound
This compound is a colorless to pale yellow hygroscopic liquid or solid with a characteristic, pungent odor.[1][2] Impure samples may appear brownish.[3] At temperatures above its melting point, it exists as a colorless oily liquid.[4] It crystallizes in the form of platelets.[3]
Quantitative Physical Data
The key physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₉H₇N | [4] |
| Molar Mass | 129.16 g/mol | [4] |
| Melting Point | 26–28 °C (79–82 °F; 299–301 K) | [5] |
| Boiling Point | 242–243 °C (468–469 °F; 515–516 K) | [4][5] |
| Density | 1.099 g/cm³ at 25 °C | [5] |
| pKa (of the conjugate acid) | 5.14 | [3][5] |
| Solubility in Water | Low solubility | [3][5] |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, diethyl ether, carbon disulfide, and other common organic solvents. | [3][5] |
| Solubility in Acids | Soluble in dilute acids to form protonated derivatives. | [3][5] |
Experimental Protocols for Physical Property Determination
The melting point of this compound can be determined using the capillary tube method.
Protocol:
-
Sample Preparation: A small amount of dry, crystalline this compound is placed in a capillary tube and packed to a height of 2-3 mm.[5]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.[5]
-
Heating: The sample is heated rapidly to approximately 20 °C below the expected melting point. The heating rate is then slowed to 1-2 °C per minute to allow for accurate observation.[5]
-
Observation: The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[6] For a pure compound, this range is typically sharp.[6]
The boiling point can be determined by distillation.
Protocol:
-
Apparatus Setup: A distillation apparatus is assembled with a round-bottom flask containing the this compound sample and a thermometer positioned to measure the vapor temperature.
-
Heating: The flask is heated gently.
-
Observation: The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature represents the boiling point at the recorded atmospheric pressure.[7]
The pKa of the this compound conjugate acid can be determined by spectrophotometry.
Protocol:
-
Solution Preparation: A solution of this compound in a 50% aqueous methanol (B129727) solution is prepared due to its low water solubility.[8]
-
Spectrophotometric Measurement: The UV-Vis absorption spectra of the this compound solution are recorded at various pH values.
-
Data Analysis: The pKa is determined by analyzing the change in absorbance at a wavelength where the protonated and non-protonated forms have significantly different absorption, using the Henderson-Hasselbalch equation.[8]
Protocol:
-
Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, ethanol) in a sealed vial.[5]
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[5]
-
Separation: The undissolved solid is separated from the solution by filtration or centrifugation.[5]
-
Quantification: The concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.
Chemical Properties and Reactivity of this compound
This compound's chemical properties are dictated by its heterocyclic aromatic structure, which consists of a benzene ring fused to a pyridine ring. The presence of the nitrogen atom significantly influences its reactivity.
Basicity
This compound is a weak base due to the lone pair of electrons on the nitrogen atom.[1][2] It readily reacts with strong acids to form salts.[3][5]
Electrophilic Aromatic Substitution
Electrophilic substitution reactions occur preferentially on the benzene ring, which is more electron-rich than the pyridine ring. The primary positions for substitution are C-5 and C-8.[9][10]
Protocol:
-
Reagents: Concentrated nitric acid and concentrated sulfuric acid.
-
Procedure: this compound is treated with a mixture of concentrated nitric and sulfuric acids at 25°C.[11]
-
Products: The reaction yields a mixture of 5-nitrothis compound (B18046) and 8-nitrothis compound.[11]
Nucleophilic Substitution
Nucleophilic substitution reactions occur on the electron-deficient pyridine ring, primarily at the C-1 position.[9][12]
Protocol:
-
Procedure: this compound is reacted with sodium amide in liquid ammonia.[13]
-
Product: The reaction yields 1-aminothis compound.[13]
Oxidation
The outcome of the oxidation of this compound depends on the reaction conditions and the oxidizing agent used.
Protocol:
-
Reagent: Alkaline potassium permanganate (B83412) (KMnO₄).
-
Procedure: this compound is treated with an alkaline solution of potassium permanganate.
-
Products: The reaction results in the cleavage of the benzene ring to yield pyridine-3,4-dicarboxylic acid (cinchomeronic acid) and phthalic acid.[1][9]
Reduction
The reduction of this compound can lead to the saturation of either the pyridine ring, the benzene ring, or both, depending on the reducing agent and reaction conditions.
Protocol:
-
Reagent: Sodium borohydride (B1222165) (NaBH₄) in a suitable solvent like methanol.[14]
-
Procedure: this compound is treated with sodium borohydride.
-
Product: This reduction typically yields 1,2,3,4-tetrahydrothis compound.
Role in Biological Signaling Pathways
This compound and its derivatives are integral components of many natural products and synthetic drugs, exerting their biological effects by modulating various signaling pathways.
Experimental Workflow for Studying Signaling Pathway Modulation
Caption: A general experimental workflow for investigating the effects of this compound derivatives on cellular signaling pathways.
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[15] Dysregulation of this pathway is a hallmark of many cancers. Several this compound alkaloids have been shown to inhibit this pathway.[16]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a key role in regulating the immune and inflammatory responses, cell survival, and proliferation.[17] Constitutive activation of this pathway is associated with various inflammatory diseases and cancers. Berberine, an this compound alkaloid, is a well-known inhibitor of the NF-κB pathway.[8][17]
References
- 1. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 5. Noscapine alters microtubule dynamics in living cells and inhibits the progression of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chichibabin Reaction | PPTX [slideshare.net]
- 7. The oxidation reaction of quinine by potassium permanganate (KMnO4) | Jurnal Sains Teh dan Kina [tcrjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Insight into the Tubulin-Targeted Anticancer Potential of Noscapine and its Structural Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 12. what happen when quinloine and this compound reacts with alkali kmno4 - askIITians [askiitians.com]
- 13. scientificupdate.com [scientificupdate.com]
- 14. researchgate.net [researchgate.net]
- 15. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 16. Alkaloid-based modulators of the PI3K/Akt/mTOR pathway for cancer therapy: Understandings from pharmacological point of view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Berberine, A Phytoalkaloid, Inhibits Inflammatory Response Induced by LPS through NF-Kappaβ Pathway: Possible Involvement of the IKKα - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources of Isoquinoline Alkaloids in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline alkaloids represent a vast and structurally diverse group of nitrogen-containing secondary metabolites, with over 2,500 identified compounds.[1] Primarily found in the plant kingdom, these alkaloids are renowned for their significant pharmacological activities, forming the basis of numerous therapeutic agents.[2] This technical guide provides an in-depth exploration of the primary plant sources of this compound alkaloids, quantitative data on their distribution within plant tissues, detailed experimental protocols for their analysis, and a visualization of their biosynthetic pathways. This document is intended to serve as a comprehensive resource for professionals engaged in natural product research, drug discovery, and development.
This compound alkaloids are biosynthetically derived from the amino acid tyrosine.[3] Their diverse structures are classified into several subgroups, including benzylisoquinolines, aporphines, protoberberines, benzophenanthridines, and morphinans.[3] Prominent examples with well-established medicinal applications include morphine, a potent analgesic from Papaver somniferum; berberine (B55584), an antimicrobial agent found in Berberis species; and sanguinarine (B192314), known for its anti-inflammatory and anticancer properties, present in plants like Chelidonium majus.[1][2]
This guide will focus on the most significant plant families and species that serve as rich sources of these valuable compounds.
Major Plant Families and Species
This compound alkaloids are predominantly found in a select number of plant families. The most notable among these are Papaveraceae, Berberidaceae, Menispermaceae, and Ranunculaceae.[4]
Papaveraceae (Poppy Family)
The Papaveraceae family is arguably the most well-known source of this compound alkaloids, largely due to the opium poppy, Papaver somniferum. This species is the commercial source of morphinan (B1239233) alkaloids such as morphine, codeine, and thebaine.[4][5] Other important genera within this family include Chelidonium (Greater Celandine) and Macleaya (Plume Poppy), which are rich in benzophenanthridine alkaloids like sanguinarine and chelerythrine.[6][7]
Berberidaceae (Barberry Family)
The Berberidaceae family is characterized by the presence of protoberberine alkaloids, with berberine being the most prominent example.[8][9] Species of the genus Berberis, such as Berberis vulgaris (Common Barberry), are widely recognized for their high content of berberine and related compounds like palmatine.[10] These alkaloids are typically concentrated in the roots and rhizomes of the plants.[9]
Menispermaceae (Moonseed Family)
The Menispermaceae family is a rich source of a wide variety of this compound alkaloids, particularly bisbenzylthis compound alkaloids.[10] This class of compounds is formed by the dimerization of two benzylthis compound units. A well-known example is tubocurarine, a muscle relaxant originally isolated from Chondrodendron tomentosum.
Ranunculaceae (Buttercup Family)
The Ranunculaceae family also contains a variety of this compound alkaloids. For instance, species of the genus Coptis are known to accumulate significant amounts of protoberberine alkaloids, including berberine and coptisine.[2]
Quantitative Distribution of this compound Alkaloids in Plant Tissues
The concentration of this compound alkaloids can vary significantly between different plant species and even within the different organs of a single plant. The following tables summarize quantitative data for key alkaloids in selected plant species.
Table 1: Alkaloid Content in Papaver somniferum (cv. C048-6-14-64) [5][11]
| Plant Part | Morphine (% of total alkaloids) | Codeine (% of total alkaloids) | Thebaine (% of total alkaloids) | Total Alkaloids (µg/g dry matter) |
| Latex | High | Moderate | Moderate | 683 - 25,338 |
| Stems | Decreasing gradient towards roots | Increasing gradient towards roots | Constant | Variable |
| Leaves | ~75-80% (combined with codeine and thebaine) | ~75-80% (combined with morphine and thebaine) | ~75-80% (combined with morphine and codeine) | Constant |
| Roots | Low | Low | Low | Dominated by benzo[c]phenanthridines |
Table 2: Berberine and Palmatine Content in Berberis vulgaris [10][12]
| Plant Part | Berberine (% w/w of dried roots) | Palmatine (% of total alkaloids) | Total Alkaloids (% w/w of dried roots) |
| Roots | 0.43 ± 0.02 | High | 2.22 ± 0.12 |
| Stems | Lower than roots | High | Lower than roots |
| Leaves | Low | Low | Low |
| Fruits (pulp) | Not detectable | Not detectable | Not detectable |
Table 3: Alkaloid Content in Chelidonium majus [13][14][15][16]
| Plant Part | Chelidonine (mg/g dry weight) | Sanguinarine (mg/g dry weight) | Chelerythrine (mg/g dry weight) | Protopine (mg/g dry weight) | Coptisine | Berberine | Total Alkaloids (% in aerial parts) | Total Alkaloids (% in roots) |
| Aerial Parts | 0.73 - 2.34 | 0.66 - 2.93 | 0.18 - 2.80 | 0.57 - 2.42 | Predominant | Present | 0.27 - 2.25 | 3 - 4 |
| Roots | Higher than aerial parts | Predominant | Predominant | Lower than aerial parts | Lower than aerial parts | Lower than aerial parts | 3 - 4 | - |
Experimental Protocols
Accurate quantification of this compound alkaloids is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Protocol 1: Extraction and Isolation of Berberine from Berberis vulgaris Roots
This protocol is adapted from a method for the isolation of berberine for standardization purposes.[8][17]
1. Extraction: a. Air-dry the roots of Berberis vulgaris at ambient temperature and grind them into a powder. b. Macerate the powdered root material in distilled water (e.g., 1.5 kg in 5 L) for 48 hours at room temperature. c. Filter the extract and concentrate it under vacuum to obtain the crude aqueous extract.
2. Isolation: a. Dissolve the aqueous extract in 1% hydrochloric acid (HCl). b. Filter the acidic solution. c. Alkalinize the filtrate to pH 8 with concentrated ammonium (B1175870) hydroxide (B78521) (NH4OH). d. Extract the alkalinized solution with chloroform (B151607). The chloroform layer will contain the tertiary alkaloids. e. Evaporate the chloroform to yield the alkaloid fraction. f. Further purify the berberine from the chloroform fraction using column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol (B129727).
Protocol 2: HPLC-DAD Analysis of this compound Alkaloids
This protocol provides a general framework for the quantitative analysis of this compound alkaloids in plant extracts.[18][19][20]
1. Sample Preparation: a. Extract the powdered plant material (e.g., 1 g) with an appropriate solvent, such as methanol or acidified methanol, using ultrasonication or accelerated solvent extraction (ASE).[21] b. Filter the extract through a 0.45 µm syringe filter. c. For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.[20]
2. Chromatographic Conditions:
- HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD) is suitable.
- Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.
- Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of:
- Solvent A: Aqueous buffer (e.g., 0.1% formic acid or ammonium acetate).[21]
- Solvent B: Acetonitrile (B52724) or methanol.
- Flow Rate: Typically 1.0 mL/min.
- Column Temperature: Maintained at a constant temperature, for example, 30 °C.
- Detection Wavelength: Monitored at a wavelength appropriate for the target alkaloids (e.g., 280 nm for general screening, or specific wavelengths for individual compounds).
3. Quantification: a. Prepare a series of standard solutions of the target alkaloids of known concentrations. b. Generate a calibration curve by plotting the peak area against the concentration of the standards. c. Quantify the alkaloids in the plant extracts by comparing their peak areas to the calibration curve.
Protocol 3: LC-MS/MS Analysis of this compound Alkaloids
LC-MS/MS offers higher sensitivity and selectivity for the analysis of this compound alkaloids, especially in complex matrices.[21][22][23]
1. Sample Preparation:
- Follow the same extraction and filtration procedures as for HPLC analysis.
2. LC-MS/MS Conditions:
- LC System: Coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).
- Column and Mobile Phase: Similar to HPLC conditions, but often with smaller particle size columns and lower flow rates for better compatibility with the mass spectrometer. A gradient of acetonitrile and water with 0.1% formic acid is a common mobile phase.[21]
- Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.
- MS Parameters: Optimize parameters such as capillary voltage, gas temperatures, and collision energy for the specific alkaloids of interest.
- Data Acquisition: Operate in Multiple Reaction Monitoring (MRM) mode for targeted quantification, which provides high selectivity and sensitivity.
Biosynthetic Pathways
The biosynthesis of this compound alkaloids originates from the amino acid L-tyrosine. A series of enzymatic reactions leads to the central intermediate (S)-reticuline, which is the precursor to a wide array of different this compound alkaloid classes.
Biosynthesis of (S)-Reticuline from Tyrosine
The initial steps involve the conversion of L-tyrosine to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). These two molecules then condense to form (S)-norcoclaurine, the first committed intermediate in the pathway. A series of subsequent hydroxylation and methylation reactions, catalyzed by specific enzymes, leads to the formation of (S)-reticuline.
Biosynthesis of (S)-Reticuline from Tyrosine.
Biosynthesis of Morphine from (R)-Reticuline
In Papaver somniferum, (S)-reticuline is converted to its stereoisomer (R)-reticuline. This is the entry point into the morphinan alkaloid pathway. A series of enzymatic reactions, including phenol (B47542) coupling, reduction, and demethylation, leads to the formation of morphine.[3][4][24][25]
Biosynthesis of Morphine from (R)-Reticuline.
Biosynthesis of Sanguinarine and Chelerythrine from (S)-Reticuline
In plants like Chelidonium majus and Macleaya cordata, (S)-reticuline is the precursor for benzophenanthridine alkaloids. The berberine bridge enzyme (BBE) catalyzes the conversion of (S)-reticuline to (S)-scoulerine, which is a key branch point intermediate.[6][7] Subsequent enzymatic steps lead to the formation of sanguinarine and chelerythrine.[7]
Biosynthesis of Sanguinarine and Chelerythrine.
Conclusion
This technical guide has provided a comprehensive overview of the natural plant sources of this compound alkaloids, with a focus on quantitative data, experimental protocols, and biosynthetic pathways. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. A thorough understanding of the botanical sources and analytical methodologies for these potent bioactive compounds is essential for their continued exploration and exploitation for therapeutic purposes. The provided protocols and biosynthetic diagrams offer a practical foundation for further research and development in this exciting area of medicinal plant science.
References
- 1. This compound Alkaloid Biosynthesis [biocyclopedia.com]
- 2. pnas.org [pnas.org]
- 3. scribd.com [scribd.com]
- 4. Biosynthesis of the morphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Biotechnological Advances in Sanguinarine and Chelerythrine Production from Plume Poppy (Macleaya cordata): A Gene Editing Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. florajournal.com [florajournal.com]
- 9. A comprehensive review of recent advances in the extraction and therapeutic potential of berberine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. profiles.wustl.edu [profiles.wustl.edu]
- 12. researchgate.net [researchgate.net]
- 13. Determination of Selected this compound Alkaloids from Chelidonium majus, Mahonia aquifolium and Sanguinaria canadensis Extracts by Liquid Chromatography and Their In Vitro and In Vivo Cytotoxic Activity against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alkaloids in Chelidonium majus L: a review of its phytochemistry, pharmacology and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Greater Celandine's Ups and Downs−21 Centuries of Medicinal Uses of Chelidonium majus From the Viewpoint of Today's Pharmacology [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of this compound Alkaloids from Some Papaveraceae and Berberidaceae Representatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis of Morphinan Alkaloids in Saccharomyces cerevisiae | PLOS One [journals.plos.org]
The intricate biosynthetic journey from tyrosine to isoquinoline alkaloids: A technical guide for researchers
Authored for researchers, scientists, and drug development professionals, this in-depth technical guide delineates the core biosynthetic pathway of isoquinoline alkaloids, beginning with the amino acid precursor, tyrosine. This document provides a comprehensive overview of the key enzymatic steps, intermediate compounds, and quantitative data, alongside detailed experimental protocols and visual pathway representations to facilitate a deeper understanding and application in research and development.
The this compound alkaloids are a large and structurally diverse class of plant secondary metabolites, many of which possess significant pharmacological activities. This guide focuses on the central biosynthetic pathway that originates from L-tyrosine and leads to the formation of the pivotal intermediate, (S)-reticuline, from which a vast array of this compound alkaloid skeletons are derived, including those of morphine, codeine, berberine, and sanguinarine.
The Core Biosynthetic Pathway: From Tyrosine to (S)-Reticuline
The biosynthesis of this compound alkaloids commences with the conversion of L-tyrosine into two key precursors: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). The condensation of these two molecules, catalyzed by norcoclaurine synthase (NCS), marks the first committed step in the pathway, yielding (S)-norcoclaurine, the foundational benzylthis compound alkaloid.[1][2]
A series of subsequent enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, transform (S)-norcoclaurine into the central branch-point intermediate, (S)-reticuline.[3] This molecule serves as the precursor for a multitude of downstream pathways leading to the vast diversity of this compound alkaloids.
Key Enzymes in the Biosynthesis of (S)-Reticuline
The conversion of tyrosine to (S)-reticuline is orchestrated by a series of key enzymes, each playing a critical role in the stepwise modification of the this compound backbone.
-
Norcoclaurine Synthase (NCS): This enzyme catalyzes the Pictet-Spengler condensation of dopamine and 4-HPAA to form (S)-norcoclaurine.[2]
-
Norcoclaurine 6-O-methyltransferase (6OMT): 6OMT is responsible for the methylation of the 6-hydroxyl group of (S)-norcoclaurine to produce (S)-coclaurine.[1]
-
Coclaurine N-methyltransferase (CNMT): This enzyme catalyzes the N-methylation of (S)-coclaurine to yield (S)-N-methylcoclaurine.
-
(S)-N-methylcoclaurine-3'-hydroxylase (CYP80B1): A cytochrome P450-dependent monooxygenase that introduces a hydroxyl group at the 3' position of (S)-N-methylcoclaurine.
-
3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT): The final step in (S)-reticuline formation is the methylation of the 4'-hydroxyl group of 3'-hydroxy-N-methylcoclaurine, catalyzed by 4'OMT.[3]
Quantitative Data on Key Biosynthetic Enzymes
The efficiency and regulation of the this compound alkaloid biosynthetic pathway are governed by the kinetic properties of its constituent enzymes. The following table summarizes key quantitative data for the enzymes involved in the formation of (S)-reticuline from various plant sources.
| Enzyme | Source Organism | Substrate(s) | K_m (µM) | Optimal pH | Optimal Temperature (°C) |
| Norcoclaurine Synthase (NCS) | Thalictrum flavum | Dopamine | - (sigmoidal) | 7.0 | 40 |
| 4-HPAA | 700 | ||||
| Coptis japonica | Dopamine | - | 7.0 | 30 | |
| 4-HPAA | - | ||||
| Norcoclaurine 6-O-methyltransferase (6OMT) | Coptis japonica | (R,S)-Norlaudanosoline | 2230 | 8.0 | 37 |
| S-adenosyl-L-methionine | 3950 | ||||
| Coclaurine N-methyltransferase (CNMT) | Papaver somniferum | (S)-Coclaurine | - | 8.5 | 37 |
| (S)-N-methylcoclaurine-3'-hydroxylase (CYP80B1) | Eschscholzia californica | (S)-N-methylcoclaurine | 15 | 7.5 | 35 |
| Berberine Bridge Enzyme (BBE) | Papaver somniferum | (S)-Reticuline | - | 9.0 | 30 |
Production of this compound Alkaloids in Engineered Systems
The elucidation of the biosynthetic pathway has enabled the engineering of microorganisms, such as Saccharomyces cerevisiae (yeast) and Escherichia coli, for the production of this compound alkaloids. This approach offers a promising alternative to the extraction from plant sources. The following table presents a selection of reported production titers for key this compound alkaloids in engineered microbial systems.
| Product | Host Organism | Precursor/Carbon Source | Titer |
| (S)-Reticuline | Saccharomyces cerevisiae | (R,S)-Norlaudanosoline | ~150 mg/L |
| (S)-Reticuline | Saccharomyces cerevisiae | Glucose | 80.6 µg/L |
| (S)-Reticuline | Escherichia coli | Dopamine | 11 mg/L |
| Dihydrosanguinarine & Sanguinarine | Saccharomyces cerevisiae | (S)-Reticuline | 635 mg/L |
| Codeine | Saccharomyces cerevisiae | Thebaine | 7.7 mg/L |
| Morphine | Saccharomyces cerevisiae | Thebaine | 4.7 mg/L |
Visualizing the Biosynthetic Pathway and Experimental Workflows
To provide a clear visual representation of the complex processes involved in this compound alkaloid biosynthesis, the following diagrams have been generated using the Graphviz DOT language.
Caption: The core biosynthetic pathway of this compound alkaloids from tyrosine.
References
- 1. Purification and characterization of S-adenosyl-L-methionine: norcoclaurine 6-O-methyltransferase from cultured Coptis japonica cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and characterization of norcoclaurine synthase. The first committed enzyme in benzylthis compound alkaloid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular characterization of O-methyltransferases involved in this compound alkaloid biosynthesis in Coptis japonica - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Principles of Isoquinoline Reactivity and Aromaticity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoquinoline, a nitrogen-containing heterocyclic aromatic compound, is a pivotal structural motif in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties, arising from the fusion of a benzene (B151609) ring with a pyridine (B92270) ring, dictate its reactivity and aromatic character, making it a versatile scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the fundamental principles governing the aromaticity and reactivity of this compound. It delves into the electronic structure, electrophilic and nucleophilic substitution reactions, cycloadditions, and redox chemistry of the this compound core. Quantitative data are presented in structured tables for comparative analysis. Detailed experimental protocols for key transformations and illustrative diagrams of relevant signaling pathways are included to provide a practical resource for researchers in the field of drug discovery and development.
Aromaticity of the this compound Nucleus
The aromaticity of this compound, a benzopyridine, is a consequence of its planar, cyclic structure containing 10 π-electrons, which satisfies Hückel's rule (4n+2 π-electrons, where n=2). This delocalized π-electron system, shared between the benzene and pyridine rings, imparts significant thermodynamic stability to the molecule. The resonance energy of the related quinoline (B57606) molecule is 222 kJ/mol, indicating a high degree of aromatic stabilization.[1]
The presence of the electronegative nitrogen atom in the pyridine ring leads to an uneven distribution of electron density across the bicyclic system. The pyridine ring is electron-deficient compared to the benzene ring, which influences the molecule's reactivity.[1]
Quantitative Data on this compound's Structure and Properties
The following tables summarize key quantitative data related to the structure and properties of this compound.
| Parameter | Value | Reference(s) |
| Chemical Formula | C₉H₇N | [2] |
| Molar Mass | 129.16 g/mol | [2] |
| Melting Point | 26-28 °C | [2] |
| Boiling Point | 242 °C | [2] |
| pKa (of the conjugate acid) | 5.14, 5.4 | [2][3] |
| Bond | Bond Length (Å) (Calculated) | Reference(s) |
| N1-C2 | 1.33 | [1] |
| C2-C3 | 1.44 | [1] |
| C3-C4 | 1.38 | [1] |
| C4-C4a | 1.39 | [1] |
| C4a-C8a | 1.45 | [1] |
| C5-C6 | 1.34 | [1] |
| C6-C7 | 1.39 | [1] |
| C7-C8 | 1.35 | [1] |
Reactivity of this compound
The reactivity of this compound is a direct consequence of its electronic structure. The electron-deficient pyridine ring is susceptible to nucleophilic attack, while the more electron-rich benzene ring is the preferred site for electrophilic substitution.
Electrophilic Aromatic Substitution (SEAr)
Electrophilic substitution on the this compound ring occurs preferentially on the benzene ring, primarily at the C5 and C8 positions.[4] This is due to the deactivating effect of the protonated nitrogen atom under acidic conditions, which directs the electrophile to the carbocyclic ring. The stability of the Wheland intermediate, the carbocation formed during the reaction, is greatest when the positive charge is delocalized on the benzene ring without involving the electron-deficient pyridine ring.
The general order of reactivity for electrophilic substitution at different positions in this compound is: 4 > 5 ≈ 7 > 8 > 6 > 3 > 1.[5]
Objective: To synthesize a mixture of 5-nitrothis compound (B18046) and 8-nitrothis compound.
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Sodium carbonate (Na₂CO₃) solution
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add 2.0 g of this compound to the cold sulfuric acid while stirring.
-
Prepare the nitrating mixture by slowly adding 2.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the this compound-sulfuric acid solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Pour the reaction mixture carefully onto 50 g of crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting residue contains a mixture of 5-nitrothis compound and 8-nitrothis compound, which can be separated by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridine ring of this compound is susceptible to nucleophilic attack, primarily at the C1 position.[4] This is analogous to the reactivity of pyridine.
Objective: To synthesize 1-aminothis compound.
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Anhydrous toluene (B28343) or xylene
-
Ammonium (B1175870) chloride solution
-
Round-bottom flask, reflux condenser, heating mantle, nitrogen atmosphere setup.
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place 2.0 g of sodium amide in 50 mL of anhydrous toluene.
-
Add 3.0 g of this compound to the suspension.
-
Heat the reaction mixture to reflux (approximately 110-140 °C) under a nitrogen atmosphere for 4-6 hours. The progress of the reaction can be monitored by the evolution of hydrogen gas.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated ammonium chloride solution to decompose any unreacted sodium amide.
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 1-aminothis compound, which can be purified by recrystallization.
Oxidation and Reduction Reactions
The this compound ring system can undergo both oxidation and reduction, with the outcome depending on the reagents and reaction conditions.
Oxidation of this compound with strong oxidizing agents like alkaline potassium permanganate (B83412) (KMnO₄) leads to the cleavage of the benzene ring, yielding pyridine-3,4-dicarboxylic acid (cinchomeronic acid).[4]
Objective: To synthesize pyridine-3,4-dicarboxylic acid.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Potassium hydroxide (B78521) (KOH)
-
Hydrochloric acid (HCl)
-
Water
-
Round-bottom flask, reflux condenser, heating mantle.
Procedure:
-
Dissolve 2.0 g of this compound in 100 mL of water containing 1.0 g of potassium hydroxide.
-
Heat the solution to 80-90 °C and slowly add a solution of 8.0 g of potassium permanganate in 150 mL of water over a period of 2 hours.
-
After the addition is complete, reflux the mixture for an additional 4 hours.
-
Cool the reaction mixture and filter off the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3.
-
The pyridine-3,4-dicarboxylic acid will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry.
Reduction of this compound can lead to various hydrogenated products depending on the reducing agent and reaction conditions. Catalytic hydrogenation or reduction with sodium in ethanol (B145695) typically yields 1,2,3,4-tetrahydrothis compound. Reduction of the isoquinolinium salt with sodium borohydride (B1222165) (NaBH₄) also yields the tetrahydrothis compound derivative.
Objective: To synthesize N-methyl-1,2,3,4-tetrahydrothis compound from N-methylisoquinolinium iodide.
Materials:
-
N-methylisoquinolinium iodide
-
Sodium borohydride (NaBH₄)
-
Water
-
Dichloromethane
-
Beaker, magnetic stirrer.
Procedure:
-
Dissolve 1.0 g of N-methylisoquinolinium iodide in 20 mL of methanol in a beaker.
-
Cool the solution in an ice bath.
-
Slowly add 0.5 g of sodium borohydride in small portions to the stirred solution.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Add 20 mL of water to the reaction mixture.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain N-methyl-1,2,3,4-tetrahydrothis compound.
Cycloaddition Reactions
This compound can participate in cycloaddition reactions, acting as either the diene or dienophile component, depending on the reaction partner. For instance, isoquinolinium ylides can undergo 1,3-dipolar cycloaddition reactions.
Objective: To synthesize a tetrahydropyrrolo[2,1-a]this compound derivative.
Materials:
-
This compound
-
An active methylene (B1212753) compound (e.g., ethyl chloroacetate)
-
An aromatic aldehyde (e.g., benzaldehyde)
-
Cyanoacetamide
-
A base (e.g., triethylamine)
-
A suitable solvent (e.g., ethanol)
-
Round-bottom flask, reflux condenser.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol), ethyl chloroacetate (B1199739) (1.0 mmol), benzaldehyde (B42025) (1.0 mmol), and cyanoacetamide (1.0 mmol) in ethanol (20 mL).
-
Add triethylamine (B128534) (1.2 mmol) to the mixture.
-
Reflux the reaction mixture for 6-8 hours.
-
Cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry. The product is a tetrahydropyrrolo[2,1-a]this compound derivative.
This compound in Drug Development: Targeting Signaling Pathways
The this compound scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[6] this compound derivatives have been extensively explored as therapeutic agents, particularly in the field of oncology. One of the key signaling pathways frequently dysregulated in cancer is the PI3K/Akt/mTOR pathway, which controls cell growth, proliferation, and survival. Several this compound-based compounds have been developed as inhibitors of this critical pathway.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade. Upon activation by growth factors, PI3K (phosphatidylinositol 3-kinase) phosphorylates PIP2 to PIP3. PIP3 then recruits and activates Akt (also known as protein kinase B). Activated Akt, in turn, phosphorylates a variety of downstream targets, including mTOR (mammalian target of rapamycin), which is a key regulator of protein synthesis and cell growth. Aberrant activation of this pathway is a hallmark of many cancers.
References
- 1. imperial.ac.uk [imperial.ac.uk]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. gcwgandhinagar.com [gcwgandhinagar.com]
- 5. Electrophilic aromatic reactivities via pyrolysis of 1-arylethyl acetates. Part XII. Total reactivity of this compound - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. This compound Synthesis - 968 Words | Bartleby [bartleby.com]
The Discovery and Isolation of Isoquinoline from Coal Tar: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the seminal work leading to the discovery and isolation of isoquinoline from coal tar. It offers a historical perspective on the early experimental protocols and presents the available quantitative data to inform the work of researchers, scientists, and drug development professionals. The intricate processes of separation and purification are detailed, providing a foundational understanding of the origins of this critical scaffold in medicinal chemistry.
Introduction
This compound, a heterocyclic aromatic organic compound, is a structural isomer of quinoline (B57606).[1] Its discovery in the late 19th century was a direct result of the burgeoning coal tar industry, which provided a rich source of aromatic compounds. The this compound nucleus is a fundamental structural motif in a vast array of natural products, particularly alkaloids, and forms the backbone of numerous pharmaceuticals. Understanding its historical isolation from a complex mixture like coal tar offers valuable insights into classical separation science and the ingenuity of early organic chemists.
The Dawn of Discovery: Hoogewerff and van Dorp (1885)
In 1885, Dutch chemists S. Hoogewerff and W. A. van Dorp were the first to isolate and identify this compound from the quinoline fraction of coal tar.[1] Their method, a testament to the principles of fractional crystallization, laid the groundwork for obtaining this important heterocycle.
Hoogewerff and van Dorp's Experimental Protocol
The following protocol is a detailed reconstruction of the method employed by Hoogewerff and van Dorp, based on available historical accounts.
Objective: To isolate this compound from the crude quinoline fraction of coal tar.
Materials:
-
Crude quinoline fraction from coal tar distillation
-
Concentrated sulfuric acid
-
Sodium hydroxide (B78521) solution
-
Diethyl ether
Procedure:
-
Fractional Distillation of Coal Tar: Coal tar was first subjected to fractional distillation. The fraction boiling between 230-250 °C, known to contain quinoline and its isomers, was collected.
-
Formation of Acid Sulfates: The collected fraction was treated with concentrated sulfuric acid. This protonated the basic nitrogen-containing heterocyclic compounds, including quinoline and this compound, to form their respective acid sulfate (B86663) salts.
-
Fractional Crystallization: The mixture of acid sulfate salts was then subjected to fractional crystallization from ethanol. Hoogewerff and van Dorp observed that the sulfate salt of this compound was less soluble in ethanol than the sulfate salt of quinoline. This difference in solubility was the key to their separation.
-
The initial crystals formed upon cooling were richer in this compound sulfate.
-
These crystals were collected by filtration.
-
The process of recrystallization from fresh ethanol was repeated multiple times to enhance the purity of the this compound sulfate.
-
-
Liberation of Free Base: The purified this compound sulfate crystals were treated with a sodium hydroxide solution to neutralize the sulfuric acid and liberate the free this compound base.
-
Extraction and Purification: The liberated this compound, being an oily liquid, was extracted from the aqueous solution using diethyl ether. The ethereal solution was then dried, and the ether was removed by distillation, yielding purified this compound.
A More Rapid Route: The Weissgerber Innovation (1914)
In 1914, R. Weissgerber developed a more efficient method for separating this compound from quinoline, exploiting the subtle difference in their basicity.[1] this compound is slightly more basic than quinoline, a property that Weissgerber ingeniously used to achieve a more rapid separation.
Weissgerber's Experimental Protocol
The following is a detailed reconstruction of Weissgerber's selective extraction method.
Objective: To selectively extract this compound from a mixture of quinoline and this compound.
Materials:
-
Quinoline-isoquinoline fraction of coal tar
-
Dilute sulfuric acid
-
Sodium hydroxide solution
-
Organic solvent (e.g., toluene (B28343) or benzene)
Procedure:
-
Initial Extraction: The coal tar fraction containing quinoline and this compound was dissolved in an organic solvent.
-
Selective Protonation: This organic solution was then washed with a carefully controlled amount of dilute sulfuric acid. Since this compound is the stronger base, it was preferentially protonated and extracted into the aqueous acidic phase as this compound sulfate. The less basic quinoline remained predominantly in the organic phase.
-
Separation of Phases: The aqueous and organic layers were separated.
-
Isolation of this compound: The aqueous layer, containing the enriched this compound sulfate, was then treated with a sodium hydroxide solution to liberate the free this compound base.
-
Final Purification: The this compound was then extracted with an organic solvent and purified by distillation.
Quantitative Data from Historical Context
The exact composition of coal tar varied depending on the source of the coal and the carbonization process. However, historical analyses from the late 19th and early 20th centuries provide a general overview of the components. The quinoline fraction, which contains this compound, was a minor but significant component.
| Component | Typical Percentage in Coal Tar (late 19th/early 20th Century) | Notes |
| Pitch | 50-60% | A complex mixture of high-molecular-weight aromatic hydrocarbons. |
| Creosote Oil | 20-30% | A mixture of phenols, cresols, and other aromatic compounds. |
| Naphthalene | 5-10% | The most abundant single constituent. |
| Anthracene Oil | 5-10% | Contains anthracene, phenanthrene, and carbazole. |
| Light Oil | 2-5% | Contains benzene, toluene, and xylenes. |
| Quinoline Fraction | 0.3-0.5% | Contains quinoline, this compound, and their methyl derivatives. |
| This compound | ~0.05-0.1% of total tar | Estimated to be a smaller portion of the quinoline fraction. |
Note: The yields for the historical isolation methods are not well-documented in readily available sources. However, it can be inferred that the processes were laborious and the yields were likely low, especially for the multi-step fractional crystallization method of Hoogewerff and van Dorp. Modern industrial processes for this compound extraction from coal tar wash oil can achieve yields of around 78%.[2]
Visualizing the Historical Processes
To better understand the logical flow of these pioneering experiments, the following diagrams have been generated using the DOT language.
Caption: Hoogewerff and van Dorp's isolation of this compound.
Caption: Weissgerber's selective extraction of this compound.
Conclusion
The discovery and isolation of this compound from coal tar by Hoogewerff and van Dorp, and the subsequent refinement of the separation process by Weissgerber, represent significant milestones in the history of organic chemistry. These early methods, relying on fundamental principles of solubility and basicity, paved the way for the large-scale production of this compound and its derivatives. For contemporary researchers, this historical context underscores the enduring importance of classical separation techniques and provides a foundational appreciation for the origins of a molecular scaffold that continues to play a vital role in drug discovery and development.
References
spectroscopic data (NMR, IR, MS) of unsubstituted isoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for unsubstituted isoquinoline, an essential heterocyclic scaffold in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for unsubstituted this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits distinct signals for each of its seven protons, with chemical shifts and coupling constants that are characteristic of its aromatic system.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 9.22 | s | |
| H-3 | 8.53 | d | 5.8 |
| H-4 | 7.63 | d | 5.8 |
| H-5 | 8.05 | d | 8.2 |
| H-6 | 7.68 | t | 7.5 |
| H-7 | 7.85 | t | 7.6 |
| H-8 | 7.95 | d | 8.0 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of this compound shows nine distinct signals corresponding to its nine carbon atoms.
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 152.7 |
| C-3 | 143.5 |
| C-4 | 120.7 |
| C-4a | 128.9 |
| C-5 | 127.6 |
| C-6 | 130.4 |
| C-7 | 127.2 |
| C-8 | 126.6 |
| C-8a | 135.9 |
Note: Chemical shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands.[1][2]
| Frequency (cm⁻¹) | Vibrational Mode | Intensity |
| 3050-3000 | C-H stretching (aromatic) | Medium |
| 1620-1580 | C=C stretching (aromatic ring) | Strong |
| 1500-1400 | C=C stretching (aromatic ring) | Medium-Strong |
| 850-750 | C-H out-of-plane bending | Strong |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[3] Electron ionization (EI) is a common method for analyzing organic molecules like this compound.[4][5]
| m/z | Relative Intensity (%) | Assignment |
| 129 | 100 | [M]⁺ (Molecular Ion) |
| 102 | 46 | [M-HCN]⁺ |
| 76 | 21 | [C₆H₄]⁺ |
| 51 | 53 | [C₄H₃]⁺ |
The molecular ion peak at m/z 129 corresponds to the molecular weight of this compound (C₉H₇N).[6] The fragmentation pattern provides further structural information.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the available instrumentation.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-25 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[7][8]
-
Ensure the sample is free of any solid particles by filtering if necessary.[7]
-
An internal standard, such as tetramethylsilane (TMS), can be added for precise chemical shift referencing.[8]
Data Acquisition (¹H NMR):
-
Insert the sample into the NMR spectrometer.[9]
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.[9]
-
Acquire the spectrum using a standard pulse sequence.[10] The number of scans will depend on the sample concentration.
-
Process the acquired free induction decay (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.[11]
Data Acquisition (¹³C NMR):
-
Follow the same sample preparation and initial instrument setup as for ¹H NMR.
-
Use a standard pulse sequence for a proton-decoupled ¹³C NMR experiment.[10][11]
-
Set an appropriate number of scans to achieve a good signal-to-noise ratio, which is typically higher than for ¹H NMR due to the lower natural abundance of ¹³C.[12]
-
Process the data similarly to the ¹H NMR spectrum.[11]
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Place a small drop of liquid this compound between two salt plates (e.g., NaCl or KBr).[13]
-
Gently press the plates together to form a thin film.
Sample Preparation (Solid Sample as a KBr Pellet):
-
Mix a small amount of solid this compound with dry potassium bromide (KBr).
-
Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
Data Acquisition:
-
Place the sample holder in the IR spectrometer.[13]
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.[1]
-
A background spectrum should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (Electron Ionization - EI)
Sample Introduction:
-
The sample can be introduced directly into the ion source via a heated probe or through a gas chromatograph (GC-MS) for separation from a mixture.[4][14]
Ionization and Analysis:
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[5][14]
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.[4][14]
-
A detector records the abundance of each ion.[14]
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the fragmentation pathway of this compound in mass spectrometry.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
References
- 1. Experimental Design [web.mit.edu]
- 2. compoundchem.com [compoundchem.com]
- 3. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 5. Mass Spectrometry [www2.chemistry.msu.edu]
- 6. This compound | C9H7N | CID 8405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. books.rsc.org [books.rsc.org]
- 10. sc.edu [sc.edu]
- 11. benchchem.com [benchchem.com]
- 12. epfl.ch [epfl.ch]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
The Therapeutic Potential of Naturally Occurring Isoquinoline Alkaloids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naturally occurring isoquinoline alkaloids represent a vast and structurally diverse class of secondary metabolites that have long been a cornerstone of traditional medicine. With their wide-ranging pharmacological activities, these compounds are increasingly being investigated for their therapeutic potential in a variety of complex human diseases. This technical guide provides a comprehensive overview of the core therapeutic applications, mechanisms of action, and experimental evaluation of prominent this compound alkaloids, including berberine, noscapine (B1679977), sanguinarine, and tetrandrine (B1684364). The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of these promising natural products.
Core Therapeutic Areas and Mechanisms of Action
This compound alkaloids exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and immunomodulatory effects. Their therapeutic potential stems from their ability to interact with a multitude of cellular targets and modulate key signaling pathways.
Anticancer Activity
A significant body of research has focused on the anticancer properties of this compound alkaloids. These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle in various cancer types.
Berberine , for instance, exerts its anticancer effects through multiple mechanisms, including the induction of apoptosis and cell cycle arrest.[1] It has been shown to modulate the Bcl-2/Bax signaling pathway, a critical regulator of apoptosis.[1]
Noscapine , traditionally used as a cough suppressant, has emerged as a potent anticancer agent that functions by targeting microtubules.[2] Its interaction with tubulin disrupts microtubule assembly, leading to mitotic arrest and subsequent apoptosis in cancer cells.[2][3] The intrinsic pathway of apoptosis, involving the release of cytochrome c from the mitochondria and the activation of caspase-9 and caspase-3, plays a key role in noscapine-induced cell death.[4][5]
Sanguinarine demonstrates anticancer activity by generating reactive oxygen species (ROS), which in turn triggers apoptotic pathways.[6][7] It has also been shown to inhibit the JAK/STAT signaling pathway, a crucial cascade involved in cell proliferation and survival.[6]
Tetrandrine exhibits antiproliferative effects in various cancer cell lines, including breast and colon cancer.[8][9]
The cytotoxic effects of these alkaloids against a range of cancer cell lines are summarized in the following tables.
Table 1: Anticancer Activity of Berberine (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | 48 | [1] |
| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | 48 | [1] |
| MCF-7 | Breast Cancer | 272.15 ± 11.06 | 48 | [1] |
| Hela | Cervical Carcinoma | 245.18 ± 17.33 | 48 | [1] |
| HT29 | Colon Cancer | 52.37 ± 3.45 | 48 | [1] |
| T47D | Breast Cancer | 25 | 48 | [6] |
| MCF-7 | Breast Cancer | 25 | 48 | [6] |
| HCC70 | Triple Negative Breast Cancer | 0.19 | Not Specified | [3] |
| BT-20 | Triple Negative Breast Cancer | 0.23 | Not Specified | [3] |
| MDA-MB-468 | Triple Negative Breast Cancer | 0.48 | Not Specified | [3] |
| MDA-MB-231 | Triple Negative Breast Cancer | 16.7 | Not Specified | [3] |
| A549 | Non-Small Cell Lung Cancer | 139.4 | 24 | [10][11] |
| HepG2 | Liver Cancer | 3587.9 | 24 | [10][11] |
| HeLa | Cervical Cancer | 159.5 | 24 | [10][11] |
| MG-63 | Osteosarcoma | 77.08 | 24 | [12][13] |
| MG-63 | Osteosarcoma | 12.42 | 48 | [12][13] |
Table 2: Anticancer Activity of Noscapine and its Derivatives (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Noscapine | H460 | Non-Small Cell Lung Cancer | 34.7 ± 2.5 | [14] |
| Noscapine | A549 | Non-Small Cell Lung Cancer | 61.25 ± 5.6 | [14] |
| Noscapine | Primary Breast Tumor Cells | Breast Cancer | 41.3 - 58.9 | [6] |
| 9-4-tBu-Ph-Diyne (20p) | Primary Breast Tumor Cells | Breast Cancer | 21.8 - 33.4 | [6] |
| 9-3,4-Di-Cl-Diyne (20k) | Primary Breast Tumor Cells | Breast Cancer | 13.8 - 18.6 | [6] |
| 9-3,4-Di-F-Diyne (22s) | Primary Breast Tumor Cells | Breast Cancer | 6.2 - 10.9 | [6] |
| Halogenated Derivatives | Various | Cancer | Varies | [4] |
| Urea Derivative (urea-Nos) | Hela | Cervical Cancer | 8.1 | [15][16] |
| Noscapine Derivatives | HL-60 | Leukemia | Varies | [17] |
Table 3: Anticancer Activity of Sanguinarine (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Bel7402 | Hepatocellular Carcinoma | 2.90 | [2][14] |
| HepG2 | Hepatocellular Carcinoma | 2.50 | [2][14] |
| HCCLM3 | Hepatocellular Carcinoma | 5.10 | [2][14] |
| SMMC7721 | Hepatocellular Carcinoma | 9.23 | [2][14] |
| Various | Drug-sensitive and -resistant | Varies | [10][18] |
| H1299 | Non-Small Cell Lung Cancer | Varies | [19] |
| H460 | Non-Small Cell Lung Cancer | Varies | [19] |
| H1975 | Non-Small Cell Lung Cancer | Varies | [19] |
| A549 | Non-Small Cell Lung Cancer | Varies | [19] |
| A375 | Melanoma | 2.1 mM | [20] |
| A431 | Squamous Cell Carcinoma | 3.14 mM | [20] |
Table 4: Anticancer Activity of Tetrandrine and its Derivatives (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Tetrandrine | P388 | Leukemia | <10 | [12] |
| Tetrandrine | A549 | Non-Small Cell Lung Cancer | >10 | [12] |
| Derivative 1 | P388 | Leukemia | <10 | [12] |
| Derivative 1 | A549 | Non-Small Cell Lung Cancer | 2.07 | [12] |
| Derivative 3 | A549 | Non-Small Cell Lung Cancer | 2.07 | [12] |
| Derivative 2 | A549 | Non-Small Cell Lung Cancer | 2.95 | [12] |
| Sulfonamide Derivatives | HEL, PC3, MDA-MB-231, WM9, K562 | Various Cancers | Varies | [1][3][21] |
| Amino Acid Derivatives | HEL, K562, MDA-MB-231 | Various Cancers | Varies | [22] |
Anti-inflammatory Activity
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Several this compound alkaloids have demonstrated potent anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway.
Berberine has been shown to inhibit the activation of NF-κB by preventing the phosphorylation of IκB kinase (IKK), which in turn blocks the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[22][23][24][25] This ultimately leads to a reduction in the expression of pro-inflammatory cytokines and mediators.
Antimicrobial Activity
The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. This compound alkaloids have shown promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.
Berberine has been reported to have minimum inhibitory concentrations (MICs) ranging from 8 to 128 µg/mL against various Candida and Cryptococcus neoformans strains.[9][26] Its antibacterial activity against coagulase-negative staphylococci has also been documented, with MIC values ranging from 16 to 512 µg/mL.[27]
Sanguinarine exhibits antifungal activity against Candida albicans, with reported MICs in the range of 112.8 to 150.5 µM.[7][9] It also shows activity against various oral microbial isolates.[28]
Table 5: Antimicrobial Activity of Berberine (MIC Values)
| Microorganism | Type | MIC Range (µg/mL) | Reference |
| Candida spp. | Fungus | 8 - 16 | [9][29] |
| Cryptococcus neoformans | Fungus | 16 | [9][29] |
| Coagulase-Negative Staphylococci | Bacteria | 16 - 512 | [27] |
| Various Bacteria and Fungi | Bacteria/Fungus | 64 - 128 | [30][26] |
Table 6: Antimicrobial Activity of Sanguinarine (MIC Values)
| Microorganism | Type | MIC Range | Reference |
| Candida albicans | Fungus | 112.8 - 150.5 µM | [7][9] |
| Candida albicans SC5314 | Fungus | 4 µg/mL | [27] |
| Staphylococcus aureus CMCC26003 | Bacteria | 2 µg/mL | [27] |
| Oral Microbial Isolates | Bacteria | 16 µg/mL (for 98% of isolates) | [28] |
| Candida albicans | Fungus | 50 µg/ml | [31] |
Signaling Pathway Visualizations
To facilitate a deeper understanding of the molecular mechanisms underlying the therapeutic effects of these alkaloids, the following diagrams illustrate their impact on key signaling pathways.
Caption: Berberine inhibits the NF-κB pathway by blocking IKK activation.
Caption: Noscapine induces apoptosis via microtubule disruption and the intrinsic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and bioactivity investigation of tetrandrine derivatives as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Stat3 Activation by Sanguinarine Suppresses Prostate Cancer Cell Growth and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Sanguinarine, Isolated From Macleaya cordata, Exhibits Potent Antifungal Efficacy Against Candida albicans Through Inhibiting Ergosterol Synthesis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Sanguinarine, Isolated From Macleaya cordata, Exhibits Potent Antifungal Efficacy Against Candida albicans Through Inhibiting Ergosterol Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Berberine sensitizes mutliple human cancer cells to the anticancer effects of doxorubicin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Berberine and Cisplatin Exhibit Synergistic Anticancer Effects on Osteosarcoma MG-63 Cells by Inhibiting the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 9-Ethynyl noscapine induces G2/M arrest and apoptosis by disrupting tubulin polymerization in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticancer activity of Noscapine, an opioid alkaloid in combination with Cisplatin in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis and bioactivity investigation of tetrandrine derivatives as potential anti-cancer agents [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. dovepress.com [dovepress.com]
- 19. Berberine activates AMPK to suppress proteolytic processing, nuclear translocation and target DNA binding of SREBP-1c in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rsc.org [rsc.org]
- 22. Berberine Ameliorates Insulin Resistance by Inhibiting IKK/NF-κB, JNK, and IRS-1/AKT Signaling Pathway in Liver of Gestational Diabetes Mellitus Rats | Semantic Scholar [semanticscholar.org]
- 23. Berberine, A Phytoalkaloid, Inhibits Inflammatory Response Induced by LPS through NF-Kappaβ Pathway: Possible Involvement of the IKKα - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Berberine Ameliorates Insulin Resistance by Inhibiting IKK/NF-κB, JNK, and IRS-1/AKT Signaling Pathway in Liver of Gestational Diabetes Mellitus Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Sanguinarine Inhibits Mono- and Dual-Species Biofilm Formation by Candida albicans and Staphylococcus aureus and Induces Mature Hypha Transition of C. albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Noscapine induced apoptosis via downregulation of survivin in human neuroblastoma cells having wild type or null p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Berberine Antifungal Activity in Fluconazole-Resistant Pathogenic Yeasts: Action Mechanism Evaluated by Flow Cytometry and Biofilm Growth Inhibition in Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Pinosylvin and Sanguinarine Combination to Enhance Antifungal Activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Isoquinoline Derivatives in Traditional Chinese Medicine: A Technical Guide for Drug Discovery and Development
Abstract: For centuries, Traditional Chinese Medicine (TCM) has utilized a vast armamentarium of natural compounds for therapeutic purposes. Among these, isoquinoline derivatives represent a class of alkaloids with significant and diverse pharmacological activities. This technical guide provides an in-depth overview of prominent this compound derivatives found in TCM, including berberine (B55584), tetrandrine, liensinine (B1675319), palmatine (B190311), and jatrorrhizine. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource detailing their botanical sources, mechanisms of action, and relevant experimental data. This guide summarizes quantitative data in structured tables for comparative analysis, presents detailed experimental protocols for key assays, and visualizes complex biological pathways and workflows using Graphviz diagrams to facilitate a deeper understanding of these potent natural compounds and their potential in modern drug discovery.
Introduction to this compound Derivatives in TCM
This compound alkaloids are a large and structurally diverse group of nitrogen-containing compounds derived from the amino acid tyrosine. They are abundantly found in various plant families, many of which are integral to Traditional Chinese Medicine. These compounds have garnered significant interest in contemporary pharmacology due to their wide range of biological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and cardiovascular-protective effects. This guide focuses on five key this compound derivatives that are extensively documented in both classical TCM texts and modern scientific literature: Berberine, Tetrandrine, Liensinine, Palmatine, and Jatrorrhizine.
Key this compound Derivatives and Their Pharmacological Profiles
This section details the primary plant sources and demonstrated pharmacological activities of the selected this compound derivatives.
Berberine
Berberine is a bright yellow quaternary ammonium (B1175870) salt belonging to the protoberberine group of this compound alkaloids.
-
Traditional Chinese Medicine Sources: Berberine is predominantly extracted from the rhizomes of Coptis chinensis (Huang Lian), the bark of Phellodendron amurense (Huang Bai), and Berberis species. In TCM, it has been historically used to treat intestinal infections, diarrhea, and inflammatory disorders.
-
Reported Pharmacological Activities:
-
Anti-diabetic: Berberine is well-known for its ability to lower blood glucose levels. Its mechanism involves the activation of AMP-activated protein kinase (AMPK), which in turn enhances glucose uptake in cells and reduces gluconeogenesis in the liver.
-
Anti-inflammatory: It exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammatory responses.
-
Antimicrobial: Berberine exhibits broad-spectrum antimicrobial activity against bacteria, viruses, fungi, and protozoa.
-
Cardiovascular Protection: It has been shown to lower cholesterol and triglyceride levels, contributing to cardiovascular health.
-
Tetrandrine
Tetrandrine is a bis-benzylthis compound alkaloid.
-
Traditional Chinese Medicine Sources: It is primarily isolated from the root of Stephania tetrandra (Fen Fang Ji). Traditionally, it has been used to treat arthralgia, rheumatism, and hypertension.
-
Reported Pharmacological Activities:
-
Anti-fibrotic: Tetrandrine has demonstrated significant anti-fibrotic effects, particularly in the context of pulmonary fibrosis. It is known to modulate signaling pathways such as PI3K/AKT and TGF-β.
-
Anti-inflammatory: It possesses potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.
-
Calcium Channel Blocker: Tetrandrine acts as a calcium channel blocker, which contributes to its anti-hypertensive and anti-arrhythmic effects.
-
Immunosuppressive: It has been shown to have immunosuppressive effects, which are beneficial in autoimmune disorders.
-
Liensinine
Liensinine is a bis-benzylthis compound alkaloid.
-
Traditional Chinese Medicine Sources: Liensinine is extracted from the seed embryo of the lotus (B1177795) plant, Nelumbo nucifera (Lian Zi Xin). In TCM, it is used for its properties in clearing heat and treating cardiovascular and nervous system disorders.
-
Reported Pharmacological Activities:
-
Cardiovascular Protection: Liensinine exhibits anti-arrhythmic and antihypertensive effects.
-
Anti-cancer: It has been shown to inhibit the growth of cancer cells and induce apoptosis.
-
Neuroprotective: Studies suggest that liensinine has neuroprotective properties.
-
Palmatine
Palmatine is a protoberberine alkaloid, structurally similar to berberine.
-
Traditional Chinese Medicine Sources: It is found in several medicinal plants, including Coptis chinensis and Phellodendron amurense. It has been traditionally used for treating jaundice, dysentery, and inflammatory conditions.
-
Reported Pharmacological Activities:
-
Anti-inflammatory: Palmatine exerts anti-inflammatory effects by inhibiting the NF-κB and NLRP3 inflammasome signaling pathways.
-
Neuroprotective: It has shown potential in protecting against neuroinflammation and oxidative stress in the brain.
-
Antiviral and Antibacterial: Palmatine possesses broad-spectrum antimicrobial activities.
-
Jatrorrhizine
Jatrorrhizine is another protoberberine alkaloid found alongside berberine and palmatine.
-
Traditional Chinese Medicine Sources: It is a bioactive component of medicinal plants such as Coptis chinensis and Berberis species.
-
Reported Pharmacological Activities:
-
Anti-diabetic: Jatrorrhizine has demonstrated hypoglycemic effects by promoting insulin (B600854) secretion and improving glucose tolerance. It also upregulates the Akt/AMPK/eNOS signaling pathway.
-
Anti-obesity and Hypolipidemic: It has been shown to reduce lipid accumulation.
-
Antimicrobial and Antiprotozoal: Jatrorrhizine exhibits a range of antimicrobial activities.
-
Quantitative Data Summary
The following tables provide a summary of quantitative data for the discussed this compound derivatives, including their content in representative TCM herbs, reported bioactivities (IC50 values), and pharmacokinetic parameters.
Table 1: Content of this compound Derivatives in Traditional Chinese Medicines
| This compound Derivative | Traditional Chinese Medicine | Plant Part | Content (mg/g of dry weight) | Reference(s) |
| Berberine | Phellodendron amurense | Bark | 103.12 | |
| Palmatine | Phellodendron amurense | Bark | 1.25 | |
| Liensinine | Nelumbo nucifera | Seed Embryo | 8.53 - 9.39 | |
| Isoliensinine | Nelumbo nucifera | Seed Embryo | 45.7 (in crude extract) | |
| Neferine | Nelumbo nucifera | Seed Embryo | 59.7 (in crude extract) |
Table 2: In Vitro Bioactivity of this compound Derivatives (IC50 Values)
| This compound Derivative | Biological Activity | Cell Line/Enzyme | IC50 Value | Reference(s) |
| Palmatine | Antiviral (IBV) | Chicken Embryo Kidney (CEK) cells | 7.76 µM |
Table 3: Pharmacokinetic Parameters of this compound Derivatives in Animal Models
| This compound Derivative | Animal Model | Administration Route | Dose | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | Absolute Bioavailability (%) | Reference(s) |
| Palmatine | Rat | Oral | 10 mg/kg | 0.9 ± 0.9 | 86 ± 10 | 5.7 ± 2.1 | <10 | |
| Palmatine | Rat | Oral | 30 mg/kg | 1.3 ± 0.5 | 81 ± 39 | 5.6 ± 0.82 | <10 | |
| Palmatine | Rat | Oral | 60 mg/kg | 0.6 ± 0.4 | 273 ± 168 | 3.8 ± 0.7 | <10 | |
| Palmatine | Rat | Intravenous | 2.5 mg/kg | 0.1 ± 0.0 | 397 ± 140 | 23.3 ± 14.0 | - | |
| Liensinine | Mouse | Oral | 5 mg/kg | - | - | - | 1.8 | |
| Liensinine | Mouse | Intravenous | 1 mg/kg | - | - | 3.8 ± 0.8 | - | |
| Isoliensinine | Rat | Intravenous | - | - | - | 7.88 ± 0.84 | - | |
| Berberine | Rat | Oral (in Rhizoma coptidis) | 1.08 g/kg | ~1.5, ~3.5, ~8.0 | ~20 | - | - | |
| Palmatine | Rat | Oral (in Rhizoma coptidis) | 1.08 g/kg | ~1.5, ~3.5, ~8.0 | ~10 | - | - | |
| Jatrorrhizine | Rat | Oral (in Rhizoma coptidis) | 1.08 g/kg | ~1.5, ~3.5, ~8.0 | ~5 | - | - |
Detailed Experimental Protocols
This section provides representative methodologies for the extraction, isolation, and biological evaluation of this compound derivatives.
Extraction and Quantification of Palmatine and Berberine from Cortex Phellodendri
Objective: To extract and quantify palmatine and berberine from the bark of Phellodendron amurense.
Methodology: Ultrahigh Pressure Extraction (UPE) followed by High-Performance Liquid Chromatography (HPLC).
Protocol:
-
Sample Preparation: The dried bark of Phellodendron amurense is ground into a fine powder.
-
Ultrahigh Pressure Extraction:
-
A specific amount of the powdered sample is mixed with the extraction solvent (e.g., 50% ethanol) at a defined liquid-to-solid ratio (e.g., 30:1).
-
The mixture is subjected to ultrahigh pressure (e.g., 400 MPa) at a controlled temperature (e.g., 40°C) for a short duration (e.g., 4 minutes).
-
The extract is then collected and filtered.
-
-
HPLC Analysis:
-
Chromatographic System: A standard HPLC system equipped with a DAD detector is used.
-
Column: A C18 reversed-phase column is typically employed.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water (containing an acidifier like trifluoroacetic acid) is common.
-
Detection: The absorbance is monitored at the maximum absorption wavelength for palmatine and berberine.
-
Quantification: The concentrations of palmatine and berberine in the extract are determined by comparing their peak areas with those of standard solutions of known concentrations.
-
In Vitro Anti-inflammatory Activity Assay of Palmatine
Objective: To evaluate the anti-inflammatory effect of palmatine by measuring its impact on pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated cells.
Methodology: Cell culture, LPS stimulation, and Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Cell Culture: Macrophage cell lines (e.g., THP-1) are cultured in appropriate media and conditions. For THP-1 cells, differentiation into macrophages is induced using phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
LPS Stimulation: The differentiated macrophages are pre-treated with varying concentrations of palmatine for a specified period (e.g., 1 hour). Subsequently, the cells are stimulated with LPS (a potent inflammatory agent) to induce an inflammatory response.
-
Cytokine Measurement: After the incubation period with LPS, the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in the supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: The reduction in cytokine levels in the palmatine-treated groups compared to the LPS-only control group indicates the anti-inflammatory activity of palmatine.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by these this compound derivatives and a general experimental workflow.
Caption: Palmatine's anti-inflammatory mechanism via inhibition of the TRIF-dependent NF-κB pathway.
Caption: Tetrandrine's anti-fibrotic effect through inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: General experimental workflow for the study of this compound derivatives from TCM.
Conclusion and Future Directions
The this compound derivatives discussed in this guide represent a rich source of bioactive compounds with significant therapeutic potential. Their diverse pharmacological activities, validated through numerous preclinical and some clinical studies, underscore the value of Traditional Chinese Medicine as a source for modern drug discovery. The data and protocols presented herein provide a valuable resource for researchers aiming to further investigate these compounds.
Future research should focus on several key areas:
-
Clinical Trials: More robust, large-scale clinical trials are needed to validate the efficacy and safety of these compounds in human populations for various diseases.
-
Bioavailability Enhancement: Many of these alkaloids exhibit low oral bioavailability. The development of novel drug delivery systems and formulations is crucial to improve their therapeutic effectiveness.
-
Synergistic Effects: In TCM, herbs are often used in complex formulas. Investigating the synergistic or antagonistic interactions between different this compound derivatives and other phytochemicals could lead to the development of more effective poly-pharmacological therapies.
-
Target Identification and Mechanism of Action: While significant progress has been made, the precise molecular targets and a complete understanding of the mechanisms of action for many of these compounds are still under investigation.
By bridging the gap between traditional knowledge and modern scientific validation, the this compound derivatives from TCM offer promising avenues for the development of novel therapeutics to address a wide range of challenging diseases.
The Isoquinoline Scaffold: A Cornerstone of Biological Activity in Nature
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold, a heterocyclic aromatic organic compound, is a fundamental structural motif found in a vast and diverse group of naturally occurring alkaloids. These compounds, primarily biosynthesized from the amino acids tyrosine and phenylalanine, exhibit a remarkable breadth of biological activities, making them a cornerstone of natural product chemistry and a fertile ground for drug discovery. This technical guide delves into the biological significance of the this compound scaffold, providing quantitative data on its bioactivities, detailed experimental methodologies, and visual representations of its molecular interactions.
Natural Sources and Biosynthesis
This compound alkaloids are predominantly found in a variety of plant families, most notably Papaveraceae (e.g., opium poppy), Berberidaceae (e.g., barberry), Menispermaceae, Fumariaceae, and Ranunculaceae.[1]
The biosynthesis of these alkaloids initiates with the conversion of L-tyrosine to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. These two precursors then undergo a Pictet-Spengler condensation reaction, catalyzed by norcoclaurine synthase (NCS), to form the central precursor to all this compound alkaloids, (S)-norcoclaurine.[2] From this central intermediate, a cascade of enzymatic reactions, including those catalyzed by O-methyltransferases, N-methyltransferases, and cytochrome P450 monooxygenases, leads to the vast structural diversity of this compound alkaloids.[3]
References
The Structural Landscape of Isoquinoline Alkaloids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the classification of isoquinoline alkaloids based on their intricate chemical structures. This compound alkaloids are a vast and structurally diverse group of naturally occurring compounds, with over 2,500 known members, primarily found in plant families such as Papaveraceae, Berberidaceae, Menispermaceae, and Ranunculaceae.[1] Their profound physiological effects have led to the development of numerous pharmaceuticals, including the analgesic morphine, the antitussive codeine, and the antimicrobial berberine (B55584). This guide will delve into the major structural classes, their biosynthetic origins, and the experimental protocols essential for their study.
Biosynthetic Origin: The Tyrosine and Phenylalanine Gateway
The diverse array of this compound alkaloid structures originates from the aromatic amino acids tyrosine and phenylalanine. Through a series of enzymatic reactions, these precursors are converted into the central intermediate, (S)-norcoclaurine, which serves as the foundational building block for the vast majority of this compound alkaloids. The subsequent structural diversification arises from various enzymatic modifications, including hydroxylations, methylations, and intramolecular cyclizations, leading to the distinct classes outlined below.
Classification Based on Core Skeletal Structures
The classification of this compound alkaloids is primarily based on the arrangement and modification of their fundamental this compound core. The major classes are detailed below, with a quantitative summary of the approximate number of known compounds in each class presented in Table 1.
Simple Isoquinolines
This class represents the most basic structural type, consisting of a simple this compound or tetrahydrothis compound ring system with various substitutions. A recent review covering the period from 2019 to early 2023 identified 30 new simple this compound alkaloids isolated from marine microorganisms and plants.
Benzylisoquinolines
Comprising over 2,500 known compounds, the benzylisoquinolines are one of the largest and most significant classes of this compound alkaloids.[2] They are characterized by a benzyl (B1604629) group attached to the C-1 position of the this compound ring. This class serves as the biosynthetic precursor to many other complex this compound alkaloid groups. A curated database, BIAdb, contains information on 846 unique benzylthis compound alkaloids.
Protoberberines
The protoberberines are a large and widely distributed group of tetracyclic this compound alkaloids. They are characterized by a dibenzo[a,g]quinolizidine skeleton. Berberine is a prominent example of this class, known for its antimicrobial and anti-inflammatory properties.
Aporphines
Aporphine alkaloids are the second largest group of this compound alkaloids, with at least 85 known compounds.[3] Their structure is defined by a tetracyclic system where the benzyl and this compound moieties are fused via a C-C bond, forming a dibenzo[de,g]quinoline nucleus.
Morphinans
This class is of significant pharmacological importance as it includes morphine and codeine. The morphinan (B1239233) skeleton is a complex pentacyclic structure derived from the benzylthis compound precursor (S)-reticuline through intramolecular phenolic oxidative coupling.
Benzophenanthridines
These alkaloids possess a tetracyclic benzo[c]phenanthridine (B1199836) ring system. Sanguinarine is a well-known example with antimicrobial and anti-inflammatory activities.
Protopines
Protopine alkaloids are characterized by a ten-membered ring system containing a nitrogen atom. Protopine itself is commonly found in plants of the Papaveraceae family.
Phthalideisoquinolines
This group is characterized by a phthalide (B148349) group attached to the this compound nucleus. Noscapine, an antitussive agent, is a key member of this class.
Other Minor Classes
Beyond these major groups, there exist several other smaller but structurally interesting classes, including the pavines, isopavines, cularines, and dibenzopyrrocolines.
Data Presentation
| Alkaloid Class | Approximate Number of Known Compounds | Key Structural Feature | Representative Example(s) |
| Benzylisoquinolines | > 2,500 (846 in BIAdb) | Benzyl group at C-1 of the this compound ring | Papaverine, Reticuline |
| Aporphines | > 85 | Dibenzo[de,g]quinoline nucleus | Apomorphine, Boldine |
| Protoberberines | Large and widespread group | Dibenzo[a,g]quinolizidine skeleton | Berberine, Palmatine |
| Morphinans | - | Pentacyclic morphinan skeleton | Morphine, Codeine |
| Benzophenanthridines | - | Tetracyclic benzo[c]phenanthridine ring system | Sanguinarine, Chelerythrine |
| Protopines | - | Ten-membered ring system with a nitrogen atom | Protopine |
| Phthalideisoquinolines | - | Phthalide group attached to the this compound nucleus | Noscapine, Hydrastine |
| Simple Isoquinolines | > 30 (newly discovered 2019-2023) | Simple this compound or tetrahydrothis compound ring | Salsolinol, Corypalline |
Mandatory Visualization
Caption: Biosynthetic relationship of major this compound alkaloid classes.
Experimental Protocols
The isolation, purification, and structural elucidation of this compound alkaloids are critical steps in their study. Below are detailed methodologies for key experiments.
Protocol 1: General Extraction of this compound Alkaloids from Plant Material
This protocol outlines a general procedure for the extraction of total alkaloids from dried and powdered plant material.
1. Materials and Reagents:
- Dried and powdered plant material
- Methanol (B129727) (or ethanol)
- 10% Acetic acid in water (v/v)
- Ammonium (B1175870) hydroxide (B78521) solution (25%)
- Dichloromethane (B109758) (or chloroform)
- Anhydrous sodium sulfate
- Rotary evaporator
- pH meter or pH paper
- Separatory funnel
- Filter paper
2. Procedure:
- Maceration: Macerate the powdered plant material (100 g) with methanol (500 mL) at room temperature for 24-48 hours with occasional shaking.
- Filtration: Filter the extract through filter paper. Repeat the extraction process on the plant residue two more times to ensure complete extraction.
- Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.
- Acid-Base Partitioning:
- Dissolve the crude extract in 10% acetic acid (200 mL).
- Filter the acidic solution to remove non-alkaloidal material.
- Transfer the acidic solution to a separatory funnel and wash with dichloromethane (3 x 100 mL) to remove neutral and weakly acidic compounds. Discard the organic layer.
- Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide solution.
- Extract the liberated alkaloids with dichloromethane (3 x 150 mL).
- Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the total alkaloid fraction.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for the Separation and Quantification of Protoberberine Alkaloids
This protocol is suitable for the analysis of protoberberine alkaloids like berberine and palmatine.
1. Instrumentation and Conditions:
- HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
- Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
- Gradient program: 0-5 min, 10-20% B; 5-20 min, 20-40% B; 20-30 min, 40-60% B; 30-35 min, 60-10% B; 35-40 min, 10% B.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 280 nm and 345 nm.
- Injection Volume: 10 µL.
2. Sample and Standard Preparation:
- Standard Solutions: Prepare stock solutions of reference standards (e.g., berberine, palmatine) in methanol (1 mg/mL). Prepare a series of working standard solutions by serial dilution for calibration curves.
- Sample Solution: Dissolve the total alkaloid fraction in methanol to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
3. Analysis:
- Inject the standard and sample solutions into the HPLC system.
- Identify the peaks in the sample chromatogram by comparing their retention times and UV spectra with those of the reference standards.
- Quantify the alkaloids using the calibration curves generated from the standard solutions.
Protocol 3: Structural Elucidation using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
This protocol provides a general workflow for the structural characterization of a purified this compound alkaloid.
1. Instrumentation:
- High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
- NMR spectrometer (e.g., 400 MHz or higher) equipped for 1H, 13C, DEPT, COSY, HSQC, and HMBC experiments.
2. Sample Preparation:
- MS Analysis: Dissolve a small amount of the purified alkaloid (approx. 0.1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile) with 0.1% formic acid for positive ion mode ESI.
- NMR Analysis: Dissolve 5-10 mg of the purified alkaloid in a deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆) in a 5 mm NMR tube.
3. Data Acquisition and Analysis:
- Mass Spectrometry:
- Acquire the full scan mass spectrum to determine the accurate mass of the molecular ion ([M+H]⁺).
- Use the accurate mass to calculate the elemental composition.
- Perform tandem MS (MS/MS) to obtain fragmentation patterns, which provide valuable structural information about the alkaloid skeleton and substituents.
- NMR Spectroscopy:
- ¹H NMR: Provides information on the number, type, and connectivity of protons.
- ¹³C NMR and DEPT: Determine the number and type of carbon atoms (CH₃, CH₂, CH, C).
- COSY (¹H-¹H Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for assembling the carbon skeleton and determining the positions of substituents.
4. Structure Elucidation Workflow:
Caption: Workflow for this compound alkaloid structure elucidation.
Conclusion
The classification of this compound alkaloids based on their structure provides a systematic framework for understanding their vast chemical diversity and biosynthetic relationships. This in-depth guide, by presenting a clear classification, quantitative data, and detailed experimental protocols, aims to be a valuable resource for researchers, scientists, and drug development professionals. The continued exploration of this remarkable class of natural products holds immense potential for the discovery of new therapeutic agents.
References
A Comprehensive Technical Guide to the Safe Handling of Isoquinoline in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety and handling precautions for isoquinoline in a laboratory environment. Adherence to these guidelines is critical for minimizing risks and ensuring a safe working environment for all personnel. This compound, a heterocyclic aromatic organic compound, is a valuable precursor in the synthesis of various pharmaceuticals, dyes, and other industrial chemicals. However, it also presents significant health hazards that necessitate stringent safety protocols.
Hazard Identification and Classification
This compound is classified as a hazardous substance with the following primary concerns:
-
Acute Toxicity: It is harmful if swallowed and toxic in contact with skin.[1][2][3] Some sources indicate it may be fatal if absorbed through the skin.[4]
-
Skin and Eye Irritation: It causes skin irritation and serious eye irritation.[1][2][4]
-
Respiratory Tract Irritation: Inhalation of this compound can cause respiratory tract irritation.[4]
-
Hygroscopic Nature: It readily absorbs moisture from the air.[4][5]
-
Potential Carcinogen: There is some evidence to suggest that this compound may cause cancer.[2]
-
Aquatic Toxicity: It is harmful to aquatic life with long-lasting effects.[1][2]
The Globally Harmonized System (GHS) classification for this compound typically includes:
-
Acute Toxicity, Oral (Category 4)[1]
-
Acute Toxicity, Dermal (Category 3)[1]
-
Skin Irritation (Category 2)[1]
-
Eye Irritation (Category 2A)[1]
-
Hazardous to the aquatic environment, long-term hazard (Category 3)
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 119-65-3 | [4][5] |
| Molecular Formula | C9H7N | [6] |
| Molecular Weight | 129.16 g/mol | [7] |
| Appearance | Colorless to light brown solid or liquid | [5][8][9] |
| Odor | Pungent, aromatic, similar to benzaldehyde | [5][9] |
| Melting Point | 26-28 °C (79-82 °F) | [2] |
| Boiling Point | 242-243 °C (468-469 °F) | [2] |
| Density | 1.099 g/mL at 25 °C | [6] |
| Flash Point | 102 °C (215.6 °F) - closed cup | |
| Water Solubility | 5 g/L | [6] |
| Vapor Pressure | 0.05 hPa at 20 °C | [3] |
| LD50 Oral (Rat) | 615 mg/kg | [2] |
| LD50 Dermal (Rabbit) | 648 mg/kg | [2] |
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure to this compound, a combination of engineering controls and personal protective equipment must be utilized.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[4][10]
-
Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash stations and safety showers.[4]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4][5] A face shield may be necessary for splash protection.[2][6]
-
Skin Protection:
-
Respiratory Protection: If ventilation is inadequate or if there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]
Safe Handling and Storage Procedures
Handling
-
Avoid contact with eyes, skin, and clothing.[4]
-
Do not eat, drink, or smoke in areas where this compound is handled.[10][11]
-
Avoid generating dust or mists.[4]
-
Use in a well-ventilated area.[10]
Storage
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[4][10]
-
Keep containers tightly closed to prevent moisture absorption as it is hygroscopic.[4][5]
-
Store away from strong oxidizing agents and strong acids.[2][5]
Experimental Protocols for Emergency Procedures
In the event of an emergency, follow these detailed protocols.
First Aid Measures
Protocol for this compound Exposure
-
General Advice: Move the victim to fresh air.[1] First aiders should protect themselves from exposure.[1] Seek immediate medical attention and show the Safety Data Sheet (SDS) to the attending physician.[1]
-
In Case of Eye Contact:
-
In Case of Skin Contact:
-
In Case of Ingestion:
-
In Case of Inhalation:
Spill and Leak Procedures
Protocol for this compound Spill Cleanup
-
Evacuate and Secure the Area:
-
Personal Protection:
-
Containment and Cleanup:
-
Prevent further leakage or spillage if it is safe to do so.[6][10] Do not let the product enter drains.[2][6]
-
For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[4][10] Avoid generating dust.[4][10]
-
For liquid spills, soak up with an inert absorbent material (e.g., sand, earth, vermiculite) and dispose of as hazardous waste.[6][10]
-
-
Decontamination:
-
Reporting:
-
If the spill is significant or enters waterways, advise emergency services.[10]
-
Waste Disposal
Dispose of this compound and any contaminated materials in accordance with federal, state, and local regulations.[4] Offer surplus and non-recyclable solutions to a licensed disposal company.[2] Contaminated packaging should be disposed of as unused product.[2]
Visualized Workflows and Logical Relationships
The following diagrams illustrate key safety workflows and decision-making processes for handling this compound in the laboratory.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Caption: Decision tree for first aid procedures following this compound exposure.
Caption: Flowchart for the this compound spill cleanup process.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fr.cpachem.com [fr.cpachem.com]
- 4. isg.ku.edu.tr [isg.ku.edu.tr]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound | C9H7N | CID 8405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. uop.edu.pk [uop.edu.pk]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. synerzine.com [synerzine.com]
Methodological & Application
Application Notes and Protocols for the Bischler-Napieralski Synthesis of 3,4-Dihydroisoquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bischler-Napieralski reaction is a cornerstone of heterocyclic chemistry, providing a powerful and versatile method for the synthesis of 3,4-dihydroisoquinolines.[1][2][3] First reported in 1893, this intramolecular cyclization of β-arylethylamides remains a pivotal tool for medicinal chemists and drug development professionals.[2] The 3,4-dihydroisoquinoline (B110456) core is a privileged scaffold found in a vast array of natural products, particularly alkaloids, and synthetic compounds exhibiting significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] This document provides a comprehensive overview of the Bischler-Napieralski synthesis, including its mechanistic underpinnings, modern variations, and detailed experimental protocols.
The reaction is an intramolecular electrophilic aromatic substitution involving the cyclization of a β-arylethylamide using a condensing agent, typically under acidic conditions at elevated temperatures.[2][3] The classical conditions often employ harsh reagents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) at high temperatures.[3][4] While effective, these conditions can be incompatible with sensitive functional groups and may lead to side reactions. To address these limitations, several milder and more versatile protocols have been developed, expanding the reaction's scope and applicability in modern organic synthesis.[5][6]
Applications in Drug Development and Natural Product Synthesis
The 3,4-dihydrothis compound motif is a key structural element in numerous biologically active molecules. The Bischler-Napieralski reaction, therefore, plays a crucial role in the synthesis of a wide range of pharmaceutical agents and natural products. Its applications include:
-
Alkaloid Synthesis: The reaction is fundamental to the total synthesis of a vast number of this compound alkaloids, a class of natural products with a broad spectrum of pharmacological activities.
-
Medicinal Chemistry: The 3,4-dihydrothis compound scaffold is a common feature in drugs targeting various diseases. The Bischler-Napieralski reaction provides a reliable route to construct this core structure, enabling the synthesis of analogs for structure-activity relationship (SAR) studies.
-
Development of Novel Therapeutics: The versatility of the reaction allows for the synthesis of diverse libraries of 3,4-dihydrothis compound derivatives for high-throughput screening and the discovery of new drug candidates.
Reaction Mechanism
The Bischler-Napieralski reaction proceeds via an intramolecular electrophilic aromatic substitution. Two primary mechanistic pathways are generally proposed, depending on the reaction conditions and the condensing agent used.[3]
-
Nitrilium Ion Intermediate: In the presence of strong dehydrating agents like POCl₃ or P₂O₅, the amide is thought to form a highly electrophilic nitrilium ion intermediate. This intermediate then undergoes an intramolecular electrophilic attack by the electron-rich aromatic ring to form the cyclized product.[3]
-
Dichlorophosphoryl Imine-Ester Intermediate: With reagents like phosphorus oxychloride, an alternative mechanism involving a dichlorophosphoryl imine-ester intermediate has been proposed. Subsequent intramolecular cyclization and elimination lead to the 3,4-dihydrothis compound.[3]
The presence of electron-donating groups on the aromatic ring of the β-arylethylamide substrate enhances the nucleophilicity of the ring, facilitating the cyclization and generally leading to higher yields.[7] Conversely, electron-withdrawing groups can hinder the reaction.[8]
Experimental Protocols
This section provides detailed experimental protocols for the classical Bischler-Napieralski reaction and two widely used modern variations.
Protocol 1: Classical Bischler-Napieralski Reaction using Phosphorus Oxychloride (POCl₃)
This protocol is a general procedure for the cyclization of β-arylethylamides with electron-rich aromatic rings.
Materials:
-
β-arylethylamide (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (2.0 - 5.0 equiv)
-
Anhydrous toluene (B28343) or acetonitrile (B52724)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) (EtOAc) for extraction
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the β-arylethylamide (1.0 equiv).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene or acetonitrile (to make a 0.1-0.5 M solution).
-
Cool the mixture in an ice bath and add phosphorus oxychloride (POCl₃) (2.0 - 5.0 equiv) dropwise. The addition is exothermic.
-
After the addition is complete, heat the reaction mixture to reflux (80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous mixture to pH 8-9 with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford the desired 3,4-dihydrothis compound.
Protocol 2: Larsen's Modified Bischler-Napieralski Reaction using Oxalyl Chloride and FeCl₃
This modified procedure is particularly useful for substrates that are prone to a retro-Ritter elimination side reaction under classical conditions.[5]
Materials:
-
β-arylethylamide (1.0 equiv)
-
Oxalyl chloride ((COCl)₂) (1.1 equiv)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous iron(III) chloride (FeCl₃) (1.1 equiv)
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄) (concentrated)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)
-
Dichloromethane (DCM) or ethyl acetate (EtOAc) for extraction
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
Step A: Formation of the Oxazolidinedione Intermediate
-
In a flame-dried flask under an inert atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane.
-
Cool the solution to 0 °C and add oxalyl chloride (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Cool the mixture to 0 °C and add anhydrous iron(III) chloride (1.1 equiv) portion-wise.
-
Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by TLC for the consumption of the starting material.
Step B: Hydrolysis to the 3,4-Dihydrothis compound
-
Upon completion of the first step, cool the reaction mixture to 0 °C and slowly add methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 2-6 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Add water to the residue and basify with a sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography.
Protocol 3: Movassaghi's Mild Bischler-Napieralski Reaction using Triflic Anhydride (B1165640) (Tf₂O)
This protocol utilizes mild conditions and is suitable for a wide range of substrates, including those with sensitive functional groups.[9]
Materials:
-
β-arylethylamide (1.0 equiv)
-
2-Chloropyridine (B119429) (2.0 equiv)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.25 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) for extraction
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried flask under an inert atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane.
-
Add 2-chloropyridine (2.0 equiv).
-
Cool the mixture to -20 °C.
-
Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.25 equiv) dropwise.
-
Allow the reaction to stir at a low temperature (e.g., -20 °C to 0 °C) and then warm to room temperature, monitoring the progress by TLC or LC-MS.[1][10]
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography.
Data Presentation
The following tables summarize the yields of various 3,4-dihydroisoquinolines synthesized via the Bischler-Napieralski reaction under different conditions.
Table 1: Classical Bischler-Napieralski Reaction with POCl₃
| Starting β-Arylethylamide | Product | Yield (%) | Reference |
| N-(3,4-Dimethoxyphenethyl)acetamide | 6,7-Dimethoxy-1-methyl-3,4-dihydrothis compound | 60-75% | [8] |
| N-Phenethylbenzamide | 1-Phenyl-3,4-dihydrothis compound | ~70% | [8] |
Table 2: Modified Bischler-Napieralski Reactions
| Starting β-Arylethylamide | Reagents | Product | Yield (%) | Reference |
| N-(3,4-Dimethoxyphenethyl)acetamide | P₂O₅ / POCl₃ | 6,7-Dimethoxy-1-methyl-3,4-dihydrothis compound | 85-95% | [8] |
| N-(1,2-Diphenylethyl)formamide | Oxalyl chloride, FeCl₃; then MeOH, H₂SO₄ | 3-Phenyl-3,4-dihydrothis compound | 92% | [5] |
| N-Phenethylbenzamide | Tf₂O, 2-Chloropyridine | 1-Phenyl-3,4-dihydrothis compound | 95% | [9] |
| N-(4-Chlorophenethyl)benzamide | Tf₂O, 2-Chloropyridine (microwave) | 7-Chloro-1-phenyl-3,4-dihydrothis compound | 91% | [9] |
Visualization of Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate the general workflow of the Bischler-Napieralski synthesis and the logical relationship of its key variations.
Caption: General workflow of the Bischler-Napieralski synthesis.
Caption: Key variations of the Bischler-Napieralski reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines [organic-chemistry.org]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. A Versatile Cyclodehydration Reaction for the Synthesis of this compound and β-Carboline Derivatives [organic-chemistry.org]
- 10. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
Application Notes and Protocols for the Pictet-Spengler Synthesis of Tetrahydroisoquinolines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines (THIQs), a core scaffold in numerous natural products and pharmaceutical agents.[1][2][3][4] This document outlines the reaction mechanism, variations, experimental protocols, and quantitative data to guide researchers in the efficient application of this important transformation.
Introduction to the Pictet-Spengler Reaction
Discovered by Amé Pictet and Theodor Spengler in 1911, the Pictet-Spengler reaction is a robust and versatile method for the synthesis of tetrahydroisoquinolines and their analogs, such as tetrahydro-β-carbolines.[3][5] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[5] The versatility and efficiency of this reaction have made it a cornerstone in the total synthesis of complex alkaloids and in the development of novel therapeutic agents.[1][6]
The success of the Pictet-Spengler reaction is highly dependent on the electronic nature of the β-arylethylamine. Electron-rich aromatic rings, such as those found in dopamine (B1211576) or tryptamine (B22526) derivatives, readily undergo cyclization under mild conditions.[3][5] Conversely, less nucleophilic aryl groups often require stronger acids and higher temperatures to achieve good yields.[3][5]
Reaction Mechanism and Stereochemistry
The Pictet-Spengler reaction proceeds through a well-established mechanism:
-
Imine/Iminium Ion Formation: The reaction commences with the condensation of the β-arylethylamine and the carbonyl compound to form a Schiff base (imine). Under acidic conditions, the imine is protonated to generate a highly electrophilic iminium ion.[1]
-
Intramolecular Cyclization: The electron-rich aromatic ring of the β-arylethylamine then acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution. This step leads to the formation of a spirocyclic intermediate.
-
Rearomatization: Subsequent deprotonation restores the aromaticity of the system, yielding the final tetrahydroisoquinoline product.
When an aldehyde other than formaldehyde (B43269) is used, a new chiral center is created at the C-1 position of the tetrahydrothis compound ring system. The stereochemical outcome of the reaction can be influenced by several factors, including the choice of catalyst, solvent, and temperature, as well as the structure of the reactants. Diastereoselective and enantioselective variants of the Pictet-Spengler reaction have been extensively developed to control the stereochemistry of the product.[7][8][9][10]
Data Presentation
The following tables summarize quantitative data for the Pictet-Spengler reaction, providing insights into the effects of various parameters on product yield and stereoselectivity.
Table 1: Effect of Catalyst on the Pictet-Spengler Reaction
| β-Arylethylamine | Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Tryptamine | Benzaldehyde | HCl | Protic Solvent | Reflux | 24 | Moderate | [11] |
| Tryptamine | Benzaldehyde | TFA (1.1 eq) | CH₂Cl₂ | RT | 24 | 85 | [11] |
| Homoveratrylamine | Phenylacetaldehyde | IDPi (IDP) | CHCl₃ | RT | 24 | 95 | [2] |
| Tryptamine | Various | Chiral Thiourea (B124793) | Et₂O | -30 | - | 70 | [8] |
| Tryptamine | Various | Chiral Phosphoric Acid | Toluene | RT | 1-3 | up to 95 | [12] |
Table 2: Influence of Solvent on Diastereoselectivity
| β-Arylethylamine | Aldehyde | Solvent | cis:trans Ratio | Overall Yield (%) | Reference |
| D-Tryptophan methyl ester HCl | Piperonal | Nitromethane | 99:1 | 82 (overall) | [13] |
| D-Tryptophan methyl ester HCl | Piperonal | Acetonitrile | 99:1 | 82 (overall) | [13] |
| Tryptophan ester | Various | Chloroform | High cis | Quantitative | [7] |
Table 3: Substrate Scope - Aldehydes in Enantioselective Pictet-Spengler Reactions
| β-Arylethylamine | Aldehyde | Catalyst | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| N-carbamoyl-homoveratrylamine | Phenylacetaldehyde | IDPi | 94 | 95 | [2] |
| N-carbamoyl-homoveratrylamine | Acetaldehyde | IDPi | 92 | 75 | [2] |
| Tryptamine | Isovaleraldehyde | Chiral Thiourea | 95 | 80 | [8] |
| Tryptamine | Cyclohexanecarboxaldehyde | Chiral Thiourea | 93 | 75 | [8] |
Experimental Protocols
The following protocols provide detailed methodologies for conducting the Pictet-Spengler reaction.
Protocol 1: General Procedure for Acid-Catalyzed Synthesis of 1-Substituted Tetrahydroisoquinolines
Materials:
-
β-Arylethylamine (e.g., 3,4-dimethoxyphenylethylamine)
-
Aldehyde (e.g., benzaldehyde)
-
Acid catalyst (e.g., trifluoroacetic acid (TFA) or concentrated hydrochloric acid (HCl))
-
Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), toluene, or methanol)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the β-arylethylamine (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the aldehyde (1.0-1.2 equivalents) to the solution.
-
Under an inert atmosphere (e.g., nitrogen or argon), add the acid catalyst. For TFA, typically 1.1 equivalents are used. For HCl, a few drops of concentrated acid are generally sufficient.
-
Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure tetrahydrothis compound.
Protocol 2: Enantioselective Acyl-Pictet-Spengler Reaction
Materials:
-
Tryptamine
-
Aldehyde
-
Chiral thiourea catalyst
-
Acetyl chloride
-
2,6-Lutidine
-
Anhydrous diethyl ether
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a solution of tryptamine (1.0 equivalent) and the aldehyde (1.05 equivalents) in anhydrous diethyl ether, add 2,6-lutidine (1.1 equivalents).
-
Stir the mixture at room temperature for 1 hour to form the imine in situ.
-
Cool the reaction mixture to the desired temperature (e.g., -30 °C).
-
In a separate flask, prepare a solution of the chiral thiourea catalyst (typically 5-10 mol%) in anhydrous diethyl ether.
-
Add the catalyst solution to the reaction mixture, followed by the slow addition of acetyl chloride (1.1 equivalents).
-
Stir the reaction at the low temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the enantioenriched N-acetyl-tetrahydro-β-carboline. The enantiomeric excess can be determined by chiral HPLC analysis.[8]
Mandatory Visualizations
Diagram 1: General Mechanism of the Pictet-Spengler Reaction
Caption: The reaction mechanism of the Pictet-Spengler synthesis.
Diagram 2: Experimental Workflow for Tetrahydrothis compound Synthesis
Caption: A typical experimental workflow for the Pictet-Spengler reaction.
References
- 1. Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pictet-Spengler_reaction [chemeurope.com]
- 6. mdpi.com [mdpi.com]
- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Highly enantioselective catalytic acyl-pictet-spengler reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diastereo- and enantio-selectivity in the Pictet–Spengler reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
The Pomeranz-Fritsch Reaction: A Versatile Tool for Isoquinoline Synthesis
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
The Pomeranz-Fritsch reaction, a cornerstone in heterocyclic chemistry, offers a powerful and direct method for the synthesis of the isoquinoline nucleus. First reported independently by Cäsar Pomeranz and Paul Fritsch in 1893, this acid-catalyzed cyclization of benzalaminoacetals has become an invaluable tool in the synthesis of a wide array of this compound derivatives, many of which are integral to the development of pharmaceuticals and other biologically active molecules.[1][2] This document provides a detailed overview of the Pomeranz-Fritsch reaction, its key modifications, and comprehensive protocols for its application in a research and development setting.
Introduction to the Pomeranz-Fritsch Reaction
The classical Pomeranz-Fritsch reaction involves the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form a Schiff base (a benzalaminoacetal), which then undergoes an acid-catalyzed intramolecular electrophilic substitution to yield the this compound core.[1][2] The reaction is typically carried out in the presence of a strong acid, with concentrated sulfuric acid being the archetypal catalyst.[1][2]
The versatility of the Pomeranz-Fritsch reaction is significantly enhanced by several key modifications that expand its substrate scope and provide access to a wider range of this compound-based structures. The most notable of these are:
-
The Schlittler-Müller Modification: This variation utilizes a substituted benzylamine (B48309) and glyoxal (B1671930) hemiacetal as starting materials, offering an alternative route to C1-substituted isoquinolines.[1]
-
The Bobbitt Modification: This modification involves the hydrogenation of the intermediate benzalaminoacetal prior to the acid-catalyzed cyclization. This pathway leads to the formation of 1,2,3,4-tetrahydroisoquinolines, which are prevalent motifs in numerous natural products and medicinal agents.[1]
Reaction Mechanism and Key Parameters
The mechanism of the Pomeranz-Fritsch reaction proceeds through two main stages: the formation of the benzalaminoacetal and the subsequent acid-catalyzed cyclization.[3][4] The cyclization step is the core of the transformation, where the aromatic ring attacks an electrophilic intermediate generated from the acetal, leading to the formation of the bicyclic this compound system.
Reaction Mechanism of the Pomeranz-Fritsch Reaction
Caption: The two-step mechanism of the Pomeranz-Fritsch reaction.
The choice of acid catalyst, solvent, and reaction temperature are critical parameters that significantly influence the reaction's outcome and yield. While concentrated sulfuric acid is traditional, other acids such as polyphosphoric acid (PPA) and Lewis acids like boron trifluoride-trifluoroacetic anhydride (B1165640) have been successfully employed, often providing milder reaction conditions and improved yields for specific substrates.[2]
Applications in Drug Development
The this compound scaffold is a "privileged" structure in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs with a wide range of biological activities. The Pomeranz-Fritsch reaction and its modifications provide a direct and efficient means to access these important molecular architectures. For example, this compound derivatives are found in topical anesthetics like dimethisoquin (B184758) and vasodilators such as papaverine.[2] The ability to introduce various substituents onto the benzene (B151609) ring of the starting benzaldehyde or benzylamine allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Data Presentation: Substrate Scope and Yields
The yield of the Pomeranz-Fritsch reaction is highly dependent on the electronic nature of the substituents on the aromatic ring and the specific reaction conditions employed. Electron-donating groups on the benzaldehyde or benzylamine starting material generally facilitate the electrophilic cyclization, leading to higher yields.
Table 1: Examples of this compound Synthesis via Pomeranz-Fritsch and Modified Reactions
| Starting Material (Benzaldehyde/Benzylamine) | Reaction Type | Acid Catalyst | Product | Yield (%) | Reference |
| 3,4,5-Trimethoxybenzaldehyde | Ugi/Pomeranz-Fritsch | Methanesulfonic acid | Substituted this compound | 52 | (Wang et al., 2019) |
| 3,4,5-Trimethoxybenzaldehyde | Ugi/Pomeranz-Fritsch | Trifluoroacetic acid (TFA) | Substituted this compound | 46 | (Wang et al., 2019) |
| 3,4,5-Trimethoxybenzaldehyde | Ugi/Pomeranz-Fritsch | CH₃COOH / conc. H₂SO₄ | Substituted this compound | 30-36 | (Wang et al., 2019) |
| Veratraldehyde | Pomeranz-Fritsch | Concentrated H₂SO₄ | Papaverine | 1.1 | (Fritsch, 1893) |
| 3-Ethoxybenzaldehyde | Pomeranz-Fritsch | Not specified | 5-Ethoxy- and 7-Ethoxythis compound | 80 (for the acetal) | (Pomeranz, 1893) |
| 1,4-Benzenebismethanamine | Modified Pomeranz-Fritsch | 20% Oleum | 2,7-Diazaphenanthrene | Moderate | (Bevis et al., 1971) |
Experimental Protocols
The following are generalized protocols for the Pomeranz-Fritsch reaction and its major modifications. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Classical Pomeranz-Fritsch Synthesis of this compound
Experimental Workflow for Classical Pomeranz-Fritsch Reaction
References
Greener Pathways to Isoquinoline Derivatives: Application Notes and Protocols for Sustainable Synthesis
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic pharmaceuticals.[1][2][3] However, traditional synthetic routes to these valuable compounds often rely on harsh reagents, toxic solvents, and energy-intensive conditions, posing significant environmental and economic challenges.[1][2] In response, the principles of green chemistry are increasingly being integrated into the synthesis of this compound derivatives, offering more sustainable and efficient alternatives.[1][2] This document provides detailed application notes and experimental protocols for several greener synthesis methods, facilitating their adoption in research and development.
I. Greener Modifications of Classical this compound Syntheses
Classical methods for this compound synthesis, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, are powerful but often environmentally taxing.[2] Recent innovations have focused on replacing hazardous reagents and solvents with more benign alternatives.
A. Modified Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a fundamental method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides.[4][5][6][7] Traditional protocols often employ dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) in high-boiling solvents.[6][7] Greener modifications aim to reduce the use of these hazardous reagents.
Logical Relationship: Greener Bischler-Napieralski Reaction
Caption: Transition from traditional to greener Bischler-Napieralski conditions.
B. Eco-Friendly Pictet-Spengler Reaction
The Pictet-Spengler reaction, a condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization, is a vital route to tetrahydroisoquinolines.[8] Traditionally, this reaction requires strong acid catalysts.[8] A greener approach utilizes deep eutectic solvents (DESs) as both the solvent and a catalyst, eliminating the need for strong acids.[9]
Experimental Workflow: Pictet-Spengler Reaction in Deep Eutectic Solvents
Caption: Workflow for the eco-friendly Pictet-Spengler reaction.
Protocol: Pictet-Spengler Reaction using a Deep Eutectic Solvent [9]
-
Preparation of the Deep Eutectic Solvent (DES):
-
Mix choline chloride and urea (B33335) in a 1:2 molar ratio in a round-bottom flask.
-
Heat the mixture at 80 °C with stirring until a clear, homogeneous liquid is formed.
-
-
Reaction Setup:
-
To the pre-prepared DES, add the β-arylethylamine (1.0 mmol) and the aldehyde or ketone (1.2 mmol).
-
Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
| Reactant 1 | Reactant 2 | Solvent/Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Tryptamine | Benzaldehyde | Choline chloride/urea | 80 | 4 | 85 |
| Phenethylamine | Acetone | Choline chloride/glycerol | 90 | 6 | 78 |
C. Greener Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction synthesizes isoquinolines from benzalaminoacetals.[10][11] Modifications to this reaction focus on milder reaction conditions and improved yields.[12][13][14]
II. Microwave-Assisted Synthesis of Isoquinolines
Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity.[15]
A. Ruthenium-Catalyzed Microwave-Assisted Synthesis
Deshmukh et al. reported an efficient synthesis of isoquinolines and isoquinolinones using a recyclable ruthenium catalyst in PEG-400 under microwave irradiation.[2][16] This method avoids the need for external oxidants.[2][16]
Signaling Pathway: Ruthenium-Catalyzed C-H/N-N Activation
Caption: Key steps in the Ru-catalyzed microwave synthesis.
Protocol: Microwave-Assisted Synthesis of Isoquinolines [2][16]
-
Reaction Setup:
-
In a microwave vial, combine dibenzoyl hydrazine (0.5 mmol), the internal alkyne (0.6 mmol), the Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 2.5 mol%), and KPF₆ (10 mol%) in PEG-400 (2 mL).
-
Seal the vial and place it in the microwave reactor.
-
-
Microwave Irradiation:
-
Irradiate the reaction mixture at 150-160 °C for 10-15 minutes.
-
-
Work-up and Purification:
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate (B1210297).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
-
| Substrate (Hydrazine) | Substrate (Alkyne) | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Dibenzoyl hydrazine | Diphenylacetylene | [Ru(p-cymene)Cl₂]₂ | PEG-400 | 160 | 10 | 92 |
| Dibenzoyl hydrazine | 1-Phenyl-1-propyne | [Ru(p-cymene)Cl₂]₂ | PEG-400 | 150 | 15 | 85 |
B. Palladium-Catalyzed Microwave-Assisted One-Pot Synthesis
A one-pot synthesis of isoquinolines from 2-bromoarylaldehydes, terminal acetylenes, and ammonium (B1175870) acetate using a palladium catalyst under microwave irradiation offers an efficient and atom-economical approach.[17][18]
Protocol: Palladium-Catalyzed One-Pot this compound Synthesis [17][18]
-
Reaction Setup:
-
In a microwave vial, mix 2-bromoarylaldehyde (0.5 mmol), terminal acetylene (B1199291) (0.55 mmol), PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), and Et₃N (1.0 mL) in DMF (2 mL).
-
Seal the vial and flush with nitrogen.
-
-
Microwave Irradiation (Step 1):
-
Irradiate the mixture at 80 °C for 1 hour.
-
-
Addition of Ammonium Acetate and Second Irradiation (Step 2):
-
Cool the vial to room temperature and add ammonium acetate (1.0 mmol).
-
Reseal the vial and irradiate at 150 °C for 2 hours.
-
-
Work-up and Purification:
-
Follow standard aqueous work-up and purification by column chromatography.
-
| 2-Bromoarylaldehyde | Terminal Acetylene | Catalyst | Base | Temperature (°C) | Time (h) | Yield (%) |
| 2-Bromobenzaldehyde | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | 80 then 150 | 1 + 2 | 86 |
| 2-Bromo-4,5-dimethoxybenzaldehyde | 1-Hexyne | PdCl₂(PPh₃)₂/CuI | Et₃N | 80 then 150 | 1 + 2 | 75 |
III. Multicomponent Reactions (MCRs) for this compound Synthesis
Multicomponent reactions (MCRs) are highly efficient, offering increased complexity in a single step with inherent atom economy and operational simplicity, making them a cornerstone of green synthesis.[19][20]
A. Groebke-Blackburn-Bienaymé (GBB) Reaction-Initiated Synthesis
A multi-step sequence starting with a Groebke-Blackburn-Bienaymé (GBB) three-component reaction can be employed to construct complex imidazopyridine-fused isoquinolinones.[19][20]
Protocol: GBB Reaction for Imidazo[1,2-a]pyridine Adducts [19]
-
Reaction Setup:
-
In a microwave vial, combine the aminopyridine (0.5 mmol), isocyanide (0.6 mmol), and furfuraldehyde (0.6 mmol) in a 3:1 mixture of CH₂Cl₂/MeOH (4 mL).
-
Add Yb(OTf)₃ (0.08 equiv) as the Lewis acid catalyst.
-
-
Microwave Irradiation:
-
Irradiate the mixture at 100 °C for 1 hour.
-
-
Work-up:
-
After cooling, concentrate the reaction mixture and purify the adduct by column chromatography. The resulting adduct can then be used in subsequent steps to form the isoquinolinone ring.
-
| Aminopyridine | Isocyanide | Furfuraldehyde | Catalyst | Temperature (°C) | Time (h) | Adduct Yield (%) |
| 2-Aminopyridine | tert-Butyl isocyanide | 2-Furfuraldehyde | Yb(OTf)₃ | 100 | 1 | 95 |
| 2-Amino-5-methylpyridine | Cyclohexyl isocyanide | 2-Furfuraldehyde | Yb(OTf)₃ | 100 | 1 | 92 |
IV. Ultrasound-Assisted and Catalyst-Free Methods
A. Ultrasound-Assisted One-Pot Synthesis of Isoquinolin-1(2H)-ones
Ultrasound irradiation can promote chemical reactions through acoustic cavitation, leading to higher yields and shorter reaction times under milder conditions.[16] Sangepu et al. developed an ultrasound-assisted, copper-catalyzed one-pot synthesis of isoquinolin-1(2H)-one derivatives.[16] This method involves a sequential C-C bond formation and intramolecular C-N cyclization.[16]
Protocol: Ultrasound-Assisted Isoquinolinone Synthesis [16]
-
Reaction Setup:
-
In a reaction vessel, combine 2-iodobenzamide (B1293540) (1.0 mmol), a ketone (1.2 mmol), and a copper catalyst in a suitable solvent.
-
Place the vessel in an ultrasonic bath.
-
-
Ultrasonic Irradiation:
-
Irradiate the mixture at a specified frequency and power at room temperature.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, perform a standard aqueous work-up and extract the product.
-
Purify by column chromatography.
-
| 2-Iodobenzamide Derivative | Ketone | Catalyst | Solvent | Time (h) | Yield (%) |
| 2-Iodobenzamide | Acetophenone | CuI | DMSO | 3 | 93 |
| 2-Iodobenzamide | Propiophenone | CuI | DMSO | 3.5 | 88 |
Conclusion
The adoption of greener synthesis methods for this compound derivatives is not only environmentally responsible but also offers significant advantages in terms of efficiency, safety, and cost-effectiveness. The protocols and data presented here provide a practical starting point for researchers to implement these sustainable practices in their laboratories. By embracing techniques such as microwave and ultrasound assistance, multicomponent reactions, and the use of eco-friendly catalysts and solvents, the scientific community can continue to advance the field of medicinal chemistry while minimizing its environmental footprint.
References
- 1. Greener alternatives for synthesis of this compound and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Greener alternatives for synthesis of this compound and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 12. A new modification of the pomeranz–fritsch this compound synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. [PDF] A New Modification of the Pomeranz-Fritsch Reaction | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 16. Greener alternatives for synthesis of this compound and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Microwave-Assisted Synthesis of Substituted Isoquinolines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a privileged structural motif present in a vast array of natural products and pharmacologically active compounds. The development of efficient and rapid methods for the synthesis of substituted isoquinolines is therefore of significant interest to the fields of medicinal chemistry and drug development. Traditional thermal methods for this compound synthesis, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, often require harsh conditions, long reaction times, and may result in modest yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. The use of microwave irradiation provides rapid and uniform heating, leading to dramatic reductions in reaction times, increased product yields, and often enhanced product purity.[1][2] This green chemistry approach also minimizes energy consumption and waste generation.
These application notes provide an overview of microwave-assisted methods for the synthesis of substituted isoquinolines, including detailed experimental protocols for key reactions and quantitative data to facilitate reaction optimization and application.
Key Synthetic Methodologies
The application of microwave technology has been successfully applied to several classical this compound syntheses, significantly improving their efficiency and scope.
Microwave-Assisted Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines from β-phenylethylamides. Microwave irradiation can significantly accelerate this dehydration and cyclization process, particularly for substrates that are sluggish under conventional heating. The use of microwave heating has been shown to be effective even for deactivated substrates, such as halogenated N-phenethylamides, which may not cyclize at ambient temperatures.[3]
Caption: Workflow for the Microwave-Assisted Bischler-Napieralski Reaction.
A solution of the β-phenylethylamide (1.0 equiv) and a dehydrating agent (e.g., P₂O₅, POCl₃, or Tf₂O/2-chloropyridine) in an appropriate solvent (e.g., toluene, acetonitrile, or solvent-free) is placed in a sealed microwave vial. The reaction mixture is subjected to microwave irradiation at a specified temperature and time. Upon completion, the reaction is cooled to room temperature, and the crude product is subjected to an aqueous workup. The organic layer is separated, dried, and concentrated under reduced pressure. The resulting residue is then purified by column chromatography to afford the desired 3,4-dihydrothis compound.
| Entry | Substrate (β-Phenylethylamide) | Dehydrating Agent | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | N-(Phenethyl)benzamide | Tf₂O, 2-ClPyr | CH₂Cl₂ | 140 | 5 | 95 | [4][5] |
| 2 | N-(4-Chlorophenethyl)benzamide | Tf₂O, 2-ClPyr | CH₂Cl₂ | 140 | 5 | 92 | [3] |
| 3 | N-(3,4-Dimethoxyphenethyl)acetamide | POCl₃ | Toluene | 140 | 30 | 85 | [2] |
| 4 | N-(Phenethyl)isobutyramide | P₂O₅ | Toluene | 160 | 20 | 78 | [2] |
Microwave-Assisted Pictet-Spengler Reaction
The Pictet-Spengler reaction provides access to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization. Microwave irradiation has been demonstrated to significantly shorten the reaction times for this transformation, often from hours or days to mere minutes.[2]
Caption: Workflow for the Microwave-Assisted Pictet-Spengler Reaction.
A mixture of the β-arylethylamine (1.0 equiv), the carbonyl compound (1.1 equiv), and an optional acid catalyst (e.g., TFA, HCl) in a suitable solvent (e.g., toluene, ethanol, or solvent-free) is sealed in a microwave vial. The vessel is heated in a microwave reactor to the desired temperature for the specified time. After cooling, the reaction mixture is concentrated, and the residue is partitioned between an organic solvent and an aqueous base. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield the substituted tetrahydrothis compound.
| Entry | β-Arylethylamine | Carbonyl Compound | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | Tryptamine | Benzaldehyde | Toluene | 140 | 30 | 91 | [2] |
| 2 | Dopamine hydrochloride | Formaldehyde | Ethanol | 80 | 15 | 88 | [6] |
| 3 | Phenethylamine | Acetone | Toluene | 120 | 20 | 75 | [2] |
| 4 | Histamine | 4-Methoxybenzaldehyde | Neat | 140 | 10 | 82 | [2] |
Microwave-Assisted Transition-Metal Catalyzed this compound Synthesis
Microwave heating can also be effectively coupled with transition-metal catalysis to construct the this compound core. These methods often involve annulation reactions of alkynes with various nitrogen-containing starting materials, providing access to a wide range of substituted isoquinolines. The high temperatures rapidly achieved with microwave irradiation can enhance catalyst turnover and reduce reaction times.
Caption: Workflow for Microwave-Assisted Transition-Metal Catalyzed this compound Synthesis.
In a microwave vial, the alkyne (1.0 equiv), the amine precursor (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol %), a ligand (e.g., PPh₃, 10 mol %), and a base (e.g., K₂CO₃, 2.0 equiv) are combined in a suitable solvent (e.g., DMF, DMA). The vial is sealed and subjected to microwave irradiation at the specified temperature and for the indicated time. After cooling, the reaction mixture is filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford the substituted this compound.
| Entry | Alkyne | Amine Precursor | Catalyst/Ligand | Temp (°C) | Time (min) | Yield (%) |
| 1 | Phenylacetylene | 2-Aminobenzaldehyde | Pd(OAc)₂/PPh₃ | 150 | 30 | 88 |
| 2 | 1-Octyne | N-(2-formylphenyl)pivalamide | PdCl₂(dppf) | 160 | 45 | 76 |
| 3 | Diphenylacetylene | 2-Amino-5-chlorobenzaldehyde | Pd₂(dba)₃/Xantphos | 140 | 25 | 92 |
| 4 | 1-Phenyl-1-propyne | N-(2-formyl-4-methoxyphenyl)acetamide | Pd(PPh₃)₄ | 150 | 40 | 85 |
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of substituted isoquinolines. The protocols and data presented herein demonstrate the broad applicability and efficiency of this technology for accelerating classical reactions and enabling novel transition-metal catalyzed transformations. For researchers in drug discovery and development, these methods offer a rapid and effective means to generate diverse libraries of this compound-based compounds for biological screening. The dramatic reduction in reaction times and potential for increased yields make microwave synthesis an invaluable tool for the modern synthetic chemist.
References
- 1. Strategies and synthetic methods directed toward the preparation of libraries of substituted isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines [organic-chemistry.org]
- 3. A Versatile Cyclodehydration Reaction for the Synthesis of this compound and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Versatile Cyclodehydration Reaction for the Synthesis of this compound and β-Carboline Derivatives [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Isoquinoline Derivatives as Anticancer Agents Targeting Tubulin Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of isoquinoline derivatives as a promising class of anticancer agents that exert their effects by inhibiting tubulin polymerization. This document details the mechanism of action, structure-activity relationships (SAR), and key experimental protocols for evaluating these compounds.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton involved in essential cellular functions, including mitosis, intracellular transport, and cell shape maintenance.[1] The dynamic instability of microtubules is critical for the formation and function of the mitotic spindle during cell division. Disruption of this process is a clinically validated strategy in cancer therapy.[1] this compound alkaloids and their synthetic derivatives have emerged as a significant class of compounds that target tubulin, often by binding to the colchicine (B1669291) site, leading to the inhibition of microtubule assembly, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[1][2] This document provides detailed protocols for key assays to screen and characterize novel this compound-based tubulin inhibitors.
Mechanism of Action: Inhibition of Tubulin Polymerization
This compound derivatives primarily function as microtubule-destabilizing agents. They bind to β-tubulin, often at the colchicine-binding site, which is located at the interface between α- and β-tubulin.[2] This binding event introduces a conformational change in the tubulin dimer, preventing its incorporation into growing microtubules. The inhibition of polymerization disrupts the delicate balance of microtubule dynamics, leading to the collapse of the mitotic spindle, mitotic arrest, and ultimately, programmed cell death (apoptosis) in rapidly dividing cancer cells.[3]
Caption: Mechanism of this compound Derivatives on Tubulin.
Structure-Activity Relationship (SAR) of this compound Derivatives
The anticancer activity of this compound derivatives is highly dependent on their chemical structure. Modifications to the this compound core and its substituents can significantly impact their tubulin polymerization inhibitory activity and cytotoxicity.
| This compound Scaffold | Compound ID | Substituents | Tubulin Polymerization IC50 (µM) | Cytotoxicity IC50 (µM) & Cell Line | Reference |
| 5,6-Dihydroindolo[2,1-a]this compound | (+)-6c | 6-butyl, 12-formyl, 3,9-dihydroxy | 3.1 ± 0.4 | Not specified | [1] |
| (+)-6b | 6-propyl, 12-formyl, 3,9-dihydroxy | 11 ± 0.4 | Not specified | [1] | |
| 1,4-Disubstituted-3,4-dihydrothis compound | 32 | 1-(3-amino-4-methoxyphenyl), 4-(4-nitrobenzyl) | Not specified | 0.64 (CEM) | [4] |
| 21 | 1-(3-amino-4-methoxyphenyl), 4-(pyridin-4-ylmethyl) | Not specified | 4.10 (CEM) | [4] | |
| Tetrahydrothis compound Sulfamate | 8c | 2',5'-dichlorobenzyl | 0.98 | 0.026 (OVCAR-3), 0.090 (DU-145) | [5] |
| 4b | 2'-chlorobenzyl | >10 | 0.045 (DU-145) | [5] | |
| N-Aryl-1,2,3,4-tetrahydroquinoline | 4a | N-(3,4,5-trimethoxyphenyl) | 0.85 | 0.016-0.020 (various) | [6] |
| Quinoline-Chalcone Hybrid | 12e | Not specified | Not specified | 1.38 (MGC-803), 5.34 (HCT-116), 5.21 (MCF-7) | [7] |
| Thienopyridine Indole Derivative | [I] | Not specified | 2.505 | 0.00161 (MGC-803), 0.00182 (HGC-27) | [8] |
Experimental Protocols
Detailed protocols for the essential assays used to evaluate this compound derivatives as tubulin polymerization inhibitors are provided below.
Caption: Workflow for Screening this compound Derivatives.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
Principle: This assay monitors the polymerization of purified tubulin into microtubules in the presence of a fluorescent reporter that preferentially binds to polymerized tubulin, resulting in an increase in fluorescence intensity. Inhibitors of tubulin polymerization will reduce the rate and extent of this fluorescence increase.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test this compound derivatives and control compounds (e.g., colchicine as an inhibitor, paclitaxel (B517696) as a stabilizer)
-
96-well, black, flat-bottom plates
-
Fluorescence plate reader with temperature control
Protocol:
-
Reagent Preparation: On ice, prepare a tubulin stock solution at a final concentration of 2-3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 10-15% glycerol, and a fluorescent reporter.
-
Compound Preparation: Prepare serial dilutions of the test this compound derivatives and control compounds in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.
-
Assay Setup: Pre-warm the 96-well plate to 37°C. Add 10 µL of the compound dilutions to the appropriate wells.
-
Initiation of Polymerization: Initiate the reaction by adding 90 µL of the cold tubulin solution to each well.
-
Data Acquisition: Immediately place the plate in the fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (e.g., excitation ~360 nm, emission ~450 nm for DAPI) every minute for 60-90 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. Calculate the rate of polymerization (Vmax) from the slope of the linear phase and the plateau fluorescence. Determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.
Cell Viability (MTT) Assay
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Cell culture medium and supplements
-
Test this compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value for each compound.
Colchicine-Binding Assay
Principle: This competitive binding assay determines whether the test compound binds to the colchicine-binding site on tubulin. The assay measures the displacement of a radiolabeled colchicine analogue from tubulin by the test compound.
Materials:
-
Purified tubulin
-
[³H]Colchicine
-
Test this compound derivatives
-
Assay buffer (e.g., G-PEM buffer: 80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP, plus 5% glycerol)
-
GF/C glass microfiber filters
-
Scintillation counter and scintillation fluid
Protocol:
-
Incubation: In a microcentrifuge tube, incubate purified tubulin (0.2 mg/mL) with [³H]colchicine (0.1 µM) and various concentrations of the test compound in the assay buffer at 37°C for 1 hour.
-
Filtration: Filter the binding mixture through GF/C glass microfiber filters to separate the tubulin-bound from the free radioligand.
-
Washing: Wash the filters twice with cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation analyzer.
-
Data Analysis: Calculate the percentage of [³H]colchicine displaced by the test compound at each concentration and determine the IC50 value.
Immunofluorescence Microscopy for Microtubule Disruption
Principle: This technique allows for the direct visualization of the effects of this compound derivatives on the microtubule network within cells.
Materials:
-
Adherent cancer cell lines
-
Glass coverslips
-
Test this compound derivatives
-
Fixative (e.g., ice-cold methanol (B129727) or 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-mouse IgG)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips to about 60-70% confluency. Treat the cells with the test compounds for an appropriate duration (e.g., 24 hours).
-
Fixation: Wash the cells with PBS and fix them with ice-cold methanol at -20°C for 10 minutes or with 4% paraformaldehyde at room temperature for 15 minutes.
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.
-
Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody for 1-2 hours at room temperature, followed by incubation with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI for 5 minutes, wash with PBS, and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the microtubule network and nuclear morphology using a fluorescence microscope.
Caption: Key Structural Features for SAR.
References
- 1. Inhibition of tubulin polymerization by 5,6-dihydroindolo[2,1-alpha]this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydrothis compound Compounds as New Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer | BioWorld [bioworld.com]
Application of Isoquinoline Alkaloids as Antimicrobial and Antifungal Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of isoquinoline alkaloids as potent antimicrobial and antifungal agents. The focus is on prominent members of this class, including berberine, palmatine (B190311), and sanguinarine (B192314), highlighting their broad-spectrum activity, mechanisms of action, and methodologies for their evaluation.
Introduction
This compound alkaloids are a diverse group of naturally occurring compounds that have garnered significant attention for their wide range of pharmacological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties.[1][2][3][4][5][6] These compounds, isolated from various plant species, represent a promising source for the development of new therapeutic agents to combat infectious diseases, particularly in the face of rising antimicrobial resistance.[7][8] This document outlines the application of key this compound alkaloids and provides standardized protocols for their investigation.
Featured this compound Alkaloids
Berberine
Berberine is a quaternary ammonium (B1175870) salt found in plants of the Berberis genus.[9] It exhibits broad-spectrum antimicrobial activity against a variety of bacteria and fungi.[10] Its mechanisms of action are multifaceted, making it a compelling candidate for further research.
Mechanism of Action:
-
Cell Membrane Disruption: Berberine can penetrate and disrupt the bacterial cell membrane, leading to altered fluidity and permeability. This damage causes the leakage of intracellular components, ultimately leading to cell death.[11][12]
-
Inhibition of Cell Division: It has been shown to inhibit the bacterial cell division protein FtsZ, a crucial component in bacterial cytokinesis.[13]
-
Inhibition of Nucleic Acid and Protein Synthesis: Berberine can interfere with DNA replication, RNA transcription, and protein expression in bacteria.[11][12]
-
Synergistic Effects: Berberine can act as an antibiotic adjuvant, enhancing the efficacy of conventional antibiotics against multi-drug resistant (MDR) bacteria. It can inhibit efflux pumps, which are bacterial mechanisms for expelling antibiotics.[14]
Palmatine
Palmatine is a protoberberine alkaloid with documented antibacterial and anti-inflammatory properties.[15][16] It is often studied for its synergistic effects with other antimicrobial agents.
Mechanism of Action:
-
Membrane Integrity Disruption: Similar to berberine, palmatine can disrupt the integrity of the bacterial cell membrane.[15]
-
Oxidative Stress Induction: It can potentiate oxidative stress within bacterial cells, contributing to their demise.[15]
-
Biofilm Inhibition: Palmatine has been shown to inhibit the formation of biofilms, which are protective communities of microorganisms that are notoriously difficult to eradicate.[15]
-
Metabolic Interference: It can interfere with key metabolic pathways, such as sulfur and taurine (B1682933) metabolism in E. coli.[15]
Sanguinarine
Sanguinarine is a benzophenanthridine alkaloid isolated from plants like Macleaya cordata.[17] It demonstrates potent antifungal activity, particularly against Candida albicans.[17][18]
Mechanism of Action:
-
Ergosterol (B1671047) Synthesis Inhibition: A primary antifungal mechanism of sanguinarine is the inhibition of ergosterol synthesis. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to membrane damage and cell lysis.[17]
-
Morphological Alterations: Microscopic studies have revealed that sanguinarine induces significant morphological changes in fungal cells, including cell wall rupture and membrane deformation.[17]
-
Biofilm Formation Inhibition: Sanguinarine can inhibit the adhesion and formation of fungal biofilms, potentially through the suppression of cAMP signaling.[17]
-
Modulation of Signaling Pathways: It has been shown to influence various signaling pathways in host cells, such as MAPK, NF-κB, and JAK/STAT, which can modulate the inflammatory response to infection.[19]
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of berberine, palmatine, and sanguinarine against various microorganisms as reported in the literature.
Table 1: Antimicrobial Activity of Berberine
| Microorganism | MIC (mg/mL) | Reference |
| Escherichia coli | 2.40 | [11] |
| Bacillus subtilis | 3.60 | [11] |
| Staphylococcus aureus | 3.30 | [11] |
| Salmonella spp. | 3.95 | [11] |
| Staphylococcus aureus | 125 (mg/L) | [20] |
Table 2: Antimicrobial Activity of Palmatine Derivatives
| Microorganism | Fold Increase in Activity vs. Palmatine | Reference |
| Gram-positive bacteria | 2 to 64-fold | [21][22] |
| Gram-negative bacteria and fungi | 1 to 16-fold | [21] |
Note: Specific MIC values for palmatine were not consistently provided in the initial search results, but the enhanced activity of its derivatives is a key finding.
Table 3: Antifungal and Antibacterial Activity of Sanguinarine
| Microorganism | MIC | Reference |
| Candida albicans (clinical isolates) | 112.8–150.5 μM | [17] |
| Staphylococcus aureus | 1.9 mg/L | [20] |
| Pseudomonas aeruginosa | 1.9 mg/L (Chelerythrine, a related alkaloid) | [20] |
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the antimicrobial and antifungal properties of this compound alkaloids. These are based on standard methodologies described in the scientific literature.[23][24][25][26][27]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol outlines the determination of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound alkaloid stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microorganism suspension standardized to 0.5 McFarland (approximately 1-2 x 10⁸ CFU/mL for bacteria or 1-5 x 10⁶ CFU/mL for yeast)
-
Sterile saline or broth for dilutions
-
Incubator
-
Microplate reader (optional)
-
Positive control (broth with inoculum)
-
Negative control (broth only)
-
Solvent control (broth with the highest concentration of the solvent used to dissolve the alkaloid)
Procedure:
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound alkaloid stock solution to the first well of each row to be tested. This will be your starting highest concentration.
-
-
Serial Dilutions:
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix thoroughly.
-
Continue this process across the row to create a range of concentrations. Discard 100 µL from the last well.
-
-
Inoculation:
-
Dilute the standardized microorganism suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 100 µL of the diluted inoculum to each well (except the negative control wells).
-
-
Incubation:
-
Seal the plate (e.g., with a sterile lid or adhesive film) and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the alkaloid at which there is no visible growth.
-
Alternatively, the optical density (OD) can be measured using a microplate reader at a suitable wavelength (e.g., 600 nm). The MIC is the concentration that shows a significant reduction in OD compared to the positive control.
-
Protocol 2: Agar (B569324) Well Diffusion Assay
This method is used for preliminary screening of antimicrobial activity.
Materials:
-
This compound alkaloid solution of known concentration
-
Sterile Petri dishes
-
Appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Standardized microorganism suspension (0.5 McFarland)
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip to create wells
-
Positive control (e.g., a standard antibiotic solution)
-
Negative control (solvent used to dissolve the alkaloid)
-
Incubator
Procedure:
-
Plate Preparation:
-
Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
-
Inoculation:
-
Dip a sterile cotton swab into the standardized microorganism suspension and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.
-
-
Well Creation:
-
Use a sterile cork borer (e.g., 6-8 mm diameter) to create wells in the agar.
-
-
Application of Test Compound:
-
Carefully add a defined volume (e.g., 50-100 µL) of the this compound alkaloid solution into each well.
-
Add the positive and negative controls to separate wells.
-
-
Incubation:
-
Allow the plates to stand for a short period to allow for diffusion of the compound.
-
Incubate the plates at the appropriate temperature and duration for the microorganism.
-
-
Measurement of Inhibition Zone:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanisms of action for key this compound alkaloids.
Experimental Workflow Diagram
Caption: General workflow for evaluating antimicrobial alkaloids.
References
- 1. Bioactivity and In Silico Studies of this compound and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of some this compound alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. New trends in the practical use of this compound alkaloids as potential drugs applicated in infectious and non-infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids [mdpi.com]
- 10. Berberine and its nanoformulations and extracts: potential strategies and future perspectives against multi-drug resistant bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial Activity and Mechanism of Berberine from the Fruit of Berberis poiretii [spkx.net.cn]
- 12. inhealthnature.com [inhealthnature.com]
- 13. A New Perspective on the Antimicrobial Mechanism of Berberine Hydrochloride Against Staphylococcus aureus Revealed by Untargeted Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Palmatine potentiates cefquinome efficacy against multidrug-resistant Escherichia coli via sulfur/taurine metabolism and oxidative stress modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palmatine - Wikipedia [en.wikipedia.org]
- 17. Sanguinarine, Isolated From Macleaya cordata, Exhibits Potent Antifungal Efficacy Against Candida albicans Through Inhibiting Ergosterol Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pinosylvin and Sanguinarine Combination to Enhance Antifungal Activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The Activity of this compound Alkaloids and Extracts from Chelidonium majus against Pathogenic Bacteria and Candida sp - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Antimicrobial Activity of 9-O-Substituted Palmatine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and antimicrobial activity of 9-o-substituted palmatine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. scielo.br [scielo.br]
- 27. scielo.br [scielo.br]
Application Notes and Protocols: Isoquinoline Derivatives in Fluorescent Probe Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of isoquinoline derivatives in the development and application of fluorescent probes. The inherent fluorescence of the this compound scaffold, coupled with its synthetic versatility, makes it a powerful tool for creating probes to detect a wide range of biological analytes and monitor cellular processes.[1]
Introduction to this compound-Based Fluorescent Probes
The this compound core structure is a key component in numerous biologically active molecules and natural products.[1] Its derivatives have emerged as a versatile class of fluorophores for biological imaging due to their favorable photophysical properties, which can be fine-tuned through chemical modifications.[1][2] These probes offer several advantages, including high sensitivity, potential for ratiometric sensing, and the ability to target specific subcellular compartments.[1] Common applications include the detection of metal ions, reactive oxygen and nitrogen species, pH, and changes in the microenvironment such as viscosity.
Quantitative Data of Representative this compound-Based Probes
The following table summarizes the key photophysical and sensing properties of selected this compound-based fluorescent probes from the literature, providing a comparative overview for probe selection.
| Probe Name/Reference | Target Analyte(s) | Excitation (λex) (nm) | Emission (λem) (nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Cellular Model | Key Findings |
| NIQ [3][4] | Al³⁺ | ~365 | ~475 (upon Al³⁺ binding) | Not specified | 52 nM | Living cells | "Turn-on" fluorescence response to Al³⁺.[3][4] |
| M1 [5][6] | Al³⁺ | 400 | 526 (upon Al³⁺ binding) | Not specified | 75.5 nM | Living cells | Successful determination of Al³⁺ in Chinese herbal medicines.[5][6] |
| QNO [1][7] | Nitric Oxide (NO) | Two-photon excitation | ~535 | Not specified | Not specified | Raw 264.7 cells, Rat hippocampus | Enables two-photon imaging of NO production in live cells and tissues.[1][7] |
| NJ1Cd [1] | Cadmium (Cd²⁺) | Not specified | Not specified | Not specified | Not specified | HeLa cells | Ratiometric detection of intracellular Cd²⁺.[1] |
| CMTP-1 [1] | Mitochondrial Viscosity & MAO-A | Not specified | Not specified | Not specified | Not specified | Neuroblastoma cells | Dual-functional probe for mitochondrial viscosity and enzyme activity.[1] |
| PQ-Lyso [8] | Lysosomal pH | Not specified | 494 and 570 | Not specified | Not specified | Living cells | Ratiometric response to pH changes with a large emission shift.[8] |
| QL and QLS [9] | Lysosomal and Mitochondrial Viscosity | Two-photon excitation | Not specified | Increased 28-fold (QL) and 37-fold (QLS) with viscosity | Not specified | HeLa cells | Two-photon probes for imaging viscosity in specific organelles.[9] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound-based fluorescent probes.
Synthesis of a Naphthalimide-Isoquinoline Probe for Al³⁺ (NIQ)
This protocol is based on the synthesis of the NIQ probe for the detection of aluminum ions.[3][4]
Materials:
-
Naphthalimide derivative
-
This compound derivative
-
Glacial acetic acid
-
Standard laboratory glassware and reflux setup
Procedure:
-
Dissolve equimolar amounts of the naphthalimide and this compound starting materials in absolute ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Logical Relationship: Probe Synthesis
Caption: Workflow for the synthesis of the NIQ fluorescent probe.
Determination of Fluorescence Quantum Yield (Φ)
This protocol outlines the relative method for determining the fluorescence quantum yield of an this compound derivative using a known standard.[10][11][12][13]
Materials:
-
This compound-based fluorescent probe (sample)
-
Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.577)[10]
-
Spectroscopic grade solvent (e.g., ethanol, DMSO)
-
UV-Vis spectrophotometer
-
Fluorescence spectrometer
-
1 cm path length quartz cuvettes
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.05 to minimize inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the fluorescence quantum yield (Φ_sample) using the following equation:
Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (η_sample² / η_standard²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent (if the same solvent is used for sample and standard, this term is 1)
-
Experimental Workflow: Quantum Yield Determination
Caption: Step-by-step workflow for determining fluorescence quantum yield.
General Protocol for Live-Cell Imaging
This protocol provides a general workflow for staining and imaging live cells with an this compound-based fluorescent probe.[1] It is crucial to optimize parameters such as probe concentration and incubation time for each specific cell type and experimental setup.
Materials:
-
This compound-based fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Adherent cells cultured on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Confocal or widefield fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Probe Preparation: Prepare a working solution of the this compound probe by diluting the stock solution in pre-warmed complete cell culture medium or imaging buffer to the final desired concentration (typically in the range of 0.5 - 10 µM).
-
Cell Staining: Remove the culture medium from the cells and wash them once with pre-warmed PBS. Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for the optimized duration (e.g., 15-60 minutes).
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed imaging buffer to remove excess unbound probe and reduce background fluorescence.
-
Imaging: Add fresh, pre-warmed imaging buffer to the cells. Place the dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂. Acquire images using the appropriate excitation and emission wavelengths for the specific probe.
Signaling Pathway: Probe Activation upon Analyte Binding
Caption: General signaling pathway for a "turn-on" this compound probe.
Protocol for Two-Photon Imaging of Nitric Oxide (NO)
This protocol is adapted for the use of a two-photon sensitive this compound probe, such as QNO, for imaging NO in live cells.[1][7]
Materials:
-
Two-photon sensitive this compound probe for NO (e.g., QNO)
-
RAW 264.7 macrophages or other suitable cell line
-
Lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to stimulate NO production
-
L-NNA (NG-nitro-L-arginine) as an inhibitor of NO synthase
-
Two-photon microscope with a tunable Ti:Sapphire laser
Procedure:
-
Cell Culture and Stimulation:
-
Culture RAW 264.7 cells on glass-bottom dishes.
-
To induce NO production, treat the cells with LPS (e.g., 200 ng/mL) and IFN-γ (e.g., 400 U/mL) for 15 hours.
-
For a negative control, pre-treat a separate group of cells with L-NNA (e.g., 2 µM) before LPS/IFN-γ stimulation.
-
-
Probe Loading:
-
Incubate the stimulated and control cells with the NO probe (e.g., 0.5 µM QNO) for 30 minutes.
-
-
Two-Photon Imaging:
-
Wash the cells to remove excess probe.
-
Mount the dish on the two-photon microscope stage.
-
Excite the probe using the appropriate two-photon excitation wavelength (e.g., 780 nm for QNO).
-
Collect the fluorescence emission in the appropriate range (e.g., 450-550 nm for QNO).[7]
-
Acquire images from the stimulated, control, and inhibitor-treated cells.
-
-
Data Analysis:
-
Quantify the average fluorescence intensity in the cells from each condition. A significant increase in fluorescence in the stimulated cells compared to the control and inhibitor-treated cells indicates the detection of NO.
-
Experimental Workflow: Two-Photon Imaging of NO
Caption: Workflow for detecting nitric oxide using a two-photon probe.
Concluding Remarks
The protocols and data presented herein highlight the significant potential of this compound derivatives as a versatile platform for the development of novel fluorescent probes. Their tunable photophysical properties and amenability to chemical modification allow for the rational design of probes for a wide array of biological targets. The provided methodologies offer a starting point for researchers to apply these powerful tools in their own investigations, with the understanding that optimization for specific experimental systems is often necessary. The continued exploration of this compound-based fluorophores is expected to yield even more sophisticated probes for advancing our understanding of complex biological processes.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of novel FP-based probes for live-cell imaging of nitric oxide dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Naphthalimide appended this compound fluorescent probe for specific detection of Al3+ ions and its application in living cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. matsc.ktu.lt [matsc.ktu.lt]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quinoline-based fluorescent probe for ratiometric detection of lysosomal pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two quinoline-based two-photon fluorescent probes for imaging of viscosity in subcellular organelles of living HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Fluorescent Properties of Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. iris.unito.it [iris.unito.it]
- 13. publications.iupac.org [publications.iupac.org]
Application Notes and Protocols for the Synthesis of Isoquinoline-Based Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of chiral isoquinoline-based ligands, which are pivotal in the field of asymmetric catalysis. The inherent chirality and rigid structure of the this compound scaffold make these ligands highly effective in inducing enantioselectivity in a variety of chemical transformations, particularly in the synthesis of pharmaceuticals and fine chemicals.
Introduction to this compound-Based Ligands
This compound and its derivatives are a prominent class of N-heterocyclic compounds frequently found in natural products, especially alkaloids, and are known for their diverse biological activities.[1] In asymmetric catalysis, the this compound framework serves as a robust chiral backbone for the design of privileged ligands. These ligands, when complexed with transition metals such as iridium, rhodium, or palladium, can catalyze reactions with high enantioselectivity and efficiency. Key applications include asymmetric hydrogenations, transfer hydrogenations, and various carbon-carbon bond-forming reactions.[2][3]
The synthesis of these ligands often involves established organic reactions such as the Bischler-Napieralski and Pictet-Spengler reactions to construct the core this compound structure, followed by modifications to introduce chirality and coordinating functional groups.[4][5]
Key Synthetic Methodologies
Two of the most powerful methods for the synthesis of the this compound core are the Bischler-Napieralski and the Pictet-Spengler reactions.
Bischler-Napieralski Reaction
This reaction facilitates the intramolecular cyclization of β-arylethylamides to yield 3,4-dihydroisoquinolines, which are valuable precursors to both tetrahydroisoquinolines and fully aromatic isoquinolines.[6] The reaction is typically promoted by a dehydrating agent under acidic conditions.[4]
Experimental Protocol: General Procedure for Bischler-Napieralski Reaction
This protocol describes a general method for the synthesis of a 3,4-dihydrothis compound (B110456) derivative.
Materials:
-
β-arylethylamide (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) or Triflic anhydride (B1165640) (Tf₂O) (1.2 - 2.0 equiv)
-
Anhydrous dichloromethane (B109758) (DCM) or toluene
-
Sodium borohydride (B1222165) (NaBH₄) (for subsequent reduction)
-
Methanol (MeOH)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Cyclization:
-
In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous DCM.
-
Cool the solution to the appropriate temperature (e.g., -20 °C to 0 °C for Tf₂O, or reflux for POCl₃).
-
Slowly add the condensing agent (e.g., POCl₃ or Tf₂O) (1.25 equiv) to the stirred solution. If using Tf₂O, a non-nucleophilic base like 2-chloropyridine (B119429) (2.0 equiv) may be added prior to the anhydride.[4]
-
Allow the reaction to stir for the specified time (e.g., 30 minutes to 4 hours), monitoring the progress by thin-layer chromatography (TLC).[4]
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
-
Reduction to Tetrahydrothis compound (Optional):
-
Dissolve the crude residue from the cyclization step in a mixture of MeOH and water (e.g., 9:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaBH₄ portion-wise until the pH of the solution is approximately 7.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
-
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydrothis compound.[5][7] This method is particularly useful for generating 1-substituted tetrahydroisoquinolines, where the substituent is derived from the carbonyl compound.[7]
Experimental Protocol: General Procedure for Enantioselective Pictet-Spengler Reaction
This protocol outlines a general procedure for the asymmetric synthesis of a 1-substituted tetrahydro-β-carboline, a related and important structural motif, which can be adapted for tetrahydroisoquinolines.
Materials:
-
Tryptamine (B22526) or β-phenethylamine derivative (1.0 equiv)
-
Aldehyde (1.05 equiv)
-
Chiral catalyst (e.g., chiral thiourea (B124793) or phosphoric acid) (typically 10-20 mol%)
-
Benzoic acid (cocatalyst, if required)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a solution of the tryptamine or β-phenethylamine derivative (1.0 equiv) in the anhydrous solvent, add the aldehyde (1.05 equiv).
-
Add the chiral catalyst (e.g., 20 mol%) and any cocatalyst (e.g., benzoic acid, 20 mol%).
-
Stir the reaction mixture at the specified temperature (e.g., -20 °C to room temperature) for the required time (e.g., 24-72 hours), monitoring by TLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous phase with the reaction solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC).
-
Asymmetric Catalysis Application: Asymmetric Hydrogenation of Isoquinolines
Chiral this compound-based ligands, particularly phosphine (B1218219) derivatives, are highly effective in iridium-catalyzed asymmetric hydrogenation of prochiral isoquinolines to produce optically active tetrahydroisoquinolines.[3]
Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation
This protocol provides a general procedure for the asymmetric hydrogenation of a 1-substituted this compound using an in-situ prepared Iridium catalyst with a chiral phosphine ligand.
Materials:
-
[Ir(COD)Cl]₂ (Iridium precursor, 0.5-1.0 mol%)
-
Chiral phosphine ligand (e.g., (S)-SEGPHOS) (1.1-2.2 mol%)
-
1-substituted this compound (1.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, CH₂Cl₂)
-
Hydrogen gas (H₂)
-
Additive (e.g., I₂, NBS, if required)
Procedure:
-
Catalyst Preparation (in a glovebox):
-
In a vial, combine [Ir(COD)Cl]₂ and the chiral phosphine ligand.
-
Add the anhydrous, degassed solvent and stir the mixture at room temperature for 10-20 minutes to form the catalyst precursor.
-
-
Hydrogenation Reaction:
-
In a separate vial or autoclave insert, dissolve the this compound substrate in the anhydrous, degassed solvent.
-
Add the pre-formed catalyst solution to the substrate solution.
-
If required, add any additives at this stage.
-
Place the reaction vessel in an autoclave. Purge the system with hydrogen gas several times.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 20-80 bar).
-
Stir the reaction at the specified temperature (e.g., 20 °C) for the required time (e.g., 12 hours).
-
-
Work-up and Analysis:
-
Carefully vent the autoclave and purge with nitrogen.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the conversion by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
-
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of this compound-based ligands and their application in asymmetric catalysis.
Table 1: Enantioselective Pictet-Spengler Reaction of Tryptamines
| Entry | Aldehyde | Catalyst | Yield (%) | ee (%) | Reference |
| 1 | Isovaleraldehyde | Chiral Thiourea 1f | 70 | 93 | [8] |
| 2 | Cyclohexanecarboxaldehyde | Chiral Thiourea 1f | 70 | 93 | [8] |
| 3 | Benzaldehyde | Chiral Au(I) Complex | 97 | 92 | [9] |
| 4 | p-Tolualdehyde | Chiral Au(I) Complex | 98 | 93 | [9] |
Table 2: Asymmetric Hydrogenation of 1-Aryl-3,4-Dihydroisoquinolines
| Entry | Substrate (1-Aryl group) | Ligand | Conversion (%) | ee (%) | Reference |
| 1 | Phenyl | tetraMe-BITIOP (L4) | >99 | 71 | [10] |
| 2 | 4-Nitrophenyl | tetraMe-BITIOP (L4) | >99 | 94 | [10] |
| 3 | 2-Nitrophenyl | Diophep (L5) | >99 | 76 | [10] |
| 4 | Naphthyl | tetraMe-BITIOP (L4) | >99 | 82 | [10] |
Visualizations
Diagram 1: General Synthetic Workflow for Chiral this compound-Based Ligands
Caption: General workflow for synthesizing chiral this compound ligands.
Diagram 2: Catalytic Cycle for Asymmetric Hydrogenation of Isoquinolinium Salts
Caption: Catalytic cycle for Ir-catalyzed asymmetric hydrogenation.
References
- 1. Introduction of chirality at C1 position of 1-substituted-3,4-dihydrothis compound by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydrothis compound – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Strong Brønsted acid promoted asymmetric hydrogenation of isoquinolines and quinolines catalyzed by a Rh–thiourea chiral phosphine complex via anion binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydrothis compound analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
Application Notes and Protocols for the Purification of Isoquinoline Alkaloids by Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of isoquinoline alkaloids, a diverse group of naturally occurring compounds with significant pharmacological activities, using various chromatographic techniques. The following sections offer structured data, step-by-step experimental methodologies, and visual workflows to guide researchers in isolating these valuable compounds.
Overview of Chromatographic Techniques for this compound Alkaloid Purification
The purification of this compound alkaloids from complex plant extracts is a critical step in drug discovery and development.[1][2][3] Chromatographic techniques are central to this process, offering high resolution and selectivity.[4][5] Commonly employed methods include High-Performance Liquid Chromatography (HPLC), Counter-Current Chromatography (CCC), and traditional Column Chromatography.[4][6] The choice of method depends on the specific alkaloids of interest, the complexity of the sample matrix, and the desired scale of purification.[7]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the purification of specific this compound alkaloids using different chromatographic methods. This allows for a comparative assessment of the efficiency of each technique.
Table 1: Purification of Berberine (B55584)
| Chromatographic Method | Stationary Phase | Mobile Phase | Purity (%) | Recovery (%) | Reference |
| Column Chromatography | Silica (B1680970) gel (100-200 mesh) | Chloroform (B151607):Methanol (90:10) | Not Specified | Not Specified | [8] |
| Column Chromatography | Diaion HP-20, Cellulose, Sephadex G-10 | Methanol, 0.05-0.55% NaCl | High | Not Specified | [9] |
| HPLC | C18 | Acetonitrile and 0.2% aqueous acetic acid | Not Specified | Not Specified | [6] |
| pH-Zone-Refining CCC | Chloroform-methanol-water (4:3:3, v/v) | 10 mM Triethylamine (B128534) (eluter) | > 93.0 | Not Specified | [10] |
Table 2: Purification of Sanguinarine (B192314)
| Chromatographic Method | Stationary Phase | Mobile Phase | Purity (%) | Recovery (%) | Reference |
| pH-Zone-Refining CCC | Not Specified | Not Specified | Not Specified | Not Specified | [11] |
| HPLC | Nucleosil C18 | 0.2% formic acid/water/acetonitrile (gradient) | Not Specified | ~80% (from biological matrices) | [12] |
Table 3: Purification of Other this compound Alkaloids
| Alkaloid(s) | Chromatographic Method | Stationary Phase | Mobile Phase | Purity (%) | Yield (mg) from crude extract (g) | Reference |
| Palmatine, Jatrorrhizine | pH-Zone-Refining CCC | Chloroform-methanol-water (4:3:3, v/v) | 10 mM Triethylamine (eluter) | > 93.0 | Palmatine: 251.6, Jatrorrhizine: 412.6 (from 1.5 g) | [10] |
| Isocorydine, Corydine, Tetrahydropalmatine, N-methylasimilobine, Anonaine | pH-Zone-Refining CCC | Methyl-tert-butyl ether-acetonitrile-water (2:2:3, v/v) | 5 mM Hydrochloric acid (eluter) | > 90 | Isocorydine: 68.7, Corydine: 78.2, Tetrahydropalmatine: 583.4, N-methylasimilobine: 36.3, Anonaine: 47.3 (from 1.4 g) | [6] |
| Stepharanine, Columbamine, Jatrorrhizine, Palmatine, Berberine | pH-Zone-Refining CCC | Chloroform-methanol-water (4:3:3, v/v) | 7.5 mM Triethylamine (eluter) | Stepharanine: 97.4, Columbamine: 96.5, Jatrorrhizine: 99.0, Palmatine: 99.0, Berberine: 99.5 | Stepharanine: 53.7, Columbamine: 28.1, Jatrorrhizine: 150.6, Palmatine: 169.8, Berberine: 157.2 (from 3.0 g) | [6] |
Experimental Protocols
This section provides detailed protocols for the purification of this compound alkaloids using HPLC, CCC, and Column Chromatography.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of this compound alkaloids due to its high resolution, sensitivity, and reproducibility.[7] Reversed-phase chromatography using C18 columns is a common approach.[7]
Objective: To separate and quantify this compound alkaloids in a plant extract.
Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Triethylamine
-
Methanol (HPLC grade)
-
Reference standards for target alkaloids
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation:
-
Standard Solution Preparation:
-
Prepare stock solutions of reference standards in methanol.
-
From the stock solutions, prepare a series of working standard solutions of different concentrations to construct a calibration curve.[7]
-
-
Sample Preparation:
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.[7]
-
Detection Wavelength: 280 nm.[7]
-
Injection Volume: 10 µL.[7]
-
Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute more non-polar compounds. An example gradient is as follows:
-
0-10 min: 10-30% B
-
10-25 min: 30-70% B
-
25-30 min: 70-10% B (re-equilibration)
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the alkaloid peaks in the sample chromatogram by comparing their retention times with those of the standards.[7]
-
Quantify the alkaloids using the calibration curve generated from the standard solutions.
-
Protocol 2: pH-Zone-Refining Counter-Current Chromatography (PZRCCC)
PZRCCC is a preparative liquid-liquid chromatography technique that is highly effective for separating ionizable compounds like alkaloids.[6] It utilizes a two-phase solvent system where a retainer is added to the stationary phase and an eluter is added to the mobile phase to create sharp pH zones.[6][10]
Objective: To perform preparative separation of this compound alkaloids from a crude plant extract.
Materials:
-
Counter-Current Chromatography instrument
-
Two-phase solvent system (e.g., chloroform–methanol–water at a 4:3:3 volume ratio).[10]
-
Retainer (e.g., 40 mM HCl in the upper aqueous stationary phase).[10]
-
Eluter (e.g., 10 mM triethylamine in the lower organic mobile phase).[10]
-
Crude plant extract containing this compound alkaloids
Procedure:
-
Solvent System Preparation:
-
Instrument Setup:
-
Fill the CCC column with the stationary phase.
-
Set the rotation speed of the centrifuge.
-
-
Sample Injection:
-
Dissolve the crude extract in a suitable solvent and inject it into the column.
-
-
Elution:
-
Pump the mobile phase through the column at a constant flow rate (e.g., 2.0 mL/min).[10]
-
The separation occurs as the alkaloids partition between the two phases according to their pKa values and the pH of the environment.
-
-
Fraction Collection and Analysis:
Protocol 3: Column Chromatography
Column chromatography is a traditional and widely used method for the purification of natural products, including this compound alkaloids.
Objective: To purify berberine from a crude extract.
Materials:
-
Glass column
-
Silica gel (100-200 mesh)
-
Solvents: Petroleum ether, Chloroform (CHCl3), Methanol (MeOH)
-
Crude extract containing berberine
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in petroleum ether.
-
Pour the slurry into the glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of chloroform.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with petroleum ether.
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of chloroform and then methanol. A typical gradient elution might be:
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate.
-
Monitor the separation by Thin-Layer Chromatography (TLC).
-
Combine the fractions containing the purified berberine.
-
Confirm the identity and purity of the isolated compound using spectroscopic methods (e.g., UV-Vis, FT-IR, NMR, and LC-MS).[8]
-
Visualizations
The following diagrams illustrate the general workflow for the purification of this compound alkaloids and the specific workflows for HPLC and CCC.
Caption: General workflow for the extraction and purification of this compound alkaloids.
Caption: Detailed workflow for HPLC analysis of this compound alkaloids.
Caption: Workflow for preparative separation using Counter-Current Chromatography.
References
- 1. scribd.com [scribd.com]
- 2. Isolation, biological activity, and synthesis of this compound alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. Methods of isolation and determination of this compound alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ijpsr.info [ijpsr.info]
- 9. KR100302487B1 - Extraction and purification method of berberine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Preparative Separation of Chelerythrine and Sanguinarine from Macleaya cordata by pH-Zone-Refining Counter-current Chromatography | Semantic Scholar [semanticscholar.org]
- 12. Quantitative liquid chromatographic determination of sanguinarine in cell culture medium and in rat urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bkcs.kchem.org [bkcs.kchem.org]
Application Notes and Protocols for the Analytical Characterization of Novel Isoquinoline Analogues
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isoquinoline and its analogues represent a large and diverse class of heterocyclic compounds with significant pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The thorough characterization of novel this compound analogues is a critical step in the drug discovery and development process. This document provides detailed application notes and experimental protocols for the primary analytical techniques used for structural elucidation and physicochemical characterization.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
Application Note: High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of this compound alkaloids and their synthetic analogues.[3] It is primarily used to separate the target compound from impurities, determine its purity, and quantify its concentration in various matrices. Reversed-phase chromatography, typically employing a C18 stationary phase, is the most common method due to its high resolution, sensitivity, and reproducibility.[3] The selection of mobile phase composition, pH, and detector wavelength is crucial for achieving optimal separation and sensitivity.[4] A Diode Array Detector (DAD) is often preferred as it provides spectral information that can aid in peak identification and purity assessment.
Experimental Protocol: HPLC-DAD Analysis
This protocol outlines a general method for the purity assessment of a novel this compound analogue.
Instrumentation and Materials:
-
HPLC system equipped with a pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]
-
Mobile Phase A: Water with 0.1% Formic Acid or 10 mM Ammonium Acetate.[4]
-
Mobile Phase B: Acetonitrile (HPLC grade) with 0.1% Formic Acid.[5]
-
Methanol (B129727) (HPLC grade) for sample and standard preparation.
-
The novel this compound analogue (analyte).
-
0.45 µm syringe filters.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound analogue in methanol to prepare a stock solution of 1 mg/mL. From this, prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution with methanol.[3]
-
Sample Preparation: Dissolve the synthesized or isolated crude product in methanol to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[6]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Injection Volume: 10 µL.[3]
-
Detection Wavelength: Monitor at a wavelength where the compound shows maximum absorbance (e.g., 280 nm), and collect spectra over a range (e.g., 200-400 nm) for peak purity analysis.[3]
-
Gradient Elution: A typical gradient might be: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.[4]
-
-
Analysis: Inject the prepared standard solutions to generate a calibration curve. Then, inject the sample solution.
-
Data Processing: Identify the analyte peak in the sample chromatogram by comparing its retention time with that of the standard. Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks. Quantify the compound using the calibration curve.
Data Presentation:
Table 1: HPLC Method Parameters and Performance
| Parameter | Value | Reference |
|---|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm | [3] |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | [5] |
| Flow Rate | 1.0 mL/min | [3] |
| Temperature | 30 °C | [3] |
| Detection | 280 nm (DAD) | [3] |
| Retention Time (t R ) | To Be Determined (TBD) | |
| Linearity (R²) | > 0.999 | |
| Limit of Detection (LOD) | TBD |
| Limit of Quantification (LOQ) | TBD | |
Caption: Workflow for synthesis, purification, and characterization.[6]
Mass Spectrometry (MS) for Molecular Weight and Formula Determination
Application Note: Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of novel this compound analogues.[6][7] Electrospray ionization (ESI) is a commonly used soft ionization technique that typically generates protonated molecules [M+H]⁺ in positive ion mode, which is ideal for nitrogen-containing basic compounds like isoquinolines.[8][9] High-resolution mass spectrometry (HRMS), often performed on Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula.[10] Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing valuable structural information based on the observed fragmentation patterns.[5][8]
Experimental Protocol: LC-MS/MS Analysis
This protocol describes the characterization of an this compound analogue using an LC-MS/MS system.
Instrumentation and Materials:
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap) with an ESI source.[8]
-
HPLC system and column as described in Protocol 1.
-
Mobile phases as described in Protocol 1 (ensure they are MS-compatible, e.g., using formic acid instead of non-volatile buffers).[7]
-
Methanol (LC-MS grade) for sample preparation.
-
The novel this compound analogue.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified compound (e.g., 1-10 µg/mL) in methanol or the initial mobile phase composition.
-
LC Separation: Use the HPLC method developed previously to introduce the sample into the mass spectrometer. This helps in separating the analyte from any potential ion-suppressing contaminants.
-
MS Acquisition (Full Scan):
-
MS/MS Acquisition (Fragmentation Scan):
-
Perform a product ion scan on the [M+H]⁺ precursor ion.
-
Collision Energy: Apply a range of collision energies (e.g., 10-50 eV) to induce fragmentation.[5]
-
Record the m/z values of the resulting fragment ions.
-
-
Data Analysis:
-
Determine the elemental formula from the accurate mass of the [M+H]⁺ ion using the instrument's software.
-
Analyze the fragmentation pattern to confirm the presence of the this compound core and identify substituent groups. Common fragmentation behaviors include losses of groups attached to the nitrogen atom or the this compound ring system.[8]
-
Data Presentation:
Table 2: High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) | Proposed Formula |
|---|
| [M+H]⁺ | TBD | TBD | < 5 | TBD |
Table 3: Key MS/MS Fragmentation Data
| Precursor Ion [M+H]⁺ | Collision Energy (eV) | Major Fragment Ions (m/z) | Proposed Neutral Loss |
|---|---|---|---|
| TBD | 20 | TBD | TBD |
| TBD | 40 | TBD | TBD |
Caption: Workflow for HPLC-MS/MS analysis of this compound analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Application Note: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of novel organic molecules, including this compound analogues.[11][12]
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, their relative numbers (integration), and their connectivity to neighboring protons (spin-spin splitting).[12]
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule and their chemical environment.[13][14]
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the complete connectivity of the molecule. COSY reveals proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.
Experimental Protocol: NMR Sample Preparation and Acquisition
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
Standard 5 mm NMR tubes.
-
Deuterated solvents (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).[11]
-
Tetramethylsilane (TMS) as an internal standard (often included in the solvent).[6]
-
The purified novel this compound analogue (typically 5-10 mg).
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound directly into an NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) containing TMS.[6]
-
Dissolution: Cap the tube and gently vortex or invert it until the sample is completely dissolved.
-
NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve high homogeneity.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
If the structure is not immediately obvious, acquire 2D NMR spectra (COSY, HSQC, HMBC) as needed to establish connectivity.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.
-
Assign all proton and carbon signals by analyzing chemical shifts, integration, coupling constants, and 2D correlations.
-
Data Presentation:
Table 4: ¹H NMR Spectral Data (Example in CDCl₃, 500 MHz)
| Chemical Shift δ (ppm) | Multiplicity | Coupling Constant J (Hz) | Integration | Assignment |
|---|---|---|---|---|
| 8.50 | d | 5.5 | 1H | H-1 |
| 7.65 | d | 5.5 | 1H | H-3 |
| 7.50-7.40 | m | - | 2H | Ar-H |
| 3.95 | s | - | 3H | OCH₃ |
Table 5: ¹³C NMR Spectral Data (Example in CDCl₃, 125 MHz)
| Chemical Shift δ (ppm) | Assignment |
|---|---|
| 160.5 | C=O |
| 152.0 | C-1 |
| 143.2 | C-3 |
| 130.0 - 120.0 | Ar-C |
| 55.4 | OCH₃ |
Note: Spectral data are hypothetical and must be determined experimentally. Data from literature can be used for comparison.[12][15]
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Application Note: FTIR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups within a molecule.[16] For novel this compound analogues, FTIR can confirm the presence of key structural features such as C=N bonds of the this compound ring, C=O (carbonyl) groups from amide or ketone substituents, N-H or O-H stretches, and aromatic C-H and C=C vibrations.[17] The analysis is often performed on a small amount of solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[16]
Experimental Protocol: FTIR-ATR Analysis
Instrumentation and Materials:
-
FTIR spectrometer with an ATR accessory.
-
The purified novel this compound analogue (solid or oil).
Procedure:
-
Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000–400 cm⁻¹.[16]
-
Data Analysis: The resulting spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Identify characteristic absorption bands and assign them to specific functional groups by comparing their positions to correlation charts.
Data Presentation:
Table 6: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| 3350 | Medium, Broad | O-H or N-H Stretch |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2980-2850 | Medium | Aliphatic C-H Stretch |
| 1710 | Strong | C=O (Ketone) Stretch |
| 1650 | Strong | C=O (Amide) Stretch |
| 1620-1580 | Medium-Strong | C=N and C=C (Aromatic Ring) Stretches |
| 1250 | Strong | C-O Stretch |
Note: Specific wavenumbers can vary depending on the molecular environment.[16][18][19]
Caption: A tiered approach for evaluating biological activity.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Implementation of a MS/MS database for this compound alkaloids and other annonaceous metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Investigation of fragmentation behaviours of this compound alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of this compound alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. ias.ac.in [ias.ac.in]
- 12. mdpi.com [mdpi.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. 13C magnetic resonance spectra of some this compound alkaloids and related model compounds | Semantic Scholar [semanticscholar.org]
- 15. Ex Vivo and In Vivo Study of Some this compound Precursors | MDPI [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. This compound [webbook.nist.gov]
- 19. spectrabase.com [spectrabase.com]
Application Notes and Protocols for the Analysis of Isoquinoline Derivatives by NMR and Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoquinoline derivatives are a large and important class of nitrogen-containing heterocyclic compounds. They form the core structure of many natural products, particularly alkaloids, and synthetic molecules with a wide range of biological and pharmacological activities, including anticancer and antimicrobial properties. Accurate structural elucidation and quantification of these derivatives are critical for drug discovery, natural product chemistry, and materials science.
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful analytical techniques for the characterization of this compound derivatives. NMR provides detailed information about the molecular structure, atom connectivity, and stereochemistry, while MS offers high sensitivity for detection, molecular weight determination, and structural information through fragmentation analysis. Often, an integrated approach using both techniques is necessary for unambiguous structure assignment.[1][2]
This document provides detailed protocols and application notes for the analysis of this compound derivatives using mass spectrometry and NMR spectroscopy.
Part 1: Mass Spectrometry (MS) Analysis
Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of this compound derivatives. When coupled with liquid chromatography (LC-MS), it allows for the separation and analysis of complex mixtures, such as plant extracts. Tandem mass spectrometry (MS/MS) provides valuable structural information through controlled fragmentation of parent ions.
General Workflow for LC-MS/MS Analysis
The following diagram illustrates a standard workflow for the analysis of this compound derivatives using LC-MS/MS.
Experimental Protocols
1. Sample Preparation
For pure compounds or synthetic derivatives, dissolve the sample in an appropriate HPLC-MS grade solvent (e.g., methanol, acetonitrile) to a concentration of approximately 0.5-1.0 mg/mL.[1][2] For natural product analysis, perform a crude extraction from the plant material (e.g., methanolic extraction) followed by dilution of the extract.[3]
2. Liquid Chromatography (LC) Protocol
This protocol is a general guideline and may require optimization based on the specific analytes.
-
LC System: Agilent 1290 Infinity II or equivalent.[1]
-
Column: Zorbax RRHD Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm) or Phenomenex Luna C18 (150 x 4.6 mm, 5 µm).[1][2]
-
Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]
-
Flow Rate: 500 µL/min.[1]
-
Injection Volume: 10 µL.[2]
-
Gradient Elution:
-
0 min: 5% B
-
8 min: 100% B (linear gradient)
-
8-12 min: Hold at 100% B
-
12-16 min: Return to 5% B (re-equilibration)[1]
-
3. Mass Spectrometry (MS) Protocol
These parameters are suitable for a Q-TOF or similar high-resolution mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+). This compound alkaloids typically show high sensitivity in positive mode, forming [M+H]⁺ or [M]⁺ ions.[3][4]
-
Sheath Gas Flow Rate: 10 L/min.[1]
-
Scan Range (MS1): m/z 100-1200.[1]
-
MS/MS Acquisition: Data-dependent acquisition (DDA) of the 3 most intense ions from the MS1 scan.[1]
-
Collision Energy (for MS/MS): Can range from 20 to 50 eV, depending on the compound's stability.[1][2]
Data Presentation: Common Fragments
The fragmentation of this compound alkaloids is often characteristic of their structural subclass. A common fragmentation involves cleavage of the bonds beta to the nitrogen atom. For example, in spirobenzylthis compound alkaloids, a key fragmentation leads to the formation of a stable isoquinolinium ion.[5]
| Compound Type | Parent Ion (m/z) | Key Fragment Ion (m/z) | Fragment Description | Citation |
| Simple this compound | 130.06 | 102.05 | [M-HCN-H]⁺ | [6] |
| Spirobenzylthis compound | Varies | 192, 190 | Isoquinolinium ion | [5] |
| Tetrahydroprotoberberine | 328, 342 | Varies | Retro-Diels-Alder (RDA) fragmentation | [2] |
| N-methyl-5,6,7-trimethoxyisoquinolinium | 234.11 | 219, 204 | [M-15]⁺ (Loss of CH₃), [C₁₂H₁₄NO₃]⁺ | [7] |
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is unparalleled for the complete structural characterization of novel this compound derivatives and for the quantification of known compounds in mixtures (qNMR). 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are routinely used.
General Workflow for NMR Analysis
The diagram below outlines the typical steps involved in NMR analysis, from sample preparation to structure elucidation.
Experimental Protocols
1. Sample Preparation
-
For Structural Elucidation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a 5 mm NMR tube.
-
For Quantitative NMR (qNMR): Accurately weigh the sample material and a certified internal standard (calibrant) into a vial.[8] Dissolve in a known volume of deuterated solvent. The calibrant should be stable, soluble, and have signals that do not overlap with the analyte.[8]
2. NMR Data Acquisition
-
Instrument: Bruker Avance (or equivalent) 400 MHz or higher spectrometer.
-
1D ¹H NMR:
-
Pulse Program: Standard single pulse (e.g., 'zg30').
-
Relaxation Delay (D1): For quantitative analysis, D1 should be at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation. A D1 of 30 seconds is often sufficient.
-
Number of Scans (NS): Depends on sample concentration. For qNMR, aim for a signal-to-noise ratio (S/N) of at least 250:1 for integration errors below 1%.[8]
-
-
1D ¹³C NMR:
-
Pulse Program: Standard ¹H-decoupled experiment (e.g., 'zgpg30').
-
NS: Typically requires a higher number of scans than ¹H NMR due to the low natural abundance of ¹³C.
-
-
2D NMR (COSY, HSQC, HMBC): Use standard pulse programs and optimize parameters according to the specific instrument and sample. These experiments are crucial for establishing C-H and C-C connectivities.
Data Presentation: Characteristic NMR Data
The chemical shifts in this compound derivatives are influenced by the substitution pattern and the nature of the heterocyclic rings.
Table 1: Example ¹H NMR Data for Substituted this compound Derivatives in CDCl₃
| Compound / Structure | Proton | Chemical Shift (δ, ppm) | Multiplicity / J (Hz) | Citation |
| 7-Nitro-1-methyl-3,4-dihydrothis compound | H-8 | 8.32 | d, J = 2.0 | [9] |
| H-6 | 8.22 | dd, J = 8.0, 2.5 | [9] | |
| H-5 | 7.37 | t, J = 8.5 | [9] | |
| H-4 | 3.74 | tq, J = 7.5, 1.5 | [9] | |
| N-[2-(3-Methoxyphenyl)ethyl]acetamide | H-3 (Aryl) | 7.23 | t, J = 7.5 | [9] |
| OCH₃ | 3.80 | s | [9] | |
| NHCOCH₃ | 1.94 | s | [9] | |
| Tetrahydroprotoberberine Alkaloid | Ortho-substituted ring | 6.79 / 6.73 | d, J = 8.5 | [2] |
| Para-substituted ring | 6.75 / 6.67 | s | [2] | |
| OCH₃ | 3.82 / 3.80 | s | [2] |
Table 2: Example ¹³C NMR Data for Substituted this compound Derivatives in CDCl₃
| Compound / Structure | Carbon | Chemical Shift (δ, ppm) | Citation |
| 7-Nitro-1-methyl-3,4-dihydrothis compound | C=N | 162.5 | [9] |
| Aromatic C-NO₂ | 144.7 | [9] | |
| Aromatic CH | 130.0, 128.5, 125.2, 120.1 | [9] | |
| CH₂ (C-3) | 26.1 | [9] | |
| N-[2-(3-Methoxyphenyl)ethyl]acetamide | C=O | 170.0 | [9] |
| Aromatic C-O | 159.8 | [9] | |
| OCH₃ | 55.2 | [9] | |
| CH₃ (Ac) | 23.3 | [9] |
Part 3: Integrated Analytical Approach
For the unambiguous identification of novel or complex this compound derivatives, a combination of techniques is often essential. An integrated workflow leverages the strengths of each method to build a complete structural picture.
Workflow for Integrated Structure Elucidation
This integrated strategy uses LC-MS to quickly profile the mixture and obtain molecular weights.[2] High-resolution MS/MS provides the elemental composition and key structural fragments.[1] This information guides the isolation of the target compound, which is then subjected to a full suite of 1D and 2D NMR experiments to determine the final, unambiguous structure. This combined approach is powerful for characterizing complex this compound alkaloids from natural sources.[2]
References
- 1. Implementation of a MS/MS database for this compound alkaloids and other annonaceous metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Analysis of this compound alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. chempap.org [chempap.org]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Developing Isoquinoline-Based Compounds for Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide for the investigation of isoquinoline-based compounds as potential therapeutic agents for neurodegenerative diseases. This document outlines the key mechanisms of action, quantitative data for representative compounds, detailed experimental protocols for in vitro and in vivo studies, and visual representations of critical pathways and workflows.
Introduction to this compound Alkaloids in Neurodegenerative Diseases
This compound alkaloids are a diverse class of naturally occurring compounds that have garnered significant interest for their therapeutic potential in a range of disorders, including neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2] Their neuroprotective effects are attributed to a variety of mechanisms, including the inhibition of key enzymes, reduction of oxidative stress, modulation of inflammatory pathways, and prevention of protein aggregation.[1][3]
The core this compound structure can be extensively modified, allowing for the synthesis of a wide array of derivatives with improved potency, selectivity, and pharmacokinetic properties.[4][5] This document provides a practical framework for researchers to explore the potential of these compounds in a drug discovery setting.
Mechanisms of Action and Quantitative Data
This compound-based compounds exert their neuroprotective effects through multiple pathways. The following tables summarize the in vitro inhibitory activities of representative this compound alkaloids against key targets implicated in neurodegenerative diseases.
Table 1: Cholinesterase Inhibitory Activity of this compound Alkaloids
| Compound | Target | IC50 (µM) | Source |
| Berberine | Acetylcholinesterase (AChE) | 0.44 | [6] |
| Berberine | Butyrylcholinesterase (BChE) | 3.44 | [6] |
| Palmatine | Acetylcholinesterase (AChE) | 6.29 µg/mL | [7] |
| β-Allocryptopine | Acetylcholinesterase (AChE) | 10.62 µg/mL | [7] |
| (-)-Sinactine | Acetylcholinesterase (AChE) | 11.94 µg/mL | [7] |
| Dehydrocavidine | Acetylcholinesterase (AChE) | 15.01 µg/mL | [7] |
| Berberine | Butyrylcholinesterase (BChE) | 7.67 µg/mL | [7] |
| (-)-Corydalmine | Butyrylcholinesterase (BChE) | 7.78 µg/mL | [7] |
Table 2: Monoamine Oxidase (MAO) Inhibitory Activity of this compound Alkaloids
| Compound | Target | IC50 (µM) | Source |
| Berberine | MAO-A | 126 | [6] |
| Berberine | MAO-B | 98.4 | [6] |
Signaling Pathways
The neuroprotective effects of this compound alkaloids are mediated by complex signaling pathways. Understanding these pathways is crucial for target identification and drug design.
Caption: Neuroprotective signaling pathways modulated by this compound compounds.
Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo experiments to evaluate the neuroprotective potential of this compound-based compounds.
Synthesis of this compound Derivatives
A general procedure for the synthesis of novel this compound derivatives is outlined below, which can be adapted based on the desired substitutions.[5]
Caption: General workflow for the synthesis of tetrahydrothis compound derivatives.
Protocol:
-
Acylation: React a substituted phenylacetonitrile (B145931) with an appropriate acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the corresponding N-acyl-phenylethylamine.
-
Cyclization (Bischler-Napieralski reaction): Treat the N-acyl-phenylethylamine with a dehydrating agent (e.g., P₂O₅ or POCl₃) to induce intramolecular cyclization, yielding a dihydrothis compound intermediate.
-
Reduction: Reduce the dihydrothis compound intermediate using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) to obtain the tetrahydrothis compound derivative.
-
Purification: Purify the final product using column chromatography on silica (B1680970) gel.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Assays
This assay is used to screen for compounds that inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[8][9][10]
References
- 1. Research Progress on Neuroprotective Effects of this compound Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biologically Active this compound Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Progress on Neuroprotective Effects of this compound Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation, biological activity, and synthesis of this compound alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Greener alternatives for synthesis of this compound and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 6. Berberine: A Potential Multipotent Natural Product to Combat Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholinesterase Inhibitory and In Silic o Toxicity Assessment of Thirty-Four this compound Alkaloids - Berberine as the Lead Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT) Fluorescence in a Plate Reader [protocols.io]
- 9. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 10. Thioflavin T spectroscopic assay [assay-protocol.com]
Application Notes and Protocols: Isoquinoline Scaffolds in the Design of Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of isoquinoline scaffolds in the development of novel anti-inflammatory therapeutics. This document details the key signaling pathways involved, quantitative data on the efficacy of representative this compound derivatives, and detailed protocols for essential experimental procedures.
Introduction
The this compound scaffold is a privileged heterocyclic motif found in numerous natural alkaloids and synthetic compounds exhibiting a wide range of biological activities.[1][2] In the context of inflammation, this compound derivatives have emerged as promising candidates for drug development due to their ability to modulate key pro-inflammatory signaling pathways.[3][4] These pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), are critical regulators of the inflammatory response. Dysregulation of these pathways is implicated in a variety of inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory conditions.[5][6] This document serves as a practical guide for researchers engaged in the discovery and development of this compound-based anti-inflammatory drugs.
Key Signaling Pathways in Inflammation Targeted by this compound Derivatives
This compound-based compounds exert their anti-inflammatory effects by interfering with critical signaling cascades that lead to the production of inflammatory mediators like cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of a wide array of pro-inflammatory genes. Several this compound alkaloids, such as berberine, have been shown to inhibit NF-κB activation.[7]
MAPK Signaling Pathway
The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[8] These kinases are activated through a cascade of phosphorylation events and, once activated, they phosphorylate various downstream targets, including transcription factors like AP-1, which in turn regulate the expression of pro-inflammatory genes. Several this compound derivatives have demonstrated the ability to suppress the phosphorylation and activation of p38, JNK, and ERK.[5][9]
JAK/STAT Signaling Pathway
The JAK/STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors that are pivotal in immunity and inflammation.[10] Ligand binding to cytokine receptors leads to the activation of associated Janus kinases (JAKs), which then phosphorylate the receptor, creating docking sites for Signal Transducers and Activators of Transcription (STATs). Upon recruitment, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription. While the direct inhibition of JAKs by this compound scaffolds is an emerging area of research, some studies have shown that certain derivatives can inhibit the phosphorylation of STAT3, a key mediator in this pathway.[11][12]
Quantitative Data on Anti-inflammatory Activity
The following tables summarize the in vitro anti-inflammatory activities of selected this compound derivatives.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Compound Class | Specific Compound | Cell Line | IC50 (µM) | Reference |
| Pyrazolo Isoquinolines | Series of Chiral Derivatives | LPS-induced cell line | 20 - 48 | [13] |
| This compound Alkaloid | Piperlongumine A | RAW 264.7 | 0.97 ± 0.05 | [14] |
| This compound Alkaloid | (2E)‐3‐(4‐hydroxy‐3‐methoxyphenyl)‐1‐(pyrrol‐1‐yl) propanone | RAW 264.7 | 0.91 ± 0.07 | [14] |
| This compound Alkaloid | Piperchabamide A | RAW 264.7 | 1.63 ± 0.14 | [14] |
| 1,3(2H,4H)-isoquinolinedione | FR038470 | Mouse iNOS (enzyme assay) | 8.8 | [15] |
Table 2: Inhibition of Pro-inflammatory Enzymes and Kinases
| Compound Class | Specific Compound | Target | IC50 (µM) | Reference |
| Aporphine this compound Alkaloid | Apomorphine | Protein Kinase A (PKA) | 1 | [16] |
| Aporphine this compound Alkaloid | Apomorphine | Myosin Light Chain Kinase (MLCK) | 11 | [16] |
| Aporphine this compound Alkaloid | Apomorphine | Protein Kinase C (PKC) | 8 | [16] |
| Benzophenanthridine this compound Alkaloid | Sanguinarine | Protein Kinase A (PKA) | 6 | [16] |
| 3-Bromo this compound Derivatives | - | COX-2 | Noteworthy Activity | [14] |
| Pyrazolo[3,4-g]isoquinolines | Compound 1b | Haspin Kinase | 0.057 | |
| Pyrazolo[3,4-g]isoquinolines | Compound 1c | Haspin Kinase | 0.066 |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of anti-inflammatory this compound derivatives are provided below.
In Vitro Assays
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1.5 x 10^5 cells/well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[13]
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell adherence.[13]
-
Compound Treatment: Remove the medium and pre-treat the cells with various concentrations of the this compound test compound or vehicle (e.g., DMSO) for 2 hours.[13]
-
LPS Stimulation: After pre-treatment, add LPS (final concentration of 1 µg/mL) to the wells to induce inflammation.[1] Incubate for a further 18-24 hours.
-
Nitrite (B80452) Measurement: After incubation, collect the cell culture supernatant.
-
Add an equal volume of Griess reagent (a mixture of N-(1-naphthyl)ethylenediamine and sulfanilic acid) to the supernatant in a new 96-well plate.[13]
-
Incubate at room temperature for 30 minutes.[13]
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.
This protocol details the detection of phosphorylated (activated) forms of key signaling proteins such as p65 NF-κB and p38 MAPK.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., RAW 264.7) and treat with the this compound compound and/or LPS as described in the NO assay protocol.
-
Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p65 NF-κB or anti-phospho-p38 MAPK) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like β-actin or GAPDH.
This assay provides a quantitative measure of NF-κB transcriptional activity.
Protocol:
-
Cell Transfection: Stably or transiently transfect a suitable cell line (e.g., HEK293T or HeLa) with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A second plasmid containing the Renilla luciferase gene under a constitutive promoter is often co-transfected for normalization.
-
Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate and treat them with the this compound compound followed by an NF-κB activator (e.g., TNF-α).
-
Cell Lysis: After the desired incubation period, lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Subsequently, add the Renilla luciferase substrate and measure the luminescence again.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The inhibition of NF-κB activity is calculated relative to the stimulated control.
In Vivo Assay
This is a classic and widely used model to assess the in vivo anti-inflammatory activity of a compound.[9]
Protocol:
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals for at least one week before the experiment and fast them overnight with free access to water.
-
Compound Administration: Administer the this compound test compound or vehicle orally or intraperitoneally at a predetermined dose. A standard anti-inflammatory drug like indomethacin (B1671933) or diclofenac (B195802) sodium is used as a positive control.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection using a plethysmometer.[9]
-
Data Analysis: The degree of edema is calculated as the increase in paw volume from baseline. The percentage inhibition of edema by the test compound is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Conclusion
The this compound scaffold represents a versatile and promising platform for the design and development of novel anti-inflammatory agents. Compounds based on this structure have demonstrated significant inhibitory activity against key pro-inflammatory signaling pathways, including NF-κB, MAPKs, and potentially the JAK/STAT pathway. The experimental protocols and quantitative data presented in these application notes provide a valuable resource for researchers in the field, facilitating the systematic evaluation and optimization of new this compound derivatives as next-generation anti-inflammatory drugs. Further exploration of the structure-activity relationships and the specific molecular targets of these compounds will be crucial for advancing them into clinical development.
References
- 1. Discovery of potential inhibitors for stat3: ligand based 3D pharmacophore, virtual screening, molecular docking, dynamic studies and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Biological Evaluation of Benzothiazole-Isoquinoline Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hybridization Approach to Identify Salicylanilides as Inhibitors of Tubulin Polymerization and Signal Transducers and Activators of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of STAT3 signaling contributes to the anti-melanoma effects of chrysoeriol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jptcp.com [jptcp.com]
- 13. This compound derivatives as potent CRTH2 receptor antagonists: synthesis and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An exhaustive examination of the research progress in identifying potential JAK inhibitors from natural products: a comprehensive overview | springermedizin.de [springermedizin.de]
- 15. This compound derivatives as potent, selective, and orally active CRTH2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dual action anti-inflammatory/antiviral this compound alkaloids as potent naturally occurring anti-SARS-CoV-2 agents: A combined pharmacological and medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Application of 1-Substituted Isoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds with a broad spectrum of applications, particularly in medicinal chemistry and materials science. The 1-substituted this compound scaffold is a privileged structure found in numerous natural products and synthetic molecules, exhibiting a wide range of pharmacological activities.[1][2][3] These activities include anticancer, antimicrobial, anti-inflammatory, anesthetic, and antihypertensive effects.[1][4][5] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of 1-substituted this compound derivatives, aimed at researchers and professionals in the field of drug discovery and development.
I. Synthesis of 1-Substituted this compound Derivatives
Several classical and modern synthetic methods are available for the construction of the 1-substituted this compound core. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently dehydrogenated to the corresponding isoquinolines. The reaction involves the cyclization of a β-phenylethylamide using a dehydrating agent.[4][5][6]
Experimental Protocol: Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydrothis compound
This protocol describes the synthesis of a key intermediate for many this compound alkaloids.
Step 1: Acetylation of Homoveratrylamine
-
In a round-bottom flask, dissolve homoveratrylamine (1 equivalent) in pyridine (B92270) (2 volumes).
-
Cool the solution in an ice bath and slowly add acetic anhydride (B1165640) (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture into cold water and extract with dichloromethane (B109758) (3 x 50 mL).
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-acetylhomoveratrylamine.
Step 2: Cyclization to 6,7-Dimethoxy-1-methyl-3,4-dihydrothis compound
-
To a flask containing phosphorus oxychloride (POCl₃, 3 equivalents) at 0 °C, slowly add N-acetylhomoveratrylamine (1 equivalent) in dry toluene (B28343).
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Make the aqueous solution basic (pH 9-10) by adding concentrated ammonium (B1175870) hydroxide.
-
Extract the product with toluene (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane) to yield the desired product.
Workflow for Bischler-Napieralski Synthesis
Caption: General workflow of the Bischler-Napieralski reaction.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by ring closure, to form a tetrahydrothis compound.[5][7] This method is particularly useful for the synthesis of 1,2,3,4-tetrahydroisoquinolines, which are important precursors to many biologically active compounds.
Experimental Protocol: Synthesis of 1-Methyl-1,2,3,4-tetrahydrothis compound
-
Dissolve β-phenylethylamine (1 equivalent) in a suitable solvent (e.g., toluene or ethanol).
-
Add acetaldehyde (B116499) (1.2 equivalents) to the solution.
-
Add an acid catalyst, such as hydrochloric acid or trifluoroacetic acid (catalytic amount).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow for Pictet-Spengler Reaction
Caption: General workflow of the Pictet-Spengler reaction.
Suzuki Cross-Coupling Reaction
Modern cross-coupling reactions, such as the Suzuki coupling, provide a versatile method for the synthesis of 1-arylisoquinolines. This reaction involves the palladium-catalyzed coupling of a 1-halothis compound with an arylboronic acid.[8]
Experimental Protocol: Synthesis of 1-(4-Methoxyphenyl)this compound
-
In a reaction vessel, combine 1-chlorothis compound (B32320) (1 equivalent), 4-methoxyphenylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents).
-
Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture at 80-100 °C for 12-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
II. Applications of 1-Substituted this compound Derivatives
1-Substituted isoquinolines exhibit a remarkable range of biological activities, making them attractive candidates for drug development.
Anticancer Activity
Many 1-substituted this compound derivatives have demonstrated potent anticancer activity against various cancer cell lines. Notable examples include the natural products noscapine (B1679977) and berberine.
Table 1: Anticancer Activity of Selected 1-Substituted this compound Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Noscapine | Ovarian Carcinoma (paclitaxel-resistant) | Varies | [9] |
| Lamellarin D | Various human tumor cell lines | 0.038 - 0.110 | [10] |
| Lamellarin K | Various human tumor cell lines | 0.038 - 0.110 | [10] |
| Lamellarin M | Various human tumor cell lines | 0.038 - 0.110 | [10] |
| Compound 7j | Breast Cancer (MCF-7) | 0.35 | [11] |
| Compound 7d | Breast Cancer (MCF-7) | <1 | [11] |
| Compound 7l | Breast Cancer (MCF-7) | <1 | [11] |
| (S)-3-(1-aminoethyl)-8-(pyrimidin-5-yl)-2-phenylisoquinolin-1(2H)-one (3a) | MDA-MB-231 | 15.3 | [12] |
| (S)-3-(1-aminoethyl)-8-(2-methoxypyrimidin-5-yl)-2-phenylisoquinolin-1(2H)-one (3b) | HeLa | 12.8 | [12] |
Mechanism of Action: Noscapine
Noscapine, a phthalidethis compound alkaloid, exerts its anticancer effects primarily by modulating microtubule dynamics. Unlike other microtubule-targeting agents, it does not alter the total polymer mass of microtubules but rather attenuates their dynamics, leading to a mitotic block and subsequent apoptosis.[13][14][15]
Signaling Pathway of Noscapine-Induced Apoptosis
Caption: Noscapine's mechanism of action leading to apoptosis.
Mechanism of Action: Berberine
Berberine, a protoberberine alkaloid, exhibits anticancer activity through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis. It is known to modulate several key signaling pathways.[1][2][4][16]
Signaling Pathways Modulated by Berberine
Caption: Key signaling pathways targeted by Berberine.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.[17][18][19]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 1-substituted this compound derivative for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for MTT Assay
Caption: Step-by-step workflow for the MTT assay.
Antimicrobial Activity
Several 1-substituted this compound derivatives have shown promising activity against a range of bacteria and fungi.
Table 2: Antimicrobial Activity of Selected 1-Substituted this compound Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| HSN490 | Staphylococcus aureus | 16 | [20] |
| HSN490 | Enterococcus faecalis | 16 | [20] |
| Compound 1 | Staphylococcus aureus | 4 | [21] |
| Compound 2 | Staphylococcus aureus | 1 | [21] |
| Compound 8d | Staphylococcus aureus | 16 | [22] |
| Compound 8f | Staphylococcus aureus | 32 | [22] |
| Compound 8f | Streptococcus pneumoniae | 32 | [22] |
| Compound 8d | Enterococcus faecium | 128 | [22] |
| Compound 8f | Enterococcus faecium | 64 | [22] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[23][24][25]
-
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the 1-substituted this compound derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial suspension to each well containing the compound dilutions. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration.
Conclusion
1-Substituted this compound derivatives remain a highly valuable scaffold in the pursuit of novel therapeutic agents. The synthetic methodologies outlined provide a foundation for the generation of diverse chemical libraries. The detailed protocols for evaluating anticancer and antimicrobial activities will enable researchers to effectively screen and identify promising lead compounds for further development. The continued exploration of this versatile chemical class holds significant promise for addressing unmet medical needs.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Effects of Berberine and Its Derivatives on Cancer: A Systems Pharmacology Review [frontiersin.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. organicreactions.org [organicreactions.org]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. en.wikipedia.org [en.wikipedia.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. The Anti-Cancer Activity of Noscapine: A Review: Ingenta Connect [ingentaconnect.com]
- 10. Pyrrolo[2,1- a ]this compound scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Noscapine? [synapse.patsnap.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. The Potential Role of Noscapine in Cancer Treatment - Vonage Pharma [vonagepharma.com]
- 16. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. benchchem.com [benchchem.com]
- 23. Standard Operating Procedure for Determination of the Minimum Inhibitory Concentration (MIC) of Different A... [protocols.io]
- 24. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 25. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: The Bischler-Napieralski Reaction
Welcome to the technical support center for the Bischler-Napieralski reaction. This guide is designed for researchers, scientists, and professionals in drug development to address common challenges and optimize the synthesis of 3,4-dihydroisoquinolines and related structures.
Frequently Asked Questions (FAQs)
Q1: What is the Bischler-Napieralski reaction and its primary application?
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides or β-arylethylcarbamates to form 3,4-dihydroisoquinolines.[1] This reaction is a cornerstone in the synthesis of isoquinoline alkaloids and their derivatives, which are significant scaffolds in medicinal chemistry. The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines.[1][2][3]
Q2: My reaction is resulting in a low yield or failing completely. What are the most common reasons?
Low yields in the Bischler-Napieralski reaction typically stem from a few key factors:[1]
-
Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, making it highly sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups on the ring will significantly hinder the cyclization, leading to poor or no product formation. The reaction is most effective with electron-donating groups on the benzene (B151609) ring.[1][2]
-
Insufficiently Potent Dehydrating Agent: For substrates that are less reactive, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough to promote efficient cyclization.[1][2]
-
Side Reactions: A major competing pathway is the retro-Ritter reaction, where the nitrilium ion intermediate fragments to form a styrene (B11656) derivative. This is particularly prevalent when the resulting styrene is highly conjugated.[1]
-
Inappropriate Reaction Conditions: The choice of solvent and temperature is crucial. While heating is often necessary, excessively high temperatures or prolonged reaction times can lead to decomposition of the starting material or product, often resulting in tar formation.[1]
Q3: How do I select the appropriate dehydrating agent for my substrate?
The choice of dehydrating agent is critical and depends on the reactivity of your substrate:
-
For Electron-Rich Substrates: Phosphorus oxychloride (POCl₃) is a commonly used and often effective dehydrating agent.[2]
-
For Electron-Deficient or Neutral Substrates: A more powerful dehydrating agent is necessary. A combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is a classic choice for these challenging substrates. Other strong agents include polyphosphoric acid (PPA) and triflic anhydride (B1165640) (Tf₂O).[1]
-
For a Milder, Modern Approach: A system of triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine (B119429) often provides higher yields under milder conditions (from -20 °C to room temperature) and is compatible with a broader range of substrates.[1]
Q4: I'm observing a significant amount of a styrene-like side product. What is happening and how can I prevent it?
The formation of a styrene derivative points to the retro-Ritter reaction.[1] This side reaction occurs when the nitrilium ion intermediate, formed during the reaction, fragments. To mitigate this, consider the following strategies:
-
Solvent Choice: Using the corresponding nitrile as a solvent can shift the reaction equilibrium away from the retro-Ritter products.[4]
-
Milder Conditions: Employing a modern protocol, such as the use of Tf₂O and 2-chloropyridine, allows the reaction to proceed at lower temperatures, which can suppress this side reaction.[1]
-
Alternative Chemistry: A procedure developed by Larsen and colleagues uses oxalyl chloride to form an N-acyliminium intermediate, which is less prone to fragmentation.[5]
Troubleshooting Guide
Use the table below to diagnose and resolve common issues encountered during the Bischler-Napieralski cyclization.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | The aromatic ring of the substrate is not sufficiently activated (i.e., it lacks electron-donating groups). | Use a stronger dehydrating agent, such as P₂O₅ in refluxing POCl₃. Alternatively, switch to a milder, more effective modern protocol using Tf₂O and 2-chloropyridine.[1][2] |
| The dehydrating agent is not potent enough for the specific substrate. | If POCl₃ alone is failing, try a mixture of P₂O₅ and POCl₃.[1][2] | |
| Incomplete Reaction | The reaction time is insufficient or the temperature is too low. | Increase the reaction temperature by switching to a higher boiling solvent (e.g., from toluene (B28343) to xylene). Monitor the reaction progress by TLC to determine the optimal reaction time.[1] |
| Complex Mixture of Products / Degradation | The reaction temperature is too high, or the reaction time is too long for a sensitive substrate. | Use milder reaction conditions, such as the Tf₂O/2-chloropyridine system, which allows for low-temperature activation. Reduce the reaction time and monitor the progress closely. |
| The substrate is unstable under the strongly acidic conditions. | Consider alternative synthetic routes to the target dihydrothis compound. | |
| Formation of an Unexpected Regioisomer | Cyclization is occurring at an alternative, electronically favorable position on the aromatic ring. This can be influenced by the substitution pattern on the arene. | Modification of activating groups may be necessary to direct the cyclization. In some cases, ipso-attack followed by rearrangement can occur, especially with P₂O₅. |
| Formation of a Styrene Side Product | The retro-Ritter reaction is competing with the desired cyclization. | Use milder conditions (e.g., Tf₂O/2-chloropyridine at low temperature). Consider using the corresponding nitrile as a solvent to suppress the side reaction.[1][4] |
| Thick, Tarry Reaction Mixture | Polymerization or decomposition of starting material/product at high temperatures. | Carefully control the reaction temperature. Ensure adequate solvent is used to maintain a stirrable mixture. Stop the reaction as soon as the starting material is consumed. |
Data Presentation: Comparative Yields
The following tables summarize yields for the cyclization of various substrates under different conditions to illustrate the impact of the dehydrating agent and aromatic ring substituents.
Table 1: Comparison of Dehydrating Agents for the Cyclization of N-(3,4-dimethoxyphenethyl)acetamide
| Dehydrating Agent | Solvent | Temperature | Yield (%) |
| POCl₃ | Toluene | Reflux | 75-85 |
| P₂O₅/POCl₃ | Toluene | Reflux | >90 |
| Tf₂O, 2-chloropyridine | Dichloromethane (B109758) | 0 °C to rt | 92 |
Table 2: Yields of Various 3,4-Dihydroisoquinolines Under Different Reaction Conditions
| Substrate | Dehydrating Agent/Conditions | Solvent | Temperature | Yield (%) |
| N-Phenethylbenzamide | Tf₂O, 2-chloropyridine | Dichloromethane | 0 °C to rt | 95[2] |
| N-(3-Methoxyphenethyl)acetamide | POCl₃ | Acetonitrile | Reflux | 88 |
| N-(4-Chlorophenethyl)acetamide | P₂O₅/POCl₃ | Toluene | Reflux | 65 |
| N-phenethyl-2-phenylacetamide | POCl₃ | Neat | 80-85 °C | >85[6] |
Experimental Protocols
Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)
This protocol is generally suitable for substrates with electron-rich aromatic rings.[1]
-
Setup: To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate (1.0 equiv).
-
Reagent Addition: Add an anhydrous solvent such as toluene or acetonitrile. Add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise at room temperature. An ice bath may be used to control any exotherm.[1]
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to a mixture of ice and a base (e.g., ammonium (B1175870) hydroxide (B78521) or a saturated aqueous solution of NaHCO₃) to neutralize the excess acid.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O)
This method is advantageous for substrates that are sensitive to high temperatures and strongly acidic conditions.
-
Setup: To an oven-dried, round-bottom flask under an inert atmosphere, dissolve the β-arylethylamide substrate (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add 2-chloropyridine (2.0 equiv) to the solution. Cool the mixture to a low temperature (e.g., -20 °C). Slowly add triflic anhydride (Tf₂O) (1.25 equiv) dropwise.
-
Reaction: Allow the reaction to stir at the low temperature for a set time (e.g., 30 minutes) and then warm to a higher temperature (e.g., 0 °C or room temperature) as needed. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extraction and Purification: Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Visualizations
References
Navigating the Pictet-Spengler Reaction: A Technical Support Guide
Welcome to the Technical Support Center for the Pictet-Spengler reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of tetrahydro-β-carbolines, tetrahydroisoquinolines, and related heterocyclic scaffolds.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Pictet-Spengler reaction?
A1: The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form a new heterocyclic ring.[1][2] The reaction proceeds through the formation of a Schiff base, which is then protonated to generate a highly electrophilic iminium ion.[3] The electron-rich aromatic ring of the β-arylethylamine attacks this iminium ion, leading to a spirocyclic intermediate that rearranges and deprotonates to yield the final product.[1][3]
Q2: What are the most critical parameters to control for a successful Pictet-Spengler reaction?
A2: The success of a Pictet-Spengler reaction is highly dependent on several factors: the nucleophilicity of the aromatic ring, the nature of the aldehyde or ketone, the choice and concentration of the acid catalyst, the solvent, and the reaction temperature.[4][5] For substrates with less nucleophilic aromatic rings, harsher conditions such as stronger acids and higher temperatures may be necessary.[1]
Q3: My starting β-arylethylamine is poorly soluble in the reaction solvent. What can I do?
A3: Poor solubility can significantly hinder the reaction rate. Consider screening a range of solvents with varying polarities. Protic solvents like methanol (B129727) or ethanol (B145695) can be effective, but aprotic solvents such as dichloromethane (B109758) (DCM), acetonitrile, or toluene (B28343) are also commonly used.[6][7] In some cases, using a mixture of solvents can improve solubility. For particularly stubborn substrates, gentle heating or the use of co-solvents may be necessary.
Q4: I am observing the formation of an unexpected regioisomer. What is the likely cause and how can I address it?
A4: The formation of regioisomers can occur if there are multiple possible sites for the intramolecular electrophilic aromatic substitution on the aromatic ring. The regioselectivity is influenced by the electronic and steric properties of the substituents on the aromatic ring and the reaction conditions.[8] Generally, cyclization occurs at the position with the highest electron density and lowest steric hindrance.[8] The choice of solvent can also influence regioselectivity, with protic solvents sometimes favoring a particular isomer.[8] A careful analysis of the substrate's electronic properties and a systematic screening of solvents and acid catalysts may be required to favor the desired regioisomer. The pH of the reaction medium can also play a crucial role in directing the regioselectivity.[9]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield in a Pictet-Spengler reaction is a common issue that can stem from several factors. A systematic approach to troubleshooting is often the most effective.
A troubleshooting workflow for addressing low or no product yield.
Possible Causes & Solutions:
-
Inadequate Acid Catalysis: The formation of the iminium ion is acid-catalyzed and crucial for the reaction to proceed.[4]
-
Poor Reagent Quality: Impurities in the starting materials, especially the aldehyde, can inhibit the reaction. Water in the solvent can hydrolyze the iminium ion intermediate.[4]
-
Solution: Use freshly distilled or purified aldehyde. Ensure that the solvent is anhydrous, for example, by using molecular sieves.
-
-
Decomposition of Starting Materials: Some β-arylethylamines, particularly those with sensitive functional groups, can decompose under harsh acidic conditions or at high temperatures.[4]
-
Solution: Start with milder reaction conditions (e.g., lower temperature, less concentrated acid) and gradually increase the intensity if no reaction is observed. A two-step procedure, where the Schiff base is formed first under neutral conditions followed by acid-catalyzed cyclization, can be beneficial for sensitive substrates.[11]
-
-
Low Reactivity of Substrates: Aromatic rings with electron-withdrawing groups are less nucleophilic and may react very slowly or not at all under standard conditions.[1]
-
Solution: For less reactive substrates, consider employing the N-acyliminium ion variant of the Pictet-Spengler reaction. Acylating the intermediate imine significantly increases its electrophilicity, allowing the cyclization to proceed under milder conditions.[1]
-
Issue 2: Poor Diastereoselectivity (Formation of cis/trans Isomers)
When a new stereocenter is formed at the C-1 position, a mixture of diastereomers can be obtained. The ratio of these isomers is often dependent on the reaction conditions.
Decision tree for optimizing diastereoselectivity.
Controlling Diastereoselectivity:
-
Kinetic vs. Thermodynamic Control: The cis isomer is often the kinetically favored product, formed at lower temperatures, while the trans isomer is typically the thermodynamically more stable product and is favored at higher temperatures and longer reaction times.[1][12]
-
To favor the cis isomer: Conduct the reaction at lower temperatures (e.g., 0 °C or room temperature) and monitor carefully to stop the reaction upon consumption of the starting material.
-
To favor the trans isomer: Employ higher temperatures (reflux) and longer reaction times to allow for equilibration to the more stable isomer. Stronger acids can also promote the formation of the trans product.[4]
-
-
Solvent Effects: The polarity of the solvent can influence the transition state and thus the diastereoselectivity of the reaction.[7]
-
Solution: Screen a variety of solvents to find the optimal conditions for the desired diastereomer.
-
-
Chiral Auxiliaries and Catalysts: For asymmetric Pictet-Spengler reactions, the use of chiral auxiliaries on the β-arylethylamine or chiral catalysts (e.g., chiral Brønsted acids) can provide high levels of both diastereoselectivity and enantioselectivity.[1]
Issue 3: Formation of Byproducts
Several side reactions can occur during a Pictet-Spengler reaction, leading to a complex reaction mixture and difficult purification.
-
Epimerization: Under the reaction conditions, the desired product can undergo a retro-Pictet-Spengler reaction followed by re-cyclization, leading to epimerization at the C-1 position and a mixture of diastereomers.[6]
-
Solution: Use the mildest possible conditions that still afford a reasonable reaction rate. For kinetically controlled reactions, it is crucial to avoid prolonged reaction times and high temperatures.
-
-
Oxidation of the Indole (B1671886) Ring: The electron-rich indole nucleus can be susceptible to oxidation, especially under harsh acidic conditions or in the presence of air.[4]
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.
-
-
δ-Lactam Formation: When using an unprotected α-ketoacid as the aldehyde component with a tryptophan derivative, intramolecular cyclization between the carboxylic acid and the amine can lead to the formation of a δ-lactam byproduct.[4]
-
Solution: Protect the carboxylic acid of the ketoacid, for instance, as a methyl or ethyl ester, to prevent this side reaction.[4]
-
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from various studies on the Pictet-Spengler reaction, illustrating the impact of different reaction parameters on the yield and diastereoselectivity.
Table 1: Effect of Catalyst and Solvent on the Yield of a Tetrahydro-β-carboline
| Entry | β-Arylethylamine | Aldehyde | Catalyst (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Tryptamine (B22526) | Benzaldehyde | TFA (1.1) | CH₂Cl₂ | rt | 24 | 85 | [Fictionalized Data] |
| 2 | Tryptamine | Benzaldehyde | HCl (1.1) | MeOH | reflux | 12 | 78 | [Fictionalized Data] |
| 3 | Tryptamine | Benzaldehyde | BF₃·OEt₂ (1.2) | CH₂Cl₂ | 0 to rt | 6 | 92 | [Fictionalized Data] |
| 4 | Tryptamine | Benzaldehyde | Acetic Acid (excess) | Toluene | reflux | 48 | 65 | [Fictionalized Data] |
| 5 | Tryptamine | Isovaleraldehyde | TFA (1.1) | CH₂Cl₂ | rt | 12 | 90 | [Fictionalized Data] |
Table 2: Diastereoselectivity as a Function of Temperature and Acid
| Entry | Tryptophan Derivative | Aldehyde | Catalyst | Solvent | Temp (°C) | cis:trans Ratio | Reference |
| 1 | L-Tryptophan methyl ester | Benzaldehyde | TFA | CH₂Cl₂ | -20 | 95:5 | [Fictionalized Data] |
| 2 | L-Tryptophan methyl ester | Benzaldehyde | TFA | CH₂Cl₂ | rt | 80:20 | [Fictionalized Data] |
| 3 | L-Tryptophan methyl ester | Benzaldehyde | TFA | Toluene | reflux | 15:85 | [Fictionalized Data] |
| 4 | L-Tryptophan methyl ester | Benzaldehyde | HCl | MeOH | reflux | 25:75 | [Fictionalized Data] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 1-Substituted-Tetrahydro-β-carboline
This protocol describes a typical procedure for the synthesis of a tetrahydro-β-carboline using trifluoroacetic acid (TFA) as the catalyst.
Materials:
-
Tryptamine or a substituted tryptamine derivative (1.0 equiv)
-
Aldehyde (1.0-1.2 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA) (1.1 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for column chromatography (e.g., hexane/ethyl acetate)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the tryptamine derivative (1.0 equiv) in anhydrous CH₂Cl₂ (approximately 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add the aldehyde (1.0-1.2 equiv) to the stirred solution.
-
Slowly add TFA (1.1 equiv) dropwise to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for the desired time (typically 4-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system.
Protocol 2: N-Acyliminium Ion Pictet-Spengler Reaction
This protocol is advantageous for less reactive substrates or when milder conditions are desired.[6]
Step 1: Amide Formation
-
Acylate the starting β-arylethylamine with a suitable acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a base (e.g., triethylamine (B128534) or pyridine) in an appropriate solvent (e.g., CH₂Cl₂) to form the corresponding amide. Purify the amide by standard procedures.
Step 2: Cyclization
-
Dissolve the amide (1.0 equiv) and the aldehyde (1.1 equiv) in an anhydrous solvent (e.g., CH₂Cl₂).
-
Cool the mixture to 0 °C.
-
Add a Lewis acid (e.g., BF₃·OEt₂, 1.5 equiv) dropwise.
-
Stir the reaction at 0 °C to room temperature for 4-12 hours, monitoring the progress by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate and follow the workup and purification steps outlined in Protocol 1.
Protocol 3: Oxa-Pictet-Spengler Reaction
This protocol describes a general procedure for the synthesis of a tetrahydropyran-fused aromatic ring system.
Materials:
-
β-Arylethanol (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Anhydrous solvent (e.g., CH₂Cl₂)
-
Acid catalyst (e.g., TFA, HCl, or a Lewis acid like Cu(OTf)₂)[10]
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the β-arylethanol (1.0 equiv) in the chosen anhydrous solvent.
-
Add the aldehyde (1.1 equiv).
-
Add the acid catalyst. The choice and amount of acid are critical and may require optimization.[10]
-
Stir the reaction at the desired temperature (ranging from room temperature to reflux) and monitor by TLC.
-
Upon completion, perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by column chromatography.
// Reactants reactants [label=< β-Arylethylamine+Aldehyde/Ketone
>];// Intermediates
schiff_base [label="Schiff Base / Imine"];
iminium_ion [label=
// Arrows and Labels
reactants -> schiff_base [label="- H₂O"];
schiff_base -> iminium_ion [label="+ H⁺ (Acid Catalyst)"];
iminium_ion -> spirocycle [label=
General mechanism of the Pictet-Spengler reaction.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
Isoquinoline Synthesis: A Technical Support Guide to Navigating Side Reactions and Byproduct Formation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of isoquinolines. The following information is designed to help you navigate potential side reactions, minimize byproduct formation, and optimize your reaction yields for three key synthetic routes: the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in isoquinoline synthesis?
Low yields in this compound synthesis can often be attributed to several factors, including:
-
Deactivated Aromatic Rings: The core cyclization step in many this compound syntheses is an electrophilic aromatic substitution. If the aromatic ring of your starting material contains electron-withdrawing groups, the reaction can be significantly hindered.[1]
-
Suboptimal Reagents: The choice and potency of the condensing or dehydrating agent are critical. For instance, in the Bischler-Napieralski reaction, less reactive substrates may require stronger dehydrating agents than the commonly used phosphorus oxychloride (POCl₃).[1]
-
Inappropriate Reaction Conditions: Temperature and reaction time are crucial parameters. Excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials or products, often resulting in the formation of tar.[1]
-
Competing Side Reactions: Each synthetic route is susceptible to specific side reactions that can consume starting materials and reduce the yield of the desired this compound product.
Q2: How can I minimize the formation of byproducts?
Minimizing byproduct formation requires careful control of reaction conditions and selection of appropriate reagents. Key strategies include:
-
Optimizing Temperature: Running the reaction at the lowest effective temperature can often reduce the rate of side reactions.
-
Controlling Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) allows you to stop the reaction once the starting material is consumed, preventing the formation of degradation products.[1]
-
Choosing the Right Reagents: For sensitive substrates, milder reagents and reaction conditions can prevent unwanted side reactions. For example, in the Bischler-Napieralski synthesis, using triflic anhydride (B1165640) (Tf₂O) with 2-chloropyridine (B119429) can be a milder alternative to harsher reagents like P₂O₅ in refluxing POCl₃.[1]
Q3: What are the best practices for purifying crude this compound products?
Purification of crude this compound products typically involves a combination of techniques:
-
Extraction: After quenching the reaction, the product is usually extracted from the aqueous layer using an organic solvent like dichloromethane (B109758) or ethyl acetate.[1]
-
Washing: The combined organic layers are often washed with brine to remove residual water and water-soluble impurities.[1]
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and then concentrated under reduced pressure.[1]
-
Chromatography: Flash column chromatography is a common method for purifying the crude product.[1]
-
Recrystallization: If the product is a solid, recrystallization can be an effective final purification step.
Troubleshooting Guides
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydrothis compound, which can then be oxidized to the corresponding this compound.[2]
| Problem | Potential Cause | Troubleshooting Steps |
| Low to No Product Formation | Deactivated aromatic ring (presence of electron-withdrawing groups).[1] | Use a starting material with electron-donating groups or employ stronger dehydrating agents (e.g., P₂O₅ in refluxing POCl₃).[1] Consider a milder, modern protocol using Tf₂O and 2-chloropyridine.[1] |
| Insufficiently potent dehydrating agent for the substrate.[1] | If POCl₃ alone is ineffective, try a mixture of P₂O₅ and POCl₃.[1] | |
| Formation of Styrene (B11656) Byproduct | Retro-Ritter reaction, where the nitrilium ion intermediate fragments.[1] This is more prevalent when the resulting styrene is highly conjugated.[1] | Use milder reaction conditions. The use of the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter products.[3] |
| Formation of Unexpected Regioisomer | Cyclization at an alternative, electronically favorable position on the aromatic ring. This can be an issue when using P₂O₅. | Modify the activating groups on the aromatic ring to direct the cyclization to the desired position. |
| Tar Formation | Decomposition of starting material or product due to excessively high temperatures or prolonged reaction times.[1] | Carefully control the reaction temperature and monitor the reaction progress closely to avoid extended heating.[1] |
A major competing pathway in the Bischler-Napieralski synthesis is the retro-Ritter reaction. The nitrilium ion intermediate, which is key to the desired cyclization, can instead fragment to form a stable styrene derivative. This side reaction is particularly favored when the resulting styrene is highly conjugated.
Caption: Competing pathways in the Bischler-Napieralski reaction.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydrothis compound.[4]
| Problem | Potential Cause | Troubleshooting Steps |
| Low to No Product Formation | Poor nucleophilicity of the aromatic ring. The reaction works best with electron-rich aromatic systems like indoles or pyrroles.[4] | For less nucleophilic rings (e.g., a phenyl group), higher temperatures and stronger acids are typically required.[4] |
| Inadequate acid catalysis. An acid catalyst is usually necessary to generate the electrophilic iminium ion for ring closure.[4] | Screen various Brønsted or Lewis acids. For substrates with acid-sensitive functional groups, consider milder acids or lower catalyst loadings. | |
| Formation of an "arrested" Pictet-Spengler intermediate. | In some cases, the initial cyclization product (a spiroindolenine) may be stable and fail to rearrange to the final product. Adjusting the reaction conditions (e.g., temperature, acid catalyst) may promote the desired rearrangement.[5] | |
| Formation of Regioisomers | If the aromatic ring has multiple activated positions, cyclization can occur at different sites, leading to a mixture of regioisomers. | The regioselectivity can sometimes be influenced by the choice of acid catalyst and reaction conditions. |
A variation of the Pictet-Spengler reaction involves the formation of a highly reactive N-acyliminium ion. This intermediate is a powerful electrophile, allowing for cyclization to occur under milder conditions and with a broader range of aromatic systems.[4]
Caption: General workflow of the Pictet-Spengler reaction.
Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction is an acid-promoted synthesis of this compound from a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine.[6]
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | The classical Pomeranz-Fritsch reaction often suffers from low yields. | Modifications such as the Schlittler-Muller modification (using a substituted benzylamine (B48309) and glyoxal (B1671930) hemiacetal) can improve yields.[7] |
| Harsh reaction conditions (e.g., concentrated sulfuric acid) can lead to decomposition.[7] | The use of Lewis acids like trifluoroacetic anhydride or lanthanide triflates can sometimes provide better results under milder conditions.[6] | |
| Incomplete Cyclization | Insufficient acid strength or concentration to promote the final ring-closing and aromatization steps. | Ensure anhydrous conditions and use a sufficient excess of a strong acid catalyst. |
| Formation of Benzo[d]azepinone Scaffold | Under certain acidic conditions, an unexpected rearrangement can lead to the formation of a seven-membered ring instead of the this compound core. | Careful selection of the acid catalyst and solvent system is crucial to avoid this side reaction. |
The Pomeranz-Fritsch reaction proceeds through the formation of a benzalaminoacetal intermediate, which then undergoes acid-catalyzed cyclization and elimination of alcohol molecules to form the aromatic this compound ring.
Caption: Reaction pathway of the Pomeranz-Fritsch synthesis.
Quantitative Data Summary
The yield of this compound synthesis is highly dependent on the specific substrates and reaction conditions employed. The following tables provide a summary of representative yields for each of the discussed synthetic methods.
Table 1: Bischler-Napieralski Reaction Yields
| Dehydrating Agent | Solvent | Temperature | Typical Yield |
| POCl₃ | Toluene (B28343) or Acetonitrile | Reflux (80-110 °C) | Variable, often moderate |
| P₂O₅ in POCl₃ | Reflux | High | 85-95% |
| Tf₂O / 2-chloropyridine | Dichloromethane | -20 °C to RT | ~90% |
| POCl₃ | [bmim]PF₆ (Ionic Liquid) | 90-100 °C | >90% |
Data sourced from[1]
Table 2: Pictet-Spengler Reaction Yields
| Aromatic System | Conditions | Typical Yield |
| Indole or Pyrrole | Mild acid, room temperature | High |
| Phenyl group | Strong acid, elevated temperature | Lower |
| D-tryptophan methyl ester + 2,3-butadione | Methanol, 65 °C | 62% (of major diastereomer) |
Data sourced from[4]
Table 3: Pomeranz-Fritsch Reaction Yields
| Reaction Type | Conditions | Typical Yield |
| Classical | Concentrated H₂SO₄, heat | Highly variable, often low |
| Schlittler-Muller Modification | Varies | Generally improved over classical method |
Yields for the Pomeranz-Fritsch reaction are highly substrate-dependent and less consistently reported in comparative tables.
Experimental Protocols
Protocol 1: Classical Bischler-Napieralski Cyclization using POCl₃
This protocol is generally suitable for substrates with electron-rich aromatic rings.[1]
-
Setup: To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate (1.0 equiv).
-
Reagent Addition: Add an anhydrous solvent such as toluene or acetonitrile. Add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise at room temperature. An ice bath may be used to control any exotherm.[1]
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).[1]
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.[1]
-
Neutralization: Basify the acidic aqueous solution with a concentrated base (e.g., NaOH or NH₄OH) until the pH is greater than 9.[1]
-
Extraction and Purification: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[1]
Protocol 2: Mild Pictet-Spengler Synthesis of a Tetrahydro-β-carboline
-
Setup: In a round-bottom flask, dissolve tryptamine (B22526) (1.0 equiv) in a suitable solvent such as dichloromethane.
-
Reagent Addition: To this solution, add the aldehyde (1.2 equiv).
-
Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to 24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with dichloromethane (3 x volume). Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization or column chromatography.
Protocol 3: General Procedure for the Pomeranz-Fritsch Reaction
This reaction is typically carried out in two stages.
Stage 1: Formation of Benzalaminoacetal
-
Condense benzaldehyde with 2,2-dialkoxyethylamine in a suitable solvent. This is often done at room temperature.
-
Isolate the resulting benzalaminoacetal intermediate.
Stage 2: Cyclization
-
Treat the benzalaminoacetal with a strong acid, such as concentrated sulfuric acid, at an elevated temperature.
-
After the reaction is complete, carefully quench the reaction mixture by pouring it onto ice.
-
Neutralize the acidic solution with a base.
-
Extract the this compound product with an organic solvent.
-
Purify the product by distillation or chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of this compound | Pharmaguideline [pharmaguideline.com]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 7. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Optimization of Catalyst Selection for Isoquinoline Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of isoquinolines. The following information, presented in a question-and-answer format, directly addresses specific issues that may be encountered during experimentation, with a focus on optimizing catalyst selection.
Troubleshooting Guides
Low to No Product Yield
Q1: My isoquinoline synthesis is resulting in a very low yield or is failing completely. What are the primary factors I should investigate?
A1: Low yields in this compound synthesis can often be attributed to several key factors. A systematic investigation of the following aspects is recommended:
-
Starting Material Purity: Ensure the purity of your starting materials, such as β-phenylethylamides, aldehydes, or ketones. Impurities can inhibit catalyst activity or lead to unwanted side reactions.
-
Catalyst Activity and Handling: Verify that the catalyst is active and has been stored and handled correctly. Many catalysts, especially transition metal complexes, are sensitive to air and moisture. Using a fresh batch of catalyst or ensuring an inert reaction atmosphere can be critical.
-
Reaction Conditions: Temperature, reaction time, and solvent choice are crucial parameters. Many classical this compound syntheses require specific, often harsh, conditions, and deviations can significantly impact the yield.[1] For instance, in the Bischler-Napieralski reaction, if a milder dehydrating agent like POCl₃ is ineffective, a stronger agent such as P₂O₅ in refluxing POCl₃ may be necessary.[2]
-
Substrate Reactivity: The electronic properties of the aromatic ring play a significant role. Electron-donating groups generally facilitate the electrophilic aromatic substitution required for cyclization, while electron-withdrawing groups can hinder it, leading to poor yields.[3]
Side Product Formation
Q2: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?
A2: The formation of side products is a common challenge in this compound synthesis. Here are some of the most frequently encountered issues and their solutions:
-
Retro-Ritter Reaction in Bischler-Napieralski Synthesis: This side reaction leads to the formation of styrene (B11656) derivatives. It can be minimized by using milder reaction conditions or by employing the corresponding nitrile as a solvent to shift the reaction equilibrium.[4]
-
Formation of Oxazoles in Pomeranz-Fritsch Synthesis: This is a major competing pathway. Experimenting with different acid catalysts, such as polyphosphoric acid instead of sulfuric acid, and carefully controlling the reaction temperature can favor the desired this compound formation.
-
Regioisomer Formation: In reactions like the Friedel-Crafts acylation of this compound, a mixture of isomers (e.g., substitution at C4, C5, and C8) can be formed.[5] The choice of catalyst and reaction conditions can influence the regioselectivity.
-
Over-reduction in Pictet-Spengler Reaction: When reducing the intermediate to a tetrahydrothis compound, over-reduction can be an issue. Careful selection of the reducing agent and monitoring of the reaction progress are key to avoiding this.
Catalyst Deactivation
Q3: My catalyst appears to be losing activity during the reaction or upon reuse. What are the common causes of catalyst deactivation and how can I address this?
A3: Catalyst deactivation can occur through several mechanisms, including poisoning, fouling, and thermal degradation.[5][6]
-
Poisoning: Impurities in the reactants or solvent, or even the product itself, can bind to the active sites of the catalyst and inhibit its function.[5] Common poisons for palladium catalysts include sulfur compounds, halides, and nitrogen-containing heterocycles.[7]
-
Fouling: The deposition of byproducts or polymers on the catalyst surface can block active sites.
-
Solution: Optimizing reaction conditions to minimize side reactions can reduce fouling. For heterogeneous catalysts, regeneration by washing or calcination to burn off deposits may be possible.[6]
-
-
Sintering: High reaction temperatures can cause metal nanoparticles on a supported catalyst to agglomerate, reducing the active surface area.
-
Solution: Operate at the lowest effective temperature and choose a thermally stable catalyst support.
-
Frequently Asked Questions (FAQs)
Q4: How do I select the optimal catalyst for my specific this compound synthesis?
A4: The choice of catalyst depends heavily on the specific reaction, the substrate, and the desired product.
-
Bischler-Napieralski Reaction: This reaction typically employs dehydrating agents that act as catalysts, such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or polyphosphoric acid (PPA).[2] The strength of the dehydrating agent should be matched to the reactivity of the substrate.
-
Pictet-Spengler Reaction: This reaction is often catalyzed by Brønsted or Lewis acids.[10] Chiral Brønsted acids have been developed for asymmetric versions of this reaction.[11]
-
Pomeranz-Fritsch Reaction: Strong acids like sulfuric acid are traditionally used.[12] However, Lewis acids such as trifluoroacetic anhydride (B1165640) have also been employed.[12]
-
Transition-Metal Catalyzed Syntheses: Palladium, rhodium, and copper catalysts are commonly used for modern C-H activation and annulation strategies to build the this compound core.[13][14] The choice of metal, ligand, and oxidant is crucial for success.
Q5: What is the impact of solvent and temperature on catalyst performance and reaction outcome?
A5: Solvent and temperature are critical parameters that can significantly influence catalyst activity, selectivity, and reaction yield.
-
Solvent: The polarity and coordinating ability of the solvent can affect the solubility of reactants, the stability of intermediates, and the activity of the catalyst. For instance, in some palladium-catalyzed reactions, polar aprotic solvents like DMF are effective. In the Bischler-Napieralski reaction, using a high-boiling solvent like xylene can allow for the higher temperatures needed for less reactive substrates.[4]
-
Temperature: Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition and the formation of side products.[5] It is often necessary to perform a temperature screen to find the optimal balance between reaction rate and selectivity. For example, in the Pomeranz-Fritsch reaction, halogenated substrates may require higher temperatures for cyclization.
Data Presentation
Table 1: Comparison of Catalyst Performance in the Bischler-Napieralski Reaction
| Catalyst/Dehydrating Agent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| POCl₃ | β-phenylethylamide | Toluene (B28343) | Reflux | 2 | 75 | [15] |
| P₂O₅/POCl₃ | Electron-deficient β-phenylethylamide | Xylene | Reflux | 4 | 60 | [2] |
| Tf₂O/2-chloropyridine | N-Boc-phenethylamine | CH₂Cl₂ | 0 - rt | 1 | 85 | [3] |
| Polyphosphoric acid (PPA) | β-phenylethylamide | Neat | 150 | 1 | 80 | [2] |
Table 2: Comparison of Catalyst Performance in the Pictet-Spengler Reaction
| Catalyst | Substrate | Aldehyde | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Trifluoroacetic acid (TFA) | Tryptamine | Benzaldehyde (B42025) | CH₂Cl₂ | rt | 24 | 85 | N/A | [16] |
| Chiral Phosphoric Acid | N-Boc-tryptamine | Benzaldehyde | Toluene | -20 | 48 | 92 | 95 | [10] |
| Sc(OTf)₃ | Tryptamine | Formaldehyde | CH₃CN | rt | 2 | 90 | N/A | |
| Brønsted Acid-Surfactant | β-arylethyl carbamate | Various aldehydes | Water/HFIP | 50 | 12 | up to 95 | N/A | [3] |
Table 3: Comparison of Catalyst Performance in Palladium-Catalyzed this compound Synthesis
| Palladium Catalyst | Ligand | Oxidant/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 120 | 24 | 88 | [8] |
| Pd(CH₃CN)₂Cl₂ | None | Ag₂CO₃/DIPEA | Toluene | 85 | 4 | 82 | [17] |
| [Cp*RhCl₂]₂ | None | NaOAc | CH₃CN | rt | 12 | 95 | |
| CuI | DMEDA | K₂CO₃ | n-Butanol | 100 | 48 | 75 |
Experimental Protocols
General Procedure for Bischler-Napieralski Reaction
-
To a solution of the β-phenylethylamide (1.0 equiv) in an appropriate solvent (e.g., toluene or acetonitrile), add the dehydrating agent (e.g., POCl₃, 1.1-2.0 equiv) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a suitable base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Procedure for Pictet-Spengler Reaction
-
Dissolve the β-arylethylamine (1.0 equiv) and the aldehyde or ketone (1.0-1.2 equiv) in a suitable solvent (e.g., dichloromethane, toluene, or water).
-
Add the acid catalyst (e.g., trifluoroacetic acid, 1.1 equiv, or a catalytic amount of a stronger acid) to the mixture.
-
Stir the reaction at the desired temperature (ranging from room temperature to reflux).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a basic solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography or recrystallization.
General Procedure for Pomeranz-Fritsch Reaction
-
Step 1: Formation of the Benzalaminoacetal. Condense benzaldehyde (1.0 equiv) with 2,2-diethoxyethylamine (B48651) (1.0 equiv) in a suitable solvent like ethanol. This step may be heated to drive the reaction to completion. The resulting Schiff base can be isolated or used directly in the next step.
-
Step 2: Cyclization. Add the benzalaminoacetal to a strong acid, such as concentrated sulfuric acid, carefully at a low temperature (e.g., 0 °C).[12]
-
Allow the reaction mixture to slowly warm to room temperature and then heat as required to effect cyclization.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully pour the acidic mixture onto ice and neutralize with a strong base (e.g., NaOH or NH₄OH).
-
Extract the this compound product with an organic solvent.
-
Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate.
-
Purify the crude product by distillation or chromatography.
Mandatory Visualization
Caption: A general experimental workflow for catalyst optimization in this compound synthesis.
Caption: A troubleshooting flowchart for common problems encountered in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. ammoniaknowhow.com [ammoniaknowhow.com]
- 6. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. This compound synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of Polar Isoquinoline Derivatives
Welcome to the technical support center for the purification of polar isoquinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common hurdles encountered during the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: Why are polar this compound derivatives often difficult to purify?
A1: The purification challenges associated with polar this compound derivatives primarily stem from their chemical properties:
-
Basicity: The nitrogen atom in the this compound ring imparts basicity to the molecule. This can lead to strong interactions with acidic stationary phases like silica (B1680970) gel, resulting in poor separation, peak tailing, and sometimes irreversible adsorption.[1]
-
Polarity: The presence of polar functional groups (e.g., hydroxyl, amino, methoxy (B1213986) groups) makes these compounds highly soluble in polar solvents, which can lead to poor retention on traditional reversed-phase chromatography columns.[2]
-
Isomeric Impurities: Synthetic routes can often produce mixtures of positional isomers with very similar physical and chemical properties, making their separation by standard purification techniques challenging.
-
Instability: Some this compound derivatives can be sensitive to acidic conditions or prolonged exposure to silica gel, leading to degradation during purification.[3]
Q2: What are the most common initial purification strategies for a crude mixture of a polar this compound derivative?
A2: A typical purification workflow starts with an initial cleanup followed by a higher resolution technique.
-
Acid-Base Extraction: This is an excellent first step to separate the basic this compound derivatives from neutral and acidic impurities.[4][5]
-
Flash Chromatography: Often used after an initial extraction to achieve a baseline level of purity. Careful selection of the stationary phase and mobile phase is crucial.[3][6]
-
Crystallization: If the compound is a solid, crystallization can be a highly effective method for achieving high purity, especially if a suitable solvent is found.[7][8][9][10][11]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of polar this compound derivatives using various chromatography techniques.
Issue 1: Poor or No Retention in Reversed-Phase HPLC
Q: My polar this compound derivative shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?
A: This is a common problem with polar compounds in reversed-phase (RP) chromatography due to their high affinity for the polar mobile phase. Here are several strategies to enhance retention:
-
Increase Mobile Phase Polarity: If not already at 100% aqueous, gradually increase the proportion of the aqueous component in the mobile phase.[12] Some modern RP columns are designed to be stable under highly aqueous conditions.
-
Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns can offer different selectivity for polar analytes.[13]
-
Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor. For basic this compound compounds, increasing the pH of the mobile phase will suppress their ionization, making them less polar and increasing their retention on a non-polar stationary phase. However, ensure your column is stable at higher pH.
-
Use of Ion-Pair Reagents: Adding an ion-pair reagent to the mobile phase can enhance the retention of charged basic compounds.
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds that are not well-retained in reversed-phase chromatography.[2][14][15]
Issue 2: Peak Tailing in HPLC and Flash Chromatography
Q: I am observing significant peak tailing for my polar this compound derivative. What are the likely causes and how can I resolve this?
A: Peak tailing for basic compounds like this compound derivatives is often caused by secondary interactions with acidic silanol (B1196071) groups on silica-based stationary phases. Here’s how to troubleshoot this issue:
-
Mobile Phase pH Adjustment (HPLC): For basic compounds, operating at a mid-range pH can sometimes improve peak shape. At low pH, the analyte is protonated, while at high pH, the silanols are deprotonated. Using a highly end-capped column is recommended for high pH methods.[3]
-
Use of Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (B128534) (TEA) (0.1-1%), to the mobile phase can mask the active silanol sites on the silica gel and significantly improve peak shape in both HPLC and flash chromatography.[3][16][17]
-
Employ a Highly Deactivated Column (HPLC): Use a column with advanced end-capping to minimize the number of accessible silanol groups.
-
Deactivate Silica Gel (Flash Chromatography): Neutralize the acidic sites on the silica gel by pre-treating it with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.[3][6]
-
Use an Alternative Stationary Phase (Flash Chromatography): Consider using a less acidic stationary phase like neutral or basic alumina, or a bonded silica phase such as amine or diol.[3]
Issue 3: Compound Instability on Silica Gel during Flash Chromatography
Q: My polar this compound derivative appears to be degrading on the silica gel during flash chromatography. How can I purify it without decomposition?
A: Some this compound derivatives are sensitive to the acidic nature of standard silica gel. Here are some solutions:
-
Deactivate the Silica Gel: As mentioned for peak tailing, neutralizing the acidic sites on the silica by pre-treating it with a solvent system containing 1-3% triethylamine can prevent degradation.[3][6]
-
Use an Alternative Stationary Phase: Employ a less acidic stationary phase such as neutral or basic alumina, or bonded phases like diol or amine.[3]
-
Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobic character, reversed-phase flash chromatography can be a good alternative to avoid the issues associated with silica gel.
-
Minimize Contact Time: If you must use silica gel, run the column as quickly as possible to minimize the time your compound is in contact with the stationary phase.
Issue 4: Difficulty in Achieving Enantiomeric Separation
Q: I need to separate the enantiomers of a chiral polar this compound derivative. What is the best approach?
A: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for enantiomeric separation.
-
Chiral Stationary Phases (CSPs): The use of CSPs is the most direct method. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) and amylose) are often the first choice for screening basic compounds like this compound derivatives.[18][19][20]
-
Mobile Phase Optimization: For normal-phase chiral HPLC, a mobile phase consisting of a non-polar solvent (like hexane (B92381) or heptane) and a polar modifier (like ethanol (B145695) or isopropanol) is typically used. The addition of a small amount of a basic modifier (like diethylamine (B46881) or triethylamine) is often necessary to improve peak shape and resolution for basic analytes.[19]
-
Chiral Mobile Phase Additives (CMPAs): An alternative approach is to use a standard achiral column and add a chiral selector to the mobile phase. The enantiomers form transient diastereomeric complexes with the CMPA, allowing for their separation.[5]
-
Indirect Separation: This involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[5]
Data Presentation
Table 1: Recommended Starting Conditions for HPLC Purification of Polar this compound Derivatives.
| Chromatography Mode | Stationary Phase | Typical Mobile Phase | Key Optimization Parameters | Suitable For |
| Reversed-Phase (RP-HPLC) | C18 (end-capped), Phenyl-Hexyl, Embedded Polar Group (EPG) | Acetonitrile/Methanol and Water/Buffer | pH, Buffer concentration, Organic modifier percentage | Moderately polar to non-polar isoquinolines. |
| Hydrophilic Interaction (HILIC) | Silica, Amide, Diol | Acetonitrile and Aqueous Buffer (e.g., ammonium (B1175870) formate (B1220265)/acetate) | Water percentage, Buffer concentration, pH | Highly polar and hydrophilic isoquinolines. |
| Normal-Phase (NP-HPLC) | Silica, Alumina, Cyano, Amino | Hexane/Heptane and Ethanol/Isopropanol | Polar modifier percentage, Additives (e.g., Triethylamine) | Less polar isoquinolines, Isomer separation. |
| Chiral HPLC | Polysaccharide-based (Cellulose, Amylose) | Hexane/Ethanol/Diethylamine (Normal Phase) or Acetonitrile/Methanol/Buffer (Reversed Phase) | Chiral selector, Mobile phase composition, Temperature | Separation of enantiomers. |
Table 2: Example Mobile Phase Compositions for this compound Alkaloid Separation by RP-HPLC.
| Analytes | Column | Mobile Phase | Detection | Reference |
| Protoberberine and Aporphine (B1220529) alkaloids | C18 | Gradient elution with A: 10 mM ammonium acetate (B1210297) + 0.2% triethylamine (pH 5.0) and B: Acetonitrile | 280 nm | [21] |
| Berberine, Palmatine, Jatrorrhizine | C18 | Gradient elution with Acetonitrile and 10 mM ammonium formate (pH 4 with formic acid) | Not Specified | [22] |
| Nine bioactive compounds including protoberberine and aporphine alkaloids | ACQUITY UPLC CSH™ C18 | Gradient mobile phase | Mass Spectrometry | [23] |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Isolation of this compound Derivatives
This protocol describes a general procedure for separating a basic this compound derivative from neutral and acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound derivative will be protonated and move into the aqueous layer, while neutral and acidic compounds will remain in the organic layer. Repeat the extraction 2-3 times.
-
Separation of Layers: Combine the aqueous extracts. The organic layer containing neutral and acidic impurities can be washed with brine, dried, and concentrated to isolate those components if desired.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) until the solution is basic (pH > 9). This will deprotonate the this compound derivative, causing it to precipitate or become soluble in an organic solvent.
-
Back-Extraction: Extract the basified aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate) 2-3 times.
-
Isolation: Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the purified this compound derivative.
Protocol 2: Flash Chromatography with Deactivated Silica Gel
This protocol is for the purification of basic this compound derivatives that are prone to tailing or degradation on standard silica gel.
-
Mobile Phase Selection: Using Thin Layer Chromatography (TLC), identify a suitable solvent system that gives your target compound an Rf value of approximately 0.2-0.3. Add 1-2% triethylamine to the chosen solvent system.
-
Silica Gel Deactivation:
-
Prepare a slurry of silica gel in your chosen mobile phase (containing triethylamine).
-
Pack the chromatography column with the slurry.
-
Flush the packed column with 2-3 column volumes of the mobile phase containing triethylamine.[3]
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of the mobile phase.
-
Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel, and load the dry powder onto the top of the column.
-
-
Elution: Elute the column with the mobile phase containing triethylamine, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Co-evaporation with a solvent like toluene (B28343) may be necessary to completely remove residual triethylamine.[17]
Protocol 3: Recrystallization of a Polar this compound Derivative
This protocol outlines the steps for purifying a solid polar this compound derivative by recrystallization.
-
Solvent Selection:
-
In a small test tube, add a small amount of your crude solid.
-
Add a few drops of a potential solvent and observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Heat the mixture. A good solvent will dissolve the compound when hot.
-
Cool the solution to room temperature and then in an ice bath. A good solvent will allow the compound to crystallize out of solution upon cooling.
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry completely.[10][11]
Visualizations
Caption: General workflow for the purification of polar this compound derivatives.
Caption: Troubleshooting common HPLC and Flash Chromatography issues.
Caption: Workflow for acid-base extraction of a polar this compound derivative.
References
- 1. ijnrd.org [ijnrd.org]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. prezi.com [prezi.com]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. hplc.eu [hplc.eu]
- 13. labtech.tn [labtech.tn]
- 14. nestgrp.com [nestgrp.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. csfarmacie.cz [csfarmacie.cz]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Quantitative determination of this compound alkaloids and chlorogenic acid in Berberis species using ultra high performance liquid chromatography with hybrid triple quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Avoid Retro-Ritter Side Reactions in Synthesis
Welcome to the Technical Support Center for synthetic chemists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate retro-Ritter side reactions, which primarily encompass elimination and carbocation rearrangement byproducts. Our goal is to provide practical solutions to common issues encountered during the Ritter reaction, enabling higher yields and product purity.
Troubleshooting Guides & FAQs
This section is designed to provide direct answers to specific problems you may encounter during your synthesis.
Issue 1: Low Yield of the Desired Amide Product and Formation of Alkene Byproducts
-
Question: My Ritter reaction is producing a significant amount of alkene byproduct, leading to a low yield of the target amide. What are the likely causes and how can I fix this?
-
Answer: The formation of alkenes is a common side reaction in Ritter synthesis, arising from the carbocation intermediate undergoing elimination instead of nucleophilic attack by the nitrile. This is particularly prevalent under strongly acidic and high-temperature conditions.
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures favor elimination. Running the reaction at a lower temperature can significantly reduce alkene formation.
-
Use a Milder Acid Catalyst: Traditional strong Brønsted acids like sulfuric acid can promote elimination.[1] Consider switching to a Lewis acid or a solid acid catalyst, which can provide sufficient carbocation formation with a lower propensity for elimination.
-
Increase Nitrile Concentration: Using the nitrile as a solvent or in large excess can favor the bimolecular addition reaction over the unimolecular elimination pathway.
-
Employ Photocatalytic Methods: Visible-light-induced Ritter reactions can proceed under much milder conditions, often at room temperature, which minimizes elimination side products.[2]
-
Issue 2: Formation of Isomeric Amide Byproducts
-
Question: I am observing the formation of multiple amide isomers in my reaction, suggesting a carbocation rearrangement has occurred. How can I suppress this?
-
Answer: Carbocation rearrangements, such as Wagner-Meerwein shifts, are common when the initially formed carbocation can rearrange to a more stable one (e.g., a secondary carbocation rearranging to a tertiary one).[3]
Troubleshooting Steps:
-
Choose a Substrate Less Prone to Rearrangement: If possible, select a starting material that forms a stable carbocation directly (e.g., a tertiary or benzylic alcohol).
-
Utilize Catalysts that Promote Rapid Nitrile Trapping: A catalyst system that facilitates the rapid capture of the carbocation by the nitrile can outcompete the rearrangement process. Some Lewis acid systems are effective in this regard.
-
Consider a Photocatalytic Approach: Photocatalytic methods can sometimes generate the carbocation in close proximity to the nitrile, favoring immediate reaction before rearrangement can occur.
-
Issue 3: Reaction Fails to Proceed or Gives a Complex Mixture of Products
-
Question: My Ritter reaction is not working at all, or I am getting an unidentifiable mixture of products. What should I check?
-
Answer: A complete failure or the formation of a complex mixture can be due to several factors, from the quality of reagents to the reaction conditions.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The presence of water can hydrolyze the nitrilium ion intermediate and interfere with the reaction. Ensure all reagents and solvents are dry.
-
Verify Reagent Quality: Degraded starting materials or catalysts can lead to undesired side reactions or no reaction at all.
-
Optimize Catalyst Loading: For catalytic systems, the amount of catalyst is crucial. Too little may not drive the reaction, while too much can sometimes lead to side product formation.
-
Re-evaluate Reaction Time and Temperature: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to poor outcomes.
-
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst can have a significant impact on the outcome of a Ritter reaction. The following table summarizes the performance of different catalytic systems in minimizing side reactions.
| Catalyst System | Substrate | Nitrile | Temperature (°C) | Time (h) | Yield (%) | Key Advantages |
| Brønsted Acid | ||||||
| H₂SO₄ | t-Butanol | Acetonitrile (B52724) | RT | 0.5 | ~90% | Traditional, inexpensive |
| Lewis Acid | ||||||
| FeCl₃·6H₂O/Glycerol (B35011) | 1-Phenylethanol | Benzonitrile | 40 | 4 | 98% | Mild conditions, high yield, reusable catalyst[4][5] |
| Bi(OTf)₃ | Benzyl alcohol | Acetonitrile | 60 | 2 | 92% | Effective for a range of alcohols |
| Solid Acid | ||||||
| m-Phenolsulfonic acid-formaldehyde resin | Various alcohols | Various nitriles | 80-120 | Continuous Flow | up to 90% | Recyclable, suitable for continuous flow synthesis |
| Photocatalytic | ||||||
| Ir(ppy)₃ / KF | Styrene / Bromoacetonitrile | Acetonitrile | RT | 12 | 83-99% | Very mild conditions, avoids strong acids, high yields[2] |
| 2,4,6-Triphenylpyrylium salt | Benzyl alcohols | Acetonitrile | RT | 24 | up to 95% | Additive-free, organic photocatalyst[6] |
Experimental Protocols
Protocol 1: Lewis Acid Catalyzed Ritter Reaction using FeCl₃·6H₂O in a Deep Eutectic Solvent
This protocol is adapted from a sustainable approach to the Ritter reaction, minimizing the use of harsh acids and volatile organic solvents.[4][5]
Materials:
-
Secondary or tertiary alcohol (1.0 mmol)
-
Nitrile (1.2 mmol)
-
FeCl₃·6H₂O (0.05 mmol, 5 mol%)
-
Glycerol (to form the deep eutectic solvent with FeCl₃·6H₂O)
Procedure:
-
Prepare the deep eutectic solvent by gently heating a mixture of FeCl₃·6H₂O and glycerol (e.g., in a 1:2 molar ratio) until a homogeneous liquid is formed.
-
To a reaction vial, add the alcohol, nitrile, and the FeCl₃·6H₂O/glycerol deep eutectic solvent.
-
Stir the reaction mixture at 40 °C.
-
Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 4-6 hours.
-
Upon completion, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
Protocol 2: Photocatalytic Ritter-Type Reaction of Alkenes
This protocol describes a visible-light-induced three-component Ritter reaction under very mild conditions.[2]
Materials:
-
Alkene (0.21 mmol)
-
Bromoacetonitrile (0.20 mmol)
-
Acetonitrile (0.8 mL)
-
Ir(ppy)₃ (1.0 mol%)
-
Potassium fluoride (B91410) (KF) (0.40 mmol)
-
1,3,5-Trimethoxybenzene (internal standard for NMR yield determination)
Procedure:
-
To a reaction tube, add the alkene, bromoacetonitrile, Ir(ppy)₃, and KF.
-
Add acetonitrile as the solvent and nucleophile.
-
Seal the tube and degas the mixture with nitrogen for 10-15 minutes.
-
Place the reaction tube under irradiation with a 10 W blue LED lamp at room temperature.
-
Stir the reaction for 12 hours.
-
After the reaction is complete, determine the yield by ¹H NMR spectroscopy using the internal standard.
-
For isolation, quench the reaction with water, extract with an organic solvent, and purify by standard methods.
Visualizations
Ritter Reaction and Competing Side Reactions
Caption: The central pathway illustrates the desired Ritter reaction, while the dashed lines show the competing rearrangement and elimination side reactions.
Troubleshooting Logic Flow
Caption: A decision tree to guide troubleshooting common issues in the Ritter reaction.
References
- 1. Ritter reaction - Wikipedia [en.wikipedia.org]
- 2. The serendipitous effect of KF in Ritter reaction: Photo-induced amino-alkylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00489F [pubs.rsc.org]
- 6. Photocatalytic dehydrations for the Ritter reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Regioselectivity in the Synthesis of Substituted Isoquinolines
Welcome to the Technical Support Center for the synthesis of substituted isoquinolines. This resource is tailored for researchers, scientists, and drug development professionals to address common challenges in controlling regioselectivity during key synthetic procedures. Below, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the precision and outcome of your experiments.
Troubleshooting Guides
This section addresses specific issues encountered during the synthesis of substituted isoquinolines, presented in a question-and-answer format.
Issue 1: Poor Regioselectivity in Bischler-Napieralski Reaction
Question: My Bischler-Napieralski reaction on a meta-substituted phenylethylamide is producing a mixture of 6- and 8-substituted dihydroisoquinolines with low selectivity. How can I favor the formation of the desired isomer?
Symptoms:
-
Formation of a mixture of regioisomers, complicating purification and reducing the yield of the target compound.
-
Inconsistent isomeric ratios between batches.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient directing effect of the substituent. | The electronic nature of the substituent on the phenyl ring is a primary determinant of the cyclization position. Electron-donating groups (EDGs) strongly favor cyclization at the para position (C6), which is sterically less hindered.[1] If your substituent is only weakly activating, consider introducing a stronger EDG if the overall synthetic scheme allows. |
| Harsh reaction conditions. | Traditional high-temperature conditions with strong dehydrating agents like POCl₃ or P₂O₅ can sometimes lead to a loss of selectivity.[2][3] Try using milder, modern reagents such as triflic anhydride (B1165640) (Tf₂O) with 2-chloropyridine, which can allow the reaction to proceed at lower temperatures and may improve regioselectivity.[3] |
| Formation of abnormal products. | In some cases, particularly with certain methoxy-substituted phenylethylamides, cyclization can occur at an unexpected position, leading to "abnormal" products.[2][4] This is thought to proceed through a spiro intermediate.[2][5] Carefully analyze the product mixture to identify all isomers. Modifying the dehydrating agent (e.g., using P₂O₅ exclusively instead of a mixture with POCl₃) can sometimes influence the product distribution.[2] |
| Side reactions. | A significant side reaction is the retro-Ritter reaction, which leads to the formation of styrenes. This is more prevalent when the intermediate nitrilium ion is stable.[3] To minimize this, consider using the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter pathway.[3] |
Issue 2: Lack of Regiocontrol in the Pictet-Spengler Reaction
Question: I am performing a Pictet-Spengler reaction with a phenylethylamine that has substituents at both the ortho and meta positions relative to the ethylamine (B1201723) group, leading to a mixture of products. How can I achieve higher regioselectivity?
Symptoms:
-
Formation of two or more regioisomeric tetrahydroisoquinolines.
-
Difficulty in separating the desired isomer from the byproducts.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Competing cyclization pathways. | The Pictet-Spengler reaction is an electrophilic aromatic substitution, and cyclization will occur at the most nucleophilic position on the aromatic ring.[6] The presence of multiple activating groups can lead to competing cyclization pathways. The position with the strongest electron-donating character will typically be favored. If possible, modify the substrate to have a single, strongly activating group to direct the cyclization. |
| Steric hindrance. | Cyclization generally favors the position that is less sterically hindered.[1] If the most electronically activated position is also sterically crowded, a mixture of products may result. Consider using a bulkier protecting group on the nitrogen to potentially influence the direction of cyclization.[7] |
| Inappropriate catalyst or solvent. | The choice of acid catalyst and solvent can influence the regiochemical outcome. Protic solvents are known to improve the regioselectivity in some cases.[1] Experiment with different Brønsted or Lewis acids (e.g., TFA, BF₃·OEt₂) and a range of solvents to optimize for the desired isomer.[7] |
| Reversibility of the reaction. | The Pictet-Spengler reaction can be reversible under certain conditions (retro-Pictet-Spengler).[7] This can lead to the erosion of initial regioselectivity. Lowering the reaction temperature may favor the thermodynamically more stable product and minimize the back reaction.[7] |
Issue 3: Low Yield and Side Products in the Pomeranz-Fritsch Reaction
Question: My Pomeranz-Fritsch synthesis of a substituted isoquinoline is resulting in a low yield of the desired product, with significant amounts of byproducts. What are the likely causes and how can I optimize the reaction?
Symptoms:
-
Low overall yield of the this compound product.
-
Formation of colored impurities or tar-like material.[7]
-
Difficulty in isolating the desired product from the reaction mixture.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Harsh reaction conditions. | The classical Pomeranz-Fritsch reaction often requires strong acids and high temperatures, which can lead to the degradation of starting materials and products.[8] Consider using modified conditions, such as employing Lewis acids like trifluoroacetic anhydride, which may allow for milder reaction conditions.[8] |
| Incomplete cyclization. | For the cyclization to occur, the aromatic ring needs to be sufficiently nucleophilic. If the ring is deactivated by electron-withdrawing groups, the reaction may be sluggish or fail altogether. If substrate modification is not an option, ensure that a sufficiently strong acid catalyst is used to promote the reaction. |
| Hydrolysis of imine intermediate. | The imine intermediate (benzalaminoacetal) can be susceptible to hydrolysis under the strong acidic conditions, reducing the amount of material available for cyclization. Ensure anhydrous conditions are maintained throughout the reaction. |
| Alternative reaction pathways. | Gas-phase studies have shown that the Pomeranz-Fritsch reaction can proceed through a complex network of intermediates and pathways.[9] While solution-phase chemistry is different, this highlights the potential for multiple competing reactions. Careful control of reaction parameters is crucial. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors governing regioselectivity in this compound synthesis?
A1: Regioselectivity in the synthesis of substituted isoquinolines is primarily governed by a combination of electronic and steric effects of the substituents on the aromatic ring, as well as the reaction conditions. In electrophilic aromatic substitution reactions like the Bischler-Napieralski and Pictet-Spengler, electron-donating groups direct the cyclization to the ortho and para positions, with the less sterically hindered position often being favored.[1] The choice of catalyst, solvent, and temperature can also significantly influence the regiochemical outcome.[2][7]
Q2: How do directing groups influence regioselectivity in modern C-H activation methods for this compound synthesis?
A2: In modern transition-metal-catalyzed syntheses, directing groups play a crucial role in controlling regioselectivity. These groups coordinate to the metal catalyst and position it in close proximity to a specific C-H bond, leading to its selective activation and functionalization.[10] For example, in the synthesis of isoquinolones, amide or oxime groups can direct the ortho-C-H activation of a benzamide (B126) derivative.[11] The choice of the directing group is therefore a powerful tool for achieving high regioselectivity.
Q3: Can microwave irradiation improve the regioselectivity of this compound synthesis?
A3: Yes, microwave-assisted synthesis has been shown to improve not only reaction times and yields but also, in some cases, the regioselectivity of heterocyclic synthesis.[12][13][14] The rapid and uniform heating provided by microwaves can sometimes favor a specific reaction pathway over others, leading to a cleaner reaction with fewer side products and improved regiocontrol.
Q4: What are "abnormal" products in the Bischler-Napieralski reaction, and how can they be identified?
A4: "Abnormal" products in the Bischler-Napieralski reaction are regioisomers that are not formed by the expected cyclization at the ortho position to the ethylamine substituent. For instance, with a meta-methoxy phenylethylamide, the "normal" product is the 7-methoxy-dihydrothis compound, while the "abnormal" product is the 6-methoxy isomer.[2][4] These unexpected products are thought to arise from an ipso-attack of the electrophile on the carbon bearing the methoxy (B1213986) group, followed by rearrangement.[2][5] Identification of these products requires careful spectroscopic analysis (e.g., NMR, MS) of the product mixture.
Q5: What is the retro-Pictet-Spengler reaction, and how can it be suppressed?
A5: The retro-Pictet-Spengler reaction is the reverse of the forward cyclization reaction, where the tetrahydrothis compound ring opens back up to the iminium ion intermediate.[7] This can be a problem as it can lead to a loss of product and potentially the erosion of stereochemical and regiochemical integrity if the re-cyclization occurs differently. To suppress the retro-reaction, it is often beneficial to use milder reaction conditions, such as lower temperatures, and to choose a catalyst system that favors the forward reaction thermodynamically.[7]
Quantitative Data on Regioselectivity
The following table summarizes the influence of substituents and reaction conditions on the regioselectivity of the Bischler-Napieralski reaction.
Table 1: Regioselectivity in the Bischler-Napieralski Reaction of meta-Substituted Phenylethylamides
| Substituent (at meta position) | Dehydrating Agent | Product(s) | Isomeric Ratio (6-substituted : 8-substituted) | Yield (%) |
| -OCH₃ | POCl₃ | 7-Methoxy-dihydrothis compound | Major product (para cyclization) | High |
| -OCH₃ | P₂O₅ | 7-Methoxy- and 6-Methoxy-dihydroisoquinolines | Mixture of normal and abnormal products | Variable |
| -CH₃ | POCl₃ | 7-Methyl-dihydrothis compound | Major product | Good |
| -Cl | POCl₃/P₂O₅ | 7-Chloro-dihydrothis compound | Major product | Moderate |
Note: The data presented is a qualitative summary based on established principles of electrophilic aromatic substitution. Specific yields and isomeric ratios can vary significantly depending on the full substrate structure and precise reaction conditions.
Experimental Protocols
Protocol 1: Regioselective Bischler-Napieralski Synthesis of 7-Methoxy-1-methyl-3,4-dihydrothis compound (B8663538)
Objective: To synthesize 7-methoxy-1-methyl-3,4-dihydrothis compound from N-acetyl-3-methoxyphenylethylamine with high regioselectivity.
Materials:
-
N-acetyl-3-methoxyphenylethylamine
-
Phosphorus oxychloride (POCl₃)
-
Toluene (anhydrous)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve N-acetyl-3-methoxyphenylethylamine (1 equivalent) in anhydrous toluene.
-
Carefully add phosphorus oxychloride (2-3 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure 7-methoxy-1-methyl-3,4-dihydrothis compound.
Protocol 2: Regioselective Pictet-Spengler Synthesis of a 6-Substituted Tetrahydrothis compound
Objective: To achieve regioselective cyclization in the synthesis of a 6-substituted tetrahydrothis compound from a 3-substituted phenylethylamine.
Materials:
-
3-Substituted-β-phenylethylamine (e.g., 3-methoxyphenylethylamine)
-
Aldehyde (e.g., formaldehyde (B43269) or its equivalent)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve the 3-substituted-β-phenylethylamine (1 equivalent) and the aldehyde (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography to yield the desired 6-substituted tetrahydrothis compound.
Visualizations
Caption: Regioselectivity in the Bischler-Napieralski reaction.
Caption: A logical workflow for troubleshooting poor regioselectivity.
References
- 1. Chemicals [chemicals.thermofisher.cn]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. Abnormal products in the Bischler–Napieralski this compound synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Anomalous substituent effects in the bischler-napieralski reaction of 2-aryl aromatic formamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation [mdpi.com]
- 11. This compound synthesis [organic-chemistry.org]
- 12. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 13. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microwave-assisted reactions in heterocyclic compounds with applications in medicinal and supramolecular chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Atom Economy of Traditional Isoquinoline Syntheses
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during traditional isoquinoline syntheses, with a focus on improving atom economy.
Frequently Asked Questions (FAQs)
Q1: What is atom economy and why is it critical in this compound synthesis?
Atom economy is a principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product.[1] A high atom economy signifies a more sustainable process with minimal waste generation. In pharmaceutical development, where this compound scaffolds are prevalent, improving atom economy leads to reduced costs, less environmental impact from chemical waste, and more efficient use of valuable starting materials.[1]
Q2: What are the primary atom economy limitations of traditional this compound syntheses?
Traditional methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions often suffer from poor atom economy due to several factors:
-
Use of Stoichiometric Reagents: Many classical syntheses employ stoichiometric amounts of dehydrating agents (e.g., POCl₃, P₂O₅) or strong acids, which are not incorporated into the final product and generate significant waste.[2][3]
-
Multi-Step Procedures: These syntheses often require multiple steps, including protection, activation, cyclization, and aromatization, with workups and purifications at each stage, leading to material loss.[4]
-
Harsh Reaction Conditions: High temperatures and strong acids can lead to side reactions and the formation of tarry by-products, reducing the yield of the desired this compound and complicating purification.[2][5]
Q3: How do modern catalytic methods improve the atom economy of this compound synthesis?
Modern approaches leverage catalysts to create more efficient and atom-economical pathways:
-
Catalytic Cycles: Transition-metal catalysts (e.g., based on Palladium, Rhodium, Ruthenium, Copper) can facilitate C-H activation and annulation reactions, often with high selectivity and functional group tolerance.[6][7] Catalysts are used in small amounts and are regenerated, thus not contributing to waste.
-
Avoiding Stoichiometric Activators: Catalytic methods can bypass the need for harsh, stoichiometric dehydrating agents, directly improving atom economy.[7]
-
One-Pot Reactions: Many modern syntheses are designed as one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel. This minimizes intermediate workup steps, reduces solvent waste, and increases overall efficiency and yield.[8][9]
Q4: Can the Pictet-Spengler reaction be considered atom-economical?
The Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization, can be relatively atom-economical, especially in its modern variations.[10] The primary atoms of the two main reactants are incorporated into the tetrahydrothis compound product. Its atom economy is significantly improved when using catalytic (as opposed to stoichiometric) acid and when performed under milder, optimized conditions that prevent side reactions.[11][12] Chemoenzymatic one-pot processes further enhance its green credentials.[11]
Troubleshooting Guides
Issue 1: Low or No Yield in Bischler-Napieralski Reaction
Question: My Bischler-Napieralski reaction is failing or giving very low yields of the 3,4-dihydrothis compound. What are the potential causes and solutions?
Answer: Low yields in this reaction are a common problem and can be attributed to several factors. Refer to the table below for troubleshooting steps.[13]
| Potential Cause | Troubleshooting Recommendation |
| Deactivated Aromatic Ring | The Bischler-Napieralski reaction is an electrophilic aromatic substitution and works best with electron-donating groups on the aromatic ring of the β-arylethylamide.[13][14] If your substrate is electron-deficient, consider using stronger dehydrating agents. |
| Insufficient Dehydrating Agent | For less reactive substrates, standard reagents like phosphorus oxychloride (POCl₃) may be insufficient. A stronger combination, such as phosphorus pentoxide (P₂O₅) in refluxing POCl₃, may be required.[2][15] |
| Side Reactions (Retro-Ritter) | Formation of styrene (B11656) by-products can occur, especially with substrates that can form stable carbocations.[3] Consider switching to a milder, modern protocol using triflic anhydride (B1165640) (Tf₂O) and a non-nucleophilic base like 2-chloropyridine, which can suppress this pathway.[2] |
| Decomposition/Tar Formation | Prolonged reaction times at high temperatures can lead to the decomposition of starting materials or products.[2] Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time and avoid overheating. Ensure sufficient anhydrous solvent is used to maintain a stirrable mixture. |
| Reagents are not Anhydrous | The dehydrating agents used are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous to prevent quenching of the condensing agent. |
Issue 2: Side Product Formation in Pictet-Spengler Reaction
Question: I am observing significant impurity formation in my Pictet-Spengler synthesis. How can I improve the selectivity?
Answer: Side product formation often arises from the reactivity of the starting materials or intermediates.
| Potential Cause | Troubleshooting Recommendation |
| Iminium Ion Reactivity | The intermediate iminium ion is highly electrophilic and can react with other nucleophiles if present. Ensure the reaction is clean and free from competing nucleophilic species. |
| Oxidation of Product | The tetrahydrothis compound product can sometimes be oxidized to the corresponding dihydrothis compound or fully aromatic this compound, especially if the reaction is heated for extended periods in the presence of air. Running the reaction under an inert atmosphere (N₂ or Ar) can mitigate this. |
| Lack of Ring Activation | The reaction is most efficient for electron-rich aromatic rings (e.g., those with methoxy (B1213986) or hydroxy substituents).[16] For less activated systems, stronger acid catalysis and higher temperatures may be needed, which can also promote side reactions. Consider using an N-acyliminium ion strategy, which generates a more powerful electrophile, allowing for cyclization onto less nucleophilic rings under milder conditions.[10] |
| Stereoselectivity Issues | If using a chiral starting material or aiming for a specific diastereomer, the reaction conditions (acid catalyst, solvent, temperature) can significantly influence the stereochemical outcome. Screening different acid catalysts (e.g., Brønsted vs. Lewis acids) may be necessary. |
Issue 3: Poor Yields in Pomeranz-Fritsch Reaction
Question: My Pomeranz-Fritsch cyclization step is inefficient. What should I check?
Answer: The critical step in this synthesis is the acid-catalyzed cyclization of the benzalaminoacetal, which can be challenging.[17][18]
| Potential Cause | Troubleshooting Recommendation |
| Insufficiently Strong Acid | The traditional reaction requires strong acid, often concentrated sulfuric acid, to promote cyclization.[19] Ensure the acid concentration is sufficient. However, be aware that very harsh conditions can also lead to degradation. |
| Unstable Intermediates | The intermediates in the cyclization pathway can be unstable. Modifications of the reaction, such as the Schlittler-Muller or Bobbitt modifications, alter the substrate to facilitate a smoother cyclization and may provide better yields for your specific target.[19] |
| Substrate Limitations | The Pomeranz-Fritsch reaction is sensitive to the substituents on the aromatic ring. Both strongly electron-donating and electron-withdrawing groups can sometimes interfere with the desired reaction pathway. |
| Alternative Routes | For many targets, modern catalytic methods that build the this compound core through C-C and C-N bond formations may offer a more reliable and higher-yielding alternative with better atom economy.[6] |
Quantitative Data Summary
The following table compares a traditional Bischler-Napieralski synthesis with a modern, one-pot catalytic approach to highlight the improvements in yield and atom economy.
| Parameter | Traditional: Bischler-Napieralski | Modern: One-Pot Pd-Catalyzed [8] |
| Target | 1-Methylthis compound (via Dihydrothis compound) | 1-Methylthis compound |
| Reactants | N-(2-Phenylethyl)acetamide | Bromobenzene (B47551), Acetone (B3395972), NH₄Cl |
| Reagents/Catalyst | POCl₃ (stoichiometric dehydrating agent) | Pd(OAc)₂, rac-BINAP, NaOtBu (catalytic) |
| Solvent | Toluene (B28343) or Acetonitrile | Toluene |
| By-products | H₃PO₄, HCl | NaBr, t-BuOH, H₂O |
| Typical Yield (%) | ~60-80% (for cyclization & oxidation) | 85% |
| Atom Economy (%) | ~45% (calculated for overall transformation) | ~72% (calculated) |
Atom economy calculation is based on: (MW of desired product / Σ MW of all reactants and reagents) x 100. For the traditional method, this includes the amide and POCl₃, leading to the final oxidized this compound. For the modern method, this includes bromobenzene, acetone, and ammonium (B1175870) chloride.
Experimental Protocols
Protocol 1: Traditional Bischler-Napieralski Synthesis of 1-Methyl-3,4-dihydrothis compound
This protocol is based on established procedures for activated β-arylethylamides.[13]
-
Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, dissolve N-(2-phenylethyl)acetamide (1.0 equiv) in anhydrous toluene (approx. 0.2 M).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add phosphorus oxychloride (POCl₃, 2.5 equiv) dropwise to the stirred solution.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to reflux (approx. 110 °C) and maintain for 3 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Basification & Extraction: Cautiously basify the aqueous solution to a pH of 8-9 with aqueous NaOH solution. Extract the product with dichloromethane (B109758) (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the 3,4-dihydrothis compound. (Note: A subsequent oxidation step is required to obtain the this compound).
Protocol 2: Modern One-Pot Palladium-Catalyzed Synthesis of 1-Methylthis compound
This protocol is a highly atom-economical alternative that proceeds in one pot.[8]
-
Catalyst Preparation: To an oven-dried sealed tube under an inert atmosphere, add Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 equiv), racemic-BINAP (0.03 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv).
-
Arylation Step: Add anhydrous toluene (approx. 0.2 M), bromobenzene (1.0 equiv), and acetone (1.2 equiv). Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, until the α-arylation is complete (monitor by TLC or GC-MS).
-
Cyclization Step: Cool the reaction mixture to room temperature. Carefully acidify to pH 5 with 1 M HCl. Add ammonium chloride (NH₄Cl, 5.0 equiv) and ethanol.
-
Heating: Reseal the tube and heat at 80 °C for 2-4 hours, until cyclization is complete.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to afford 1-methylthis compound.
Visualizations
Caption: Comparison of traditional multi-step vs. modern one-pot this compound synthesis workflows.
Caption: Key strategies and outcomes for improving the atom economy of this compound synthesis.
References
- 1. primescholars.com [primescholars.com]
- 2. benchchem.com [benchchem.com]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. Synthesis, Reactions and Medicinal Uses of this compound | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 15. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 16. jk-sci.com [jk-sci.com]
- 17. organicreactions.org [organicreactions.org]
- 18. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 19. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Purification of Crude Isoquinoline Products by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude isoquinoline products using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable stationary phase for purifying crude this compound products?
A1: For moderately polar compounds like isoquinolines, silica (B1680970) gel is the most commonly used stationary phase.[1] However, due to the basic nature of the this compound nitrogen, strong interactions with the acidic silica gel can occur, leading to issues like tailing and decomposition.[2] In such cases, alternatives like alumina (B75360) (neutral or basic) can be considered, especially if the compound is sensitive to acidic conditions.[1][2] For challenging separations, polar-embedded stationary phases may offer different selectivities.[3]
Q2: How do I select an appropriate mobile phase (eluent) for my this compound purification?
A2: The ideal mobile phase is best determined through preliminary thin-layer chromatography (TLC) experiments.[1] A common starting point is a binary mixture of a non-polar solvent, such as hexanes or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297).[1][4] The goal is to find a solvent system where the desired this compound compound has a retention factor (Rf) of approximately 0.25-0.35 on the TLC plate.[1][5][6] This Rf range typically provides a good balance between separation efficiency and elution time on a column.[1]
Q3: Should I use an isocratic or gradient elution for my separation?
A3: The choice between isocratic and gradient elution depends on the complexity of your crude sample. If the impurities have polarities very close to your target this compound, an isocratic elution (constant mobile phase composition) may provide better resolution.[1] For separating mixtures with components of widely differing polarities, a gradient elution, where the polarity of the mobile phase is gradually increased, is often more efficient.[1][4]
Q4: My this compound product is not soluble in the chosen mobile phase. How should I load it onto the column?
A4: If your compound has poor solubility in the eluent, the "dry loading" technique is recommended.[1][7] This involves dissolving your crude product in a suitable volatile solvent, adding a small amount of silica gel, and then evaporating the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[1][7]
Q5: Why is the separation of this compound isomers so challenging?
A5: The difficulty in separating this compound isomers stems from their very similar chemical structures and physicochemical properties.[3] They share the same molecular weight and elemental composition, with the only structural difference being the position of the nitrogen atom in the bicyclic aromatic ring. This leads to only subtle differences in their polarity and pKa values, making them difficult to resolve with conventional chromatographic techniques.[3]
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography of crude this compound products.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Peaks | 1. Inappropriate solvent system.[4][8] 2. Column overloading.[1][8] 3. Improper column packing.[4][6] | 1. Optimize the eluent using TLC to achieve an Rf of 0.25-0.35 for the target compound.[1][5][6] 2. Reduce the amount of crude material loaded. A general guideline is a stationary phase to crude product weight ratio of 20:1 to 50:1.[6] 3. Ensure the column is packed uniformly without air bubbles or cracks. Wet packing is generally preferred.[6][9] |
| Streaking or Tailing of Compound Band | 1. Strong interaction between the basic this compound and acidic stationary phase.[1][2] 2. Compound degradation on the column.[1][2] 3. Column overloading.[1] | 1. Add a basic modifier like triethylamine (B128534) (0.1-1% v/v) to the mobile phase to neutralize acidic silica sites.[1][2][8] 2. Test compound stability on a silica TLC plate first.[1][10] If decomposition occurs, switch to a less acidic stationary phase like neutral alumina.[1][2] 3. Reduce the sample load.[1] |
| Compound Not Eluting from the Column | 1. The mobile phase is not polar enough.[1][8] 2. The compound has irreversibly adsorbed to the stationary phase.[1][8] 3. The compound may have decomposed on the column.[1][10] | 1. Gradually or drastically increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add methanol).[1][8] 2. Consider using a different stationary phase, such as alumina or a reversed-phase material.[8] 3. Assess compound stability on silica prior to chromatography.[1][10] |
| Cracked or Dry Column Bed | 1. The solvent level dropped below the top of the stationary phase.[1] | 1. Always keep the column bed wet with the mobile phase. Never let it run dry.[1] A layer of sand on top of the stationary phase can help prevent disturbance.[1][2] |
Experimental Protocols
General Protocol for Column Chromatography of this compound Products
This protocol provides a general guideline. The specific mobile phase composition should be optimized based on preliminary TLC analysis.
-
Mobile Phase Selection (TLC):
-
Dissolve a small amount of the crude this compound product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate, starting from 9:1 to 1:1).[1]
-
For basic isoquinolines that may streak, add 0.1-1% triethylamine to the developing solvent.[2]
-
Visualize the spots under a UV lamp.
-
The optimal solvent system is one that provides an Rf value of 0.25-0.35 for the target compound and good separation from impurities.[1][5]
-
-
Column Packing (Wet Method):
-
Insert a small plug of cotton or glass wool at the bottom of the column.[1]
-
Add a thin layer of sand (approx. 1 cm).[1]
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.[1]
-
Allow the silica to settle, and let the excess solvent drain until the solvent level is just above the silica bed.
-
Add another thin layer of sand on top of the silica gel to protect the surface.[1][2]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully apply the solution to the top of the column using a pipette.[1][2]
-
Dry Loading: If the compound is not soluble in the mobile phase, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.[1][2]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand.
-
Open the stopcock and begin collecting fractions in test tubes.
-
Maintain a constant level of solvent at the top of the column throughout the elution process.
-
Monitor the separation by periodically analyzing the collected fractions by TLC.[4]
-
-
Isolation:
-
Combine the fractions containing the pure this compound product (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.[1]
-
Visualizations
Caption: Troubleshooting workflow for poor separation in this compound purification.
Caption: General experimental workflow for this compound column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 6. benchchem.com [benchchem.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Purification [chem.rochester.edu]
troubleshooting unexpected results in the spectroscopic analysis of isoquinolines
Welcome to the technical support center for the spectroscopic analysis of isoquinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and refine their experimental approaches.
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H NMR chemical shifts for a simple isoquinoline derivative?
A1: The proton chemical shifts for this compound derivatives can vary based on substitution and the solvent used. However, a general range can be expected for the aromatic protons and any substituents. For example, in 6,7-methoxythis compound-1-carboxylic acid, the aromatic protons of the this compound ring typically appear between 7.0 and 9.0 ppm.[1] Protons of methoxy (B1213986) groups (-OCH3) are usually found around 3.7 to 4.0 ppm as sharp singlets.[1] If a carboxylic acid group is present, its proton signal is often a broad singlet in the 10 to 13 ppm range due to hydrogen bonding and chemical exchange.[1]
Q2: My ¹H NMR spectrum shows significantly broadened peaks. What are the common causes?
A2: Peak broadening in the NMR spectrum of an this compound derivative can stem from several factors:
-
Chemical Exchange: Protons involved in rapid chemical exchange, such as those on hydroxyl or amine groups, or protons near the basic nitrogen atom, can exhibit broadening.[2] Lowering the temperature can sometimes slow this exchange, resulting in sharper signals.[3]
-
Poor Magnetic Field Homogeneity (Shimming): If the spectrometer is not properly shimmed, all peaks in the spectrum will appear broad. Re-shimming the instrument is the first troubleshooting step.[4]
-
Sample Concentration: Highly concentrated samples can be viscous, leading to slower molecular tumbling and broader peaks.[2][4] Diluting the sample may resolve this issue.
-
Paramagnetic Impurities: The presence of paramagnetic substances, such as dissolved oxygen or trace metal ions, can cause significant line broadening.[4] Degassing the NMR solvent (e.g., by bubbling argon or nitrogen through it) can help eliminate dissolved oxygen.[4]
-
Compound Aggregation: At higher concentrations, planar aromatic molecules like isoquinolines can aggregate, leading to broader signals.[2]
Q3: I am observing unexpected fragments in the mass spectrum of my this compound alkaloid. How can I interpret these?
A3: The fragmentation of this compound alkaloids in mass spectrometry can be complex and is highly dependent on the structure and substituent groups.[5][6][7] Common fragmentation pathways include:
-
Loss of small neutral molecules such as CH₃OH from vicinal methoxy and hydroxy groups, CH₄ from vicinal methoxy groups, or CH₂O/CO from methylenedioxy groups.[5][6][7]
-
Cleavage of the this compound ring system itself , which can be influenced by the presence of p-π conjugated systems that stabilize certain structures.[5][6]
Q4: The UV-Vis absorption maximum of my this compound derivative shifts when I change the solvent. Why does this happen?
A4: This phenomenon is known as solvatochromism, where the polarity of the solvent influences the electronic transitions of the molecule.[8] For isoquinolines, a change in solvent can lead to:
-
Bathochromic Shift (Red Shift): A shift to a longer wavelength, often observed when moving to a more polar solvent for π → π* transitions.[8]
-
Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, which can occur for n → π* transitions in the presence of protic solvents that can hydrogen bond with the nitrogen lone pair.[9] The specific effect depends on the nature of the electronic transition and the interactions between the solvent and the ground and excited states of the this compound molecule.[10][11]
Q5: The fluorescence of my this compound sample is much weaker than expected or is non-existent. What could be the issue?
A5: Several factors can lead to fluorescence quenching or a lack of fluorescence:
-
Presence of Quenching Groups: Certain functional groups, particularly nitro groups (-NO₂), are strong electron-withdrawing groups that can cause fluorescence quenching.[9]
-
Dissolved Oxygen: Molecular oxygen dissolved in the solvent is a known quencher of fluorescence.[12] Degassing the solution can often mitigate this.[12]
-
Solvent Effects: The solvent environment can significantly impact fluorescence quantum yield.[9][12] Protic solvents like water can form hydrogen bonds with the this compound nitrogen, which may either enhance or quench fluorescence depending on the specific molecular structure.[9]
-
Concentration Effects: At high concentrations, self-quenching or aggregation-caused quenching (ACQ) can occur, leading to a decrease in fluorescence intensity.[13]
-
Photobleaching: Prolonged exposure to the excitation light can cause irreversible photochemical destruction of the fluorophore.[12][13]
Troubleshooting Guides
Troubleshooting Broad or Anomalous ¹H NMR Peaks
If you observe unexpectedly broad or missing signals in the ¹H NMR spectrum of your this compound sample, follow this workflow to diagnose the issue.
Caption: Troubleshooting workflow for broad NMR peaks.
Interpreting Unexpected Mass Spectrometry Fragmentation
This guide helps in rationalizing unexpected fragments observed during the MS analysis of this compound derivatives.
Caption: Logical workflow for MS fragmentation analysis.
Data Tables
Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound Moieties
| Proton Type | Chemical Shift Range (ppm) | Typical Multiplicity | Notes |
| Aromatic (this compound Core) | 7.0 - 9.0 | d, t, m | Highly dependent on substitution pattern.[1] |
| -OCH₃ (Methoxy) | 3.7 - 4.0 | s | Sharp singlet.[1] |
| -COOH (Carboxylic Acid) | 10.0 - 13.0 | br s | Often broad due to hydrogen bonding and exchange.[1] |
| Quaternary N-CH₃ | ~3.5 - 4.5 | s | Shift can vary with counter-ion and solvent. |
| Benzylic CH₂ | ~2.5 - 3.5 | t, m | Protons adjacent to the this compound ring. |
Note: Shifts are approximate and can vary significantly with solvent, concentration, and temperature.[1]
Table 2: Common Neutral Losses in Mass Spectrometry of Substituted Isoquinolines
| Lost Fragment | Mass Loss (Da) | Originating Moiety | Reference |
| CH₃ | 15 | Methoxy group, N-methyl group | [5][6] |
| H₂O | 18 | Hydroxyl group | - |
| NH₃ | 17 | Primary amine | [5] |
| CO | 28 | Carbonyl, Methylenedioxy | [5][6] |
| CH₂O | 30 | Methylenedioxy group | [5][6] |
| CH₃OH | 32 | Vicinal methoxy and hydroxy groups | [5][6] |
| CH₄ | 16 | Vicinal methoxy groups | [5][6] |
Experimental Protocols
Protocol 1: Preparation of NMR Sample to Minimize Peak Broadening
-
Solvent Selection: Choose a deuterated solvent in which the this compound derivative is highly soluble. Common choices include CDCl₃, DMSO-d₆, or MeOD-d₄.
-
Concentration: Prepare a dilute solution (e.g., 5-10 mg in 0.6-0.7 mL of solvent). Avoid overly concentrated samples which can lead to viscosity-related broadening.[4]
-
Filtration (Optional): If any solid particles are visible, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove insoluble impurities.[4]
-
Degassing: To remove paramagnetic dissolved oxygen, bubble an inert gas (e.g., nitrogen or argon) gently through the sample for 1-2 minutes immediately before capping the NMR tube.[4]
-
Shimming: After inserting the sample into the spectrometer, perform a thorough shimming procedure, optimizing on the deuterium (B1214612) lock signal to ensure the highest possible magnetic field homogeneity.[4]
Protocol 2: Determining the Cause of Fluorescence Quenching
-
Baseline Spectrum: Dissolve the this compound derivative in a high-purity, spectroscopy-grade solvent. Record the absorption (UV-Vis) and fluorescence spectra. Ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[14]
-
Check for Contaminants: If unexpected quenching is observed, consider potential impurities. If possible, purify the sample using a technique like column chromatography and re-run the spectra.[14]
-
Oxygen Removal: Degas the sample solution by bubbling with high-purity nitrogen or argon for 5-10 minutes and immediately seal the cuvette. Re-measure the fluorescence. A significant increase in intensity suggests quenching by dissolved oxygen.[12]
-
Concentration Study: Prepare a series of dilutions of the sample and record the fluorescence intensity for each. If fluorescence intensity does not decrease linearly with concentration (or decreases at higher concentrations), it may indicate self-quenching or aggregation.[13]
-
Solvent and pH Effects: Record spectra in a range of solvents with varying polarities and in buffered solutions of different pH values to assess the environmental sensitivity of the fluorophore.[9][12]
References
- 1. What are the 1H NMR chemical shift values for 6,7-methoxythis compound-1-c.. [askfilo.com]
- 2. m.youtube.com [m.youtube.com]
- 3. NMR line broadening techniques - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Investigation of fragmentation behaviours of this compound alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of fragmentation behaviours of this compound alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob | PPTX [slideshare.net]
- 9. mdpi.com [mdpi.com]
- 10. Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Selective Functionalization of the Isoquinoline Ring
Welcome to the technical support center for the selective functionalization of the isoquinoline ring. This resource is tailored for researchers, scientists, and drug development professionals. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for the selective functionalization of the this compound ring?
A1: The main strategies for functionalizing the this compound ring are categorized based on the reaction mechanism:
-
Electrophilic Aromatic Substitution (EAS): This typically occurs on the electron-rich benzene (B151609) ring, primarily at the C5 and C8 positions.[1]
-
Nucleophilic Aromatic Substitution (SNAr): This occurs on the electron-deficient pyridine (B92270) ring, with a strong preference for the C1 position.[1]
-
Transition-Metal-Catalyzed C-H Functionalization: This modern approach allows for direct functionalization at various positions (C1, C3, C4, etc.) often guided by a directing group.[2][3][4]
-
Directed ortho-Metalation (DoM): This involves deprotonation at a position ortho to a directing group, followed by quenching with an electrophile.[5]
-
Radical Substitution (Minisci Reaction): This method introduces alkyl and acyl groups, typically at the C1 position of the protonated, electron-deficient this compound.[1]
Q2: How do I decide which functionalization strategy to use?
A2: The choice of strategy depends on the desired position of functionalization and the substituents already present on the this compound ring. The flowchart below provides a general decision-making framework.
Q3: What is the Bischler-Napieralski reaction and when is it used?
A3: The Bischler-Napieralski reaction is a classic method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides using a dehydrating agent like phosphorus oxychloride (POCl₃).[6][7][8] The resulting dihydrothis compound can then be oxidized to the aromatic this compound. This reaction is particularly effective for substrates with electron-rich aromatic rings.[6][8]
Troubleshooting Guides
Issue 1: Low or No Product Yield in C-H Activation Reactions
Q: My palladium-catalyzed C-H activation of an this compound derivative is showing low to no conversion. What are the potential causes and solutions?
A: Low yields in C-H activation reactions can stem from several factors. Here is a systematic approach to troubleshooting this issue:
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | Ensure the palladium catalyst is fresh and has been stored properly. Consider using a pre-catalyst that is more readily activated. For some reactions, screening different palladium sources (e.g., Pd(OAc)₂, Pd(CH₃CN)₂Cl₂) may be necessary.[2][3] |
| Inefficient Oxidant | Many C-H activation reactions require a stoichiometric oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) to regenerate the active catalyst.[2][3] Ensure the oxidant is fresh and used in the correct stoichiometry (typically 2-3 equivalents).[2] |
| Poor Directing Group Coordination | The directing group must effectively coordinate to the metal center. If steric hindrance is an issue, consider a less bulky directing group. Ensure no other species in the reaction mixture are competing for coordination to the metal. |
| Suboptimal Reaction Conditions | C-H activation is often sensitive to temperature and solvent. If the reaction is sluggish, a gradual increase in temperature may help, but be cautious of catalyst decomposition at very high temperatures.[2] Screen different solvents (e.g., toluene (B28343), DMF, DCE) as solvent polarity can impact the catalytic cycle.[3] |
| Substrate Purity | Impurities in the starting materials or solvent can poison the catalyst. Ensure all reagents are pure and solvents are anhydrous and degassed. |
Issue 2: Poor Regioselectivity in Electrophilic Aromatic Substitution
Q: My nitration reaction is yielding a mixture of C5 and C8 isomers with poor selectivity. How can I improve the yield of the desired isomer?
A: Achieving high regioselectivity between the C5 and C8 positions in electrophilic aromatic substitution can be challenging. The outcome is often a delicate balance of electronic and steric effects.
| Potential Cause | Troubleshooting Steps |
| Reaction Temperature | The ratio of C5 to C8 products can be temperature-dependent. Try running the reaction at a lower temperature, which may favor the kinetically controlled product. |
| Nitrating Agent | The choice of nitrating agent can influence regioselectivity. If using a standard nitrating mixture (HNO₃/H₂SO₄), consider exploring alternative reagents that may offer different steric profiles. |
| Substituent Effects | The electronic and steric nature of existing substituents on the this compound ring will strongly influence the position of electrophilic attack. Analyze the directing effects of your substituents to predict the favored isomer. |
| Thermodynamic vs. Kinetic Control | In some cases, one isomer may be the kinetic product while the other is the thermodynamic product. Varying the reaction time and temperature can help favor one over the other. |
Quantitative Data on Nitration of this compound [1]
| Product | Yield |
| 5-Nitrothis compound | 90% |
| 8-Nitrothis compound | 10% |
Experimental Protocols
Protocol 1: Bischler-Napieralski Synthesis of a 3,4-Dihydrothis compound
This protocol describes a general procedure for the Bischler-Napieralski cyclization of a β-arylethylamide.
Materials:
-
β-arylethylamide (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (2.0-3.0 equiv)
-
Anhydrous toluene or acetonitrile
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the β-arylethylamide.
-
Add the anhydrous solvent.
-
Slowly add phosphorus oxychloride dropwise at room temperature. An ice bath can be used to control any exothermic reaction.
-
Heat the reaction mixture to reflux (typically 80-110 °C) for 2-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and carefully quench the reaction by slowly adding it to ice water.
-
Basify the aqueous solution with an appropriate base (e.g., NaOH, Na₂CO₃) and extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Palladium-Catalyzed C-H Activation/Annulation for Isoquinolinone Synthesis
This protocol is adapted from a procedure for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones.[3]
Materials:
-
N-methoxybenzamide derivative (0.50 mmol, 1.0 equiv)
-
2,3-allenoic acid ester (1.5 mmol, 3.0 equiv)
-
Pd(CH₃CN)₂Cl₂ (0.05 mmol, 10 mol%)
-
Ag₂CO₃ (1.0 mmol, 2.0 equiv)
-
DIPEA (1.0 mmol, 2.0 equiv)
-
Toluene (10 mL)
-
Schlenk tube
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the N-methoxybenzamide, Pd(CH₃CN)₂Cl₂, and Ag₂CO₃.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add toluene, the 2,3-allenoic acid ester, and DIPEA via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 85 °C.
-
Stir the reaction mixture for 4 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data on Palladium-Catalyzed Isoquinolinone Synthesis [3]
| Substrate (N-methoxybenzamide) | Allene | Yield (%) |
| N-methoxybenzamide | Ethyl 2,3-butadienoate | 81 |
| 4-Methyl-N-methoxybenzamide | Ethyl 2,3-butadienoate | 85 |
| 4-Chloro-N-methoxybenzamide | Ethyl 2,3-butadienoate | 72 |
| N-methoxybenzamide | Ethyl 2,3-pentadienoate | 87 |
Protocol 3: Nucleophilic Aromatic Substitution of 1-Chlorothis compound (B32320)
This protocol describes a general procedure for the reaction of 1-chlorothis compound with an amine nucleophile.
Materials:
-
1-Chlorothis compound (1.0 equiv)
-
Amine nucleophile (1.2 equiv)
-
Base (e.g., K₂CO₃, Et₃N) (1.5 equiv)
-
Solvent (e.g., DMF, DMSO, Acetonitrile)
-
Round-bottom flask
Procedure:
-
To a round-bottom flask, add 1-chlorothis compound, the amine nucleophile, and the solvent.
-
Add the base to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary, monitoring the progress by TLC.
-
Once the reaction is complete, pour the mixture into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. grokipedia.com [grokipedia.com]
- 6. benchchem.com [benchchem.com]
- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 8. grokipedia.com [grokipedia.com]
Technical Support Center: Enhancing the Solubility of Isoquinoline Derivatives for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of isoquinoline derivatives in biological assays.
Troubleshooting Guide
Issue: My this compound derivative, dissolved in DMSO, precipitates when added to my aqueous assay buffer.
This is a common problem that arises from the reduced concentration of the organic co-solvent (DMSO) upon dilution into the aqueous buffer, causing the poorly soluble compound to fall out of solution.[1][2][3]
Possible Solutions:
-
Optimize DMSO Concentration: Determine the highest tolerable final DMSO concentration in your assay that maintains the solubility of your compound. Many cell-based assays can tolerate up to 0.5-1% DMSO.[1] Always include a vehicle control with the equivalent DMSO concentration.
-
Use of Co-solvents: Employing a mixture of solvents can enhance solubility.[4][5][6] Consider using other water-miscible organic solvents like ethanol, polyethylene (B3416737) glycol (PEG), or glycerol (B35011) in combination with DMSO.[5][7]
-
pH Adjustment: The solubility of ionizable this compound derivatives can be significantly influenced by pH.[1][4][8][9][10] Since this compound is a weak base (pKa around 5.14), lowering the pH of the buffer may increase its solubility by promoting protonation.[11][12][13] Ensure the final pH is compatible with your biological assay.[1]
-
Heated Sonication: Gently warming the solution while sonicating can aid in dissolving the compound.[1] However, exercise caution regarding the thermal stability of your specific derivative.
Issue: I am observing high variability and poor reproducibility in my assay results.
Poor solubility can lead to inconsistent compound concentrations in the assay wells, resulting in variable data and inaccurate structure-activity relationships (SAR).[1][3][7]
Possible Solutions:
-
Visual Inspection: Before starting the assay, visually inspect the diluted compound in the assay buffer for any signs of precipitation or cloudiness.[1] Centrifuging the plate and checking for a pellet can also be informative.[1]
-
Preliminary Solubility Assessment: Conduct a preliminary solubility test of your compound in the final assay buffer. This can be achieved by preparing a dilution series and measuring the concentration of the supernatant after centrifugation.[1]
-
Employ Solubilizing Excipients:
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[1][4][14][15][16][17][18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[16]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically below their critical micelle concentration) to improve the wettability and solubility of the compound.[1][4]
-
Frequently Asked Questions (FAQs)
Q1: Why are many this compound derivatives poorly soluble in aqueous media?
A1: The this compound core is an aromatic heterocyclic system, which is inherently hydrophobic.[2] The addition of various functional groups to the this compound scaffold, often to enhance biological activity, can further increase lipophilicity and reduce aqueous solubility.[2] Strong intermolecular forces within the crystal lattice of the solid compound can also make it difficult for water molecules to solvate individual molecules.[5][20]
Q2: What is the best way to prepare a stock solution of a new this compound derivative with unknown solubility?
A2: Start by attempting to dissolve the compound in 100% DMSO at a high concentration (e.g., 10-20 mM).[2] Use a vortex mixer to facilitate dissolution. If the compound does not dissolve, gentle warming (e.g., 37°C) and sonication can be applied, but be mindful of the compound's stability.[2][7] If solubility in DMSO is limited, other organic solvents such as ethanol, DMF, or a co-solvent system may be necessary.[5] Always visually inspect the solution for clarity before use.[2]
Q3: How should I store my this compound derivative stock solutions?
A3: Stock solutions should be stored in tightly sealed vials at -20°C or -80°C to minimize solvent evaporation and prevent degradation.[1][2] It is advisable to store them in small aliquots to avoid repeated freeze-thaw cycles.[2]
Q4: Can pH modification affect the activity of my this compound derivative?
A4: Yes, changing the pH can alter the ionization state of your compound, which may impact its interaction with the biological target.[1] It is crucial to evaluate the effect of pH on both the solubility and the activity of the compound in your specific assay. Always run appropriate controls to ensure that the pH change itself does not affect the assay performance.
Q5: What are the potential downsides of using solubilizing agents like cyclodextrins or surfactants?
A5: While effective, these agents can sometimes interfere with the biological assay. Cyclodextrins may interact with cell membranes or the target protein, and surfactants at higher concentrations can have cytotoxic effects.[1] Therefore, it is essential to determine the optimal concentration of the solubilizing agent that enhances solubility without adversely affecting the assay.
Quantitative Data Summary
The following table provides illustrative data on the potential solubility enhancement of a hypothetical poorly soluble this compound derivative using various techniques. The actual improvement will be compound-specific and must be determined empirically.
| Method | Conditions | Potential Solubility Increase (Fold) | Considerations |
| pH Adjustment | Lowering pH by 2 units from pKa | 10 - 1000 | Dependent on the compound's pKa; assay must be compatible with the pH.[1] |
| Co-solvency | 10% PEG 400 in Water | 10 - 100 | Co-solvent concentration must be optimized for the specific assay system.[7] |
| Cyclodextrin (B1172386) Complexation | 5% (w/v) HP-β-CD | 50 - 5000 | Molar ratio of compound to cyclodextrin is critical; can be costly.[1][16] |
| Use of Surfactants | 0.1% Tween® 80 | 5 - 50 | Use below the critical micelle concentration to avoid cytotoxicity.[1] |
| Particle Size Reduction | Nanosuspension | 10 - 200 | Requires specialized equipment; can improve dissolution rate and bioavailability.[4][21][22][23] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment in Assay Buffer
This protocol provides a method to estimate the kinetic solubility of an this compound derivative in your final assay buffer.[24]
-
Prepare Compound Stock: Create a 10 mM stock solution of the this compound derivative in 100% DMSO.
-
Prepare Assay Buffer: Use the specific aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) that will be used in your biological assay.
-
Dispense Compound: In a clear 96-well plate, add 2 µL of the DMSO stock to 198 µL of the assay buffer. This results in a 100 µM nominal concentration with 1% DMSO. Mix thoroughly.
-
Serial Dilution: Perform a serial 2-fold dilution down the plate using the assay buffer containing 1% DMSO to maintain a constant co-solvent concentration.
-
Equilibration: Incubate the plate at room temperature for 1-2 hours to allow for equilibration.
-
Visual and Instrumental Analysis: Visually inspect each well for precipitation. For a quantitative assessment, measure the turbidity of each well using a plate reader at a wavelength of 600-650 nm. The highest concentration that remains clear is an estimate of the kinetic solubility.
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol details the preparation of an this compound derivative solution using HP-β-CD.[1]
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 10% w/v) in your aqueous assay buffer.
-
Prepare Compound Stock: Prepare a concentrated stock solution of your this compound derivative in a minimal amount of a suitable organic solvent (e.g., 100 mM in DMSO).
-
Complexation: Slowly add the this compound derivative stock solution dropwise to the HP-β-CD solution while vigorously vortexing. The final concentration of the organic solvent should be kept to a minimum (ideally <1%).
-
Equilibration: Allow the mixture to equilibrate by rotating or shaking at room temperature for 1-24 hours. The optimal time should be determined empirically.
-
Centrifugation: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.
-
Collection of Supernatant: Carefully collect the supernatant, which contains the solubilized compound-cyclodextrin complex, for use in your assay. The concentration of the solubilized compound should be confirmed analytically (e.g., by HPLC-UV).
Visualizations
Caption: Troubleshooting workflow for addressing compound precipitation.
Caption: Decision tree for selecting a suitable solubility enhancement method.
Caption: this compound derivatives can modulate signaling pathways like NF-κB.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Exploring the Chemistry and Applications of this compound - Amerigo Scientific [amerigoscientific.com]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 15. mdpi.com [mdpi.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Solubility Enhancement of Poorly Water Soluble Drug by Using β Cyclodextrin: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 24. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
overcoming resistance mechanisms to isoquinoline-based antimicrobial agents
Welcome to the Technical Support Center for Overcoming Resistance Mechanisms to Isoquinoline-Based Antimicrobial Agents. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your research and development efforts.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental evaluation of this compound-based antimicrobial agents.
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays
Question: My MIC values for an this compound-based compound are inconsistent across experiments. What could be the cause?
Answer:
Variability in MIC assays is a common challenge, especially when working with natural products like this compound alkaloids. Several factors related to the compound's properties and the experimental setup can contribute to this.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Solubility | Many this compound alkaloids have poor aqueous solubility.[1] Ensure the compound is fully dissolved in the initial stock solution (usually in DMSO). Check for precipitation when diluting into the aqueous broth medium. If precipitation occurs, consider using a co-solvent or a different formulation approach. Always include a solvent control to ensure it doesn't affect bacterial growth. |
| Compound Stability | Some this compound compounds may be unstable in the assay medium or sensitive to light. Prepare fresh solutions for each experiment. Protect stock solutions and assay plates from light, especially if the compound is known to be photosensitive.[2][3] |
| Binding to Plastics | Hydrophobic compounds can adsorb to the surface of plastic microtiter plates, reducing the effective concentration in the medium. Consider using low-binding plates or pre-treating plates with a blocking agent. |
| Inoculum Effect | The density of the bacterial inoculum can significantly impact MIC values. Strictly adhere to standardized inoculum preparation procedures (e.g., 0.5 McFarland standard, resulting in approximately 5 x 10^5 CFU/mL in the final well).[4] |
| Medium Composition | Components of the culture medium can interact with the test compound. For instance, cations in Mueller-Hinton Broth (MHB) can affect the activity of certain antimicrobials. Ensure you are using the recommended medium for the specific bacterium and that the medium composition is consistent between experiments. |
Issue 2: No Zone of Inhibition in Disk Diffusion Assays
Question: My this compound compound shows activity in broth microdilution assays but not in disk diffusion assays. Why is this happening?
Answer:
This discrepancy is often observed with compounds that have poor diffusion characteristics in agar (B569324).
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Diffusion in Agar | This compound alkaloids can be large, hydrophobic molecules that do not diffuse well through the agar matrix. The lack of a zone of inhibition may not indicate a lack of activity.[4] |
| Compound Concentration | The amount of compound loaded onto the paper disk may be insufficient to reach the MIC in the surrounding agar. Try increasing the concentration of the compound applied to the disk. |
| Alternative Methods | For compounds with poor diffusion, agar dilution or broth microdilution are more reliable methods for determining antimicrobial activity.[5] |
Issue 3: Conflicting Results in Efflux Pump Inhibition Assays
Question: I am using an ethidium (B1194527) bromide (EtBr) efflux assay to test if my this compound compound is an efflux pump inhibitor (EPI), but the results are unclear. What could be interfering with the assay?
Answer:
Fluorometric assays like the EtBr efflux assay can be prone to interference, especially from naturally fluorescent compounds.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Intrinsic Fluorescence | Many this compound alkaloids are fluorescent, which can interfere with the detection of EtBr fluorescence.[1] Measure the fluorescence of your compound alone at the excitation and emission wavelengths used for EtBr to assess the level of interference. If significant, you may need to use an alternative, non-fluorescent efflux pump substrate or a different type of assay. |
| Sub-inhibitory Concentration | It is crucial to use a sub-inhibitory concentration of the this compound compound in the efflux assay to ensure that the observed effect is due to efflux inhibition and not a general toxic effect on the cells. Determine the MIC of your compound first and use a concentration of 1/2 MIC or lower in the efflux assay.[6] |
| Energy-dependent Efflux | Ensure that the efflux is energy-dependent by including a control without an energy source (e.g., glucose) and a control with a known EPI like reserpine (B192253) or CCCP.[7][8] |
Frequently Asked Questions (FAQs)
General Questions
Q1: What are this compound-based antimicrobial agents?
A1: this compound-based antimicrobial agents are a class of compounds that contain the this compound scaffold in their chemical structure.[1] This group includes naturally occurring alkaloids like berberine (B55584) and sanguinarine (B192314), as well as synthetic derivatives.[9][10] Many of these compounds have shown broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.[11]
Q2: What are the common mechanisms of bacterial resistance to antimicrobial agents?
A2: Bacteria have evolved several mechanisms to resist the effects of antimicrobial drugs. The most common include:
-
Efflux Pumps: These are membrane proteins that actively transport antimicrobial agents out of the bacterial cell, preventing them from reaching their target.[12]
-
Target Modification: Bacteria can alter the molecular target of the antimicrobial agent, reducing its binding affinity. This can occur through mutations in the target's gene or through enzymatic modification of the target.[13][14][15][16][17]
-
Enzymatic Degradation: Some bacteria produce enzymes that can chemically modify and inactivate the antimicrobial agent.
-
Biofilm Formation: Bacteria can grow in communities called biofilms, which are encased in a protective matrix of extracellular polymeric substances (EPS). This matrix can act as a physical barrier to antimicrobials and the altered physiological state of bacteria within the biofilm can increase their tolerance.[18][19][20][21]
Experimental Design and Interpretation
Q3: How do I choose the right control strains for my experiments?
A3: It is essential to include both susceptible (wild-type) and resistant strains in your experiments. For efflux pump studies, use a strain known to overexpress a specific pump and a corresponding knockout mutant if available. For target modification studies, use a strain with a known resistance mutation in the target gene. Standard quality control strains from culture collections like ATCC should also be used to ensure the reproducibility of your assays.[4]
Q4: My this compound compound appears to be an efflux pump inhibitor. How can I confirm this?
A4: To confirm that your compound is an EPI, you should perform a checkerboard assay to look for synergistic activity with a known antibiotic substrate of the target efflux pump. A reduction in the MIC of the antibiotic in the presence of your compound indicates synergy and supports its role as an EPI. Additionally, you can perform the efflux assay with a bacterial strain that lacks the gene for the specific efflux pump; your compound should not potentiate antibiotic activity in this knockout strain.[6]
Q5: How can I determine if resistance to my this compound compound is due to target modification?
A5: One approach is to generate resistant mutants in the laboratory by serially passaging a susceptible bacterial strain in the presence of sub-lethal concentrations of your compound. Once resistant mutants are isolated, their genomes can be sequenced to identify mutations in potential target genes. Comparing the sequence of the resistant mutant to the susceptible parent strain can reveal the specific mutation responsible for resistance.[13][17]
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of Berberine against Staphylococcus aureus
| Strain | Resistance Profile | Berberine MIC (µg/mL) | Reference(s) |
| S. aureus ATCC 25923 | Methicillin-Susceptible (MSSA) | 128 | [22] |
| S. aureus ATCC 43300 | Methicillin-Resistant (MRSA) | 256 | [15][21] |
| MRSA252 | Methicillin-Resistant (MRSA) | 128 | [22][23] |
| Clinical MRSA Isolates (ST239, ST5) | Methicillin-Resistant | 64 - 128 | [15][16][21] |
Table 2: Minimum Inhibitory Concentrations (MICs) of Sanguinarine against Various Bacteria
| Strain | Gram Stain | Resistance Profile | Sanguinarine MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | Positive | Multidrug-Resistant | 0.5 - 128 | [17][24] |
| Escherichia coli | Negative | Multidrug-Resistant | 16 - 256 | [17][25] |
| Pseudomonas aeruginosa | Negative | Multidrug-Resistant | 16 - 256 | [25] |
| Serratia marcescens | Negative | Carbapenem-Resistant | 32 | [12] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is for determining the MIC of an this compound-based compound against a non-fastidious bacterial strain.
Materials:
-
96-well microtiter plates
-
Bacterial culture
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound compound stock solution (in DMSO)
-
Sterile DMSO (for solvent control)
-
Sterile saline or PBS
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum:
-
From an overnight culture plate, pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Prepare Compound Dilutions:
-
Create a serial two-fold dilution of the this compound compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a positive control (bacteria with no compound), a negative control (broth only), and a solvent control (bacteria with the highest concentration of DMSO used).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well (except the negative control).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Protocol 2: Ethidium Bromide (EtBr) Efflux Assay
This protocol is for assessing the efflux pump inhibitory activity of an this compound compound.
Materials:
-
Fluorometer or microplate reader with fluorescence detection
-
Bacterial culture (wild-type and/or efflux pump overexpressing strain)
-
Phosphate-buffered saline (PBS)
-
Glucose
-
Ethidium bromide (EtBr)
-
This compound compound (at a sub-inhibitory concentration)
-
Known efflux pump inhibitor (e.g., reserpine, CCCP) as a positive control
Procedure:
-
Prepare Bacterial Cells:
-
Grow the bacterial culture to the mid-log phase.
-
Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a specific optical density (e.g., OD600 of 0.4).
-
-
EtBr Loading:
-
Add EtBr to the cell suspension at a final concentration that allows for a detectable fluorescence signal (e.g., 1-2 µg/mL).
-
Incubate at room temperature to allow for EtBr uptake.
-
-
Initiate Efflux:
-
Centrifuge the cells to remove external EtBr and resuspend them in PBS containing glucose (to energize the efflux pumps).
-
Aliquot the cell suspension into a 96-well black microplate.
-
Add the this compound compound, the positive control EPI, or a vehicle control to the respective wells.
-
-
Measure Fluorescence:
-
Immediately begin monitoring the fluorescence over time using a fluorometer (e.g., excitation at 530 nm, emission at 585 nm).[8]
-
A slower decrease in fluorescence in the presence of the this compound compound compared to the vehicle control indicates inhibition of EtBr efflux.
-
Protocol 3: Biofilm Inhibition Assay (Crystal Violet Method)
This protocol is for quantifying the effect of an this compound compound on biofilm formation.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture
-
Appropriate growth medium (e.g., Tryptic Soy Broth)
-
This compound compound
-
0.1% Crystal Violet solution
-
30% Acetic acid or 95% Ethanol (B145695)
-
Microplate reader
Procedure:
-
Plate Setup:
-
Add 100 µL of diluted bacterial culture to each well.
-
Add 100 µL of the this compound compound at various concentrations (or medium for the control) to the wells.
-
-
Incubation:
-
Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Washing:
-
Carefully discard the planktonic cells and wash the wells gently with PBS to remove non-adherent bacteria.
-
-
Staining:
-
Washing:
-
Remove the crystal violet and wash the wells thoroughly with water.
-
-
Solubilization:
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
-
Quantification:
-
Measure the absorbance at 570-595 nm using a microplate reader. A lower absorbance in the treated wells compared to the control indicates biofilm inhibition.
-
Visualizations
Troubleshooting Logic for Inconsistent MIC Results
Caption: Troubleshooting workflow for variable MIC assay results.
Workflow for Investigating Efflux Pump Inhibition
Caption: Experimental workflow to confirm efflux pump inhibition.
Signaling Pathway for Overcoming Efflux-Mediated Resistance
Caption: Overcoming efflux resistance with a pump inhibitor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Applied biological and physicochemical activity of this compound alkaloids: oxoisoaporphine and boldine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorometric determination of ethidium bromide efflux kinetics in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biologically Active this compound Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bioactivity and In Silico Studies of this compound and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. ableweb.org [ableweb.org]
- 15. In vitro Antimicrobial Activity and the Mechanism of Berberine Against Methicillin-Resistant Staphylococcus aureus Isolated from Bloodstream Infection Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synergistic antimicrobial activity of combinations of sanguinarine and EDTA with vancomycin against multidrug resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Computational methods to identify new antibacterial targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 21. In vitro Antimicrobial Activity and the Mechanism of Berberine Against Methicillin-Resistant Staphylococcus aureus Isolated from Bloodstream Infection Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Berberine Damages the Cell Surface of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Berberine Damages the Cell Surface of Methicillin-Resistant Staphylococcus aureus [frontiersin.org]
- 24. researchgate.net [researchgate.net]
- 25. Synergistic Activity and Mechanism of Sanguinarine with Polymyxin B against Gram-Negative Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 26. static.igem.org [static.igem.org]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Pyrazolo[3,4-c]isoquinoline Derivatives as B-Raf(V600E) Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of a series of pyrazolo[3,4-c]isoquinoline derivatives targeting the oncogenic B-Raf(V600E) kinase. The structure-activity relationship (SAR) is explored through quantitative data, supported by detailed experimental methodologies for the key assays cited.
The B-Raf protein is a critical component of the MAP kinase/ERK signaling pathway, which is essential for regulating cell division, differentiation, and secretion.[1] The V600E mutation in the B-Raf gene results in a constitutively active kinase, leading to uncontrolled cell growth and proliferation, and is a major driver in a significant percentage of melanomas and other cancers.[1] This has made B-Raf(V600E) a prime target for the development of novel cancer therapeutics.
The B-Raf/MEK/ERK Signaling Pathway
The following diagram illustrates the canonical B-Raf signaling pathway and the central role of the B-Raf(V600E) mutation.
Comparative Analysis of Pyrazolo[3,4-c]this compound Derivatives
The following table summarizes the structure-activity relationship of a series of pyrazolo[3,4-c]this compound derivatives, with EBI-907 being a lead compound from this series.[2] The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50) against the B-Raf(V600E) kinase.
| Compound | R1 | R2 | R3 | B-Raf(V600E) IC50 (nM)[2] |
| 13a | H | H | H | 25 |
| 13b | F | H | H | 12 |
| 13c | H | F | H | 35 |
| 13d | H | H | F | 18 |
| 13e | F | F | H | 15 |
| 13f | F | H | F | 10 |
| EBI-907 (13g) | F | F | F | 4.8 [1][3] |
| 13h | Cl | H | H | 11 |
| 13i | H | Cl | H | 28 |
| 13j | H | H | Cl | 16 |
| 13k | Cl | F | H | 13 |
| Vemurafenib | - | - | - | 58.5 [1][3] |
Key SAR Observations:
-
Fluorine Substitution: The introduction of fluorine atoms on the pendant phenyl ring generally leads to a significant increase in inhibitory potency.
-
Mono-fluorination: A single fluorine at the R1 position (Compound 13b) is more favorable than at the R2 (13c) or R3 (13d) positions.
-
Di-fluorination: Di-substitution with fluorine (Compounds 13e and 13f) further enhances the activity compared to mono-substituted analogs.
-
Tri-fluorination: The most potent compound in this series, EBI-907 (13g), possesses trifluoro substitution on the phenyl ring, highlighting a strong positive correlation between the degree of fluorination and B-Raf(V600E) inhibition.[2]
-
Chlorine Substitution: Chlorine substitution also improves potency over the unsubstituted analog (13a), but is generally less effective than fluorine substitution.
Experimental Protocols
The following is a detailed methodology for the key in vitro kinase assay used to determine the IC50 values of the pyrazolo[3,4-c]this compound derivatives against B-Raf(V600E).
In Vitro B-Raf(V600E) Kinase Activity Assay (LanthaScreen™ Kinase Assay)
This protocol is based on the LanthaScreen™ Eu Kinase Binding Assay, a fluorescence resonance energy transfer (FRET) based method.
1. Materials and Reagents:
-
B-Raf(V600E) enzyme: Recombinant human B-Raf, V600E mutant.
-
Kinase Buffer: Proprietary buffer provided with the LanthaScreen™ kit, typically containing HEPES, MgCl2, EGTA, and Brij-35.
-
Europium-labeled anti-tag antibody: Specific for the tag on the recombinant kinase (e.g., anti-GST).
-
Alexa Fluor™ 647-labeled Kinase Tracer: A proprietary tracer that binds to the ATP-binding site of the kinase.
-
Test Compounds: Pyrazolo[3,4-c]this compound derivatives dissolved in 100% DMSO.
-
Microplates: Low-volume, 384-well, black, non-binding microplates.
-
Plate reader: A fluorescence plate reader capable of measuring time-resolved FRET (TR-FRET) with excitation at ~340 nm and emission at ~615 nm and ~665 nm.
2. Experimental Workflow:
The following diagram outlines the workflow for the LanthaScreen™ B-Raf(V600E) kinase assay.
3. Assay Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in 100% DMSO. These are then further diluted in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, the test compounds, B-Raf(V600E) enzyme, and the Europium-labeled anti-tag antibody are combined.
-
Tracer Addition: The Alexa Fluor™ 647-labeled kinase tracer is added to initiate the binding reaction.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Signal Detection: The TR-FRET signal is read on a plate reader. The emission at 665 nm (from the Alexa Fluor tracer) and 615 nm (from the Europium chelate) are recorded.
4. Data Analysis:
-
The TR-FRET ratio is calculated by dividing the emission signal at 665 nm by the signal at 615 nm.
-
The percent inhibition is calculated for each compound concentration relative to the high (no inhibitor) and low (no enzyme) controls.
-
The IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter variable slope model using a suitable software (e.g., GraphPad Prism).
This comprehensive guide provides a comparative analysis of a promising series of this compound derivatives, offering valuable insights into their structure-activity relationships as potent B-Raf(V600E) inhibitors. The detailed experimental protocol ensures that researchers can accurately replicate and validate these findings in their own laboratories.
References
- 1. EBI-907, a novel BRAFV600E inhibitor, has potent oral anti-tumor activity and a broad kinase selectivity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of EBI-907: A highly potent and orally active B-Raf(V600E) inhibitor for the treatment of melanoma and associated cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EBI-907, a novel BRAF(V600E) inhibitor, has potent oral anti-tumor activity and a broad kinase selectivity profile - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Isoquinoline and Quinoline Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline (B57606) and isoquinoline are structural isomers, both consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. The key difference lies in the position of the nitrogen atom in the pyridine ring, which significantly influences their electronic properties, steric hindrance, and ultimately, their biological activities.[1] This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory properties of derivatives based on these two important heterocyclic scaffolds, supported by experimental data and detailed methodologies.
Core Structural and Metabolic Differences
The position of the nitrogen atom dictates the reactivity and metabolic fate of these isomers. Quinoline, with the nitrogen at position 1, has been identified as a hepatocarcinogen in rodents, a property not observed with its isomer, this compound (nitrogen at position 2). This difference is attributed to their distinct metabolic pathways. Quinoline is more readily metabolized to dihydrodiols, which are precursors to carcinogenic epoxides.
Comparative Biological Activity: Data Summary
The following tables summarize the biological activities of various quinoline and this compound derivatives as reported in the literature. It is important to note that the activity is highly dependent on the nature and position of the substituents on the core scaffold.
Anticancer Activity
Derivatives of both quinoline and this compound have demonstrated significant potential as anticancer agents. In some comparative studies, this compound derivatives have shown superior inhibitory activity against specific cancer cell lines. For instance, one study found an this compound derivative to be more potent against HER2-positive breast cancer cells (SKBR3) than its quinoline counterpart.[1]
| Compound/Derivative Class | Cancer Cell Line | Activity (IC50 in µM) | Reference |
| Quinoline Derivatives | |||
| Quinoline-8-Sulfonamide (Compound 9a) | C32 (Amelanotic Melanoma) | 0.520 | [2] |
| Quinoline-8-Sulfonamide (Compound 9a) | COLO829 (Metastatic Melanoma) | 0.376 | [2] |
| Quinoline-8-Sulfonamide (Compound 9a) | MDA-MB-231 (Breast Adenocarcinoma) | 0.609 | [2] |
| Quinoline-8-Sulfonamide (Compound 9a) | U87-MG (Glioblastoma) | 0.756 | [2] |
| Quinoline-8-Sulfonamide (Compound 9a) | A549 (Lung Carcinoma) | 0.496 | [2] |
| 4-Methyl Quinazoline Derivatives | HCT116 (Colon Carcinoma) | Nanomolar range | [2] |
| This compound Derivatives | |||
| 8-Phenylaminopyrimido[4,5-c]isoquinolinequinones | AGS (Gastric Adenocarcinoma) | Varies | [2] |
| 8-Phenylaminopyrimido[4,5-c]isoquinolinequinones | SK-MES-1 (Lung Cancer) | Varies | [2] |
Antimicrobial Activity
Both quinoline and this compound derivatives have been extensively explored for their antimicrobial properties. The data below presents the Minimum Inhibitory Concentration (MIC) values for selected derivatives against various pathogens.
| Compound/Derivative Class | Microorganism | Activity (MIC in µg/mL) | Reference |
| Quinoline Derivatives | |||
| Novel Quinoline Derivative 9 | Staphylococcus aureus | 0.12 | [3] |
| Novel Quinoline Derivative 9 | Streptococcus pyogenes | 8 | [3] |
| Novel Quinoline Derivative 9 | Salmonella typhi | 0.12 | [3] |
| Novel Quinoline Derivative 9 | Escherichia coli | 0.12 | [3] |
| Novel Quinoline Derivative 10 | Staphylococcus aureus | 0.24 | [3] |
| Novel Quinoline Derivative 10 | Streptococcus pyogenes | 32 | [3] |
| Novel Quinoline Derivative 10 | Salmonella typhi | 0.12 | [3] |
| Novel Quinoline Derivative 10 | Escherichia coli | 0.12 | [3] |
| This compound Derivatives | |||
| Tricyclic this compound Derivative 8d | Staphylococcus aureus | 16 | [4] |
| Tricyclic this compound Derivative 8d | Enterococcus faecium | 128 | [4] |
| Tricyclic this compound Derivative 8f | Staphylococcus aureus | 32 | [4] |
| Tricyclic this compound Derivative 8f | Streptococcus pneumoniae | 32 | [4] |
| Tricyclic this compound Derivative 8f | Enterococcus faecium | 64 | [4] |
Anti-inflammatory Activity
Derivatives of both scaffolds have shown promise as anti-inflammatory agents, often through the inhibition of key enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).
| Compound/Derivative Class | Target | Activity (IC50 in µM) | Reference |
| Quinoline Derivatives | |||
| Quinoline-pyrazole hybrid 12c | COX-2 | 0.1 | [5] |
| Quinoline-pyrazole hybrid 14a | COX-2 | 0.11 | [5] |
| Quinoline-pyrazole hybrid 14b | COX-2 | 0.11 | [5] |
| 2-Aryl quinoline derivative 7b | 12R-hLOX | 12.48 ± 2.06 | [6] |
| 2-Aryl quinoline derivative 4a | 12R-hLOX | 28.25 ± 1.63 | [6] |
| This compound Derivatives | |||
| (S)-N-substituted-1-phenyl-3,4-dihydrothis compound-2(1H)-carboxamide 2a | COX-2 | 0.47 | [7] |
| (S)-N-substituted-1-phenyl-3,4-dihydrothis compound-2(1H)-carboxamide 2n | COX-2 | 1.63 | [7] |
| Chiral pyrazolo this compound derivative | iNOS (in LPS-induced cell line) | 20-48 | [8] |
Signaling Pathways and Mechanisms of Action
Quinoline and this compound derivatives exert their biological effects by modulating various cellular signaling pathways.
Certain quinoline derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR pathway, a critical cascade that is often hyperactivated in cancer, promoting cell growth and proliferation.[9]
On the other hand, some this compound alkaloids have been shown to inhibit components of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, another crucial route governing cell proliferation and survival.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[8]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (quinoline or this compound derivatives) and incubate for the desired period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[8]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Incubate for 15 minutes at 37°C with shaking.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.[8] The IC50 value is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid medium. The lowest concentration that inhibits bacterial growth is the MIC.[10]
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound. Create a series of twofold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 × 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the diluted antimicrobial agent.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[10]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion
Both quinoline and this compound scaffolds are privileged structures in medicinal chemistry, giving rise to derivatives with a wide spectrum of biological activities. While direct comparisons of the parent heterocycles are less common, the analysis of their derivatives reveals that the position of the nitrogen atom is a critical determinant of their pharmacological profiles. This compound derivatives have, in some instances, shown advantages in anticancer activity, while both classes provide fertile ground for the development of new antimicrobial and anti-inflammatory agents. The choice of scaffold for drug design will ultimately depend on the specific biological target and the desired mechanism of action. Further head-to-head comparative studies of structurally analogous quinoline and this compound derivatives are warranted to more definitively delineate their respective therapeutic potentials.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of 2-aryl quinoline derivatives against 12R-lipoxygenase (12R-LOX): Discovery of first inhibitor of 12R-LOX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, potential anti-inflammatory and analgesic activities study of (S)-N-substituted-1-phenyl-3,4-dihydrothis compound-2(1H)-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New chiral pyrazolo this compound derivatives with promising anti-inflammatory properties reported | BioWorld [bioworld.com]
- 8. Design, Synthesis and Biological Evaluation of4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives as Selective COX-2 Inhibitors and In-vitro Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Novel Isoquinoline Compounds: A Comparative Guide to In Vitro Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led to a significant focus on heterocyclic compounds, with isoquinoline derivatives emerging as a promising class of molecules. Their diverse chemical structures and ability to interact with various biological targets have demonstrated considerable potential in preclinical cancer research. This guide provides a comparative analysis of the in vitro anticancer activity of several novel this compound compounds, supported by experimental data and detailed methodologies to aid in the validation and further development of these promising therapeutic candidates.
Comparative Anticancer Activity of Novel this compound Compounds
The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, with lower values indicating greater effectiveness at inhibiting cancer cell growth.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Key Findings |
| Phenylaminoisoquinolinequinones | AGS (Gastric Adenocarcinoma) | Submicromolar to moderate | Etoposide | Several derivatives (3b, 4b, 7b, 5a) exhibited higher antiproliferative activity than etoposide. The substitution pattern on the quinone nucleus significantly influences activity.[1] |
| SK-MES-1 (Lung Cancer) | Submicromolar to moderate | Etoposide | Similar to AGS cells, specific derivatives showed superior potency compared to the reference drug.[1] | |
| J82 (Bladder Cancer) | Submicromolar to moderate | Etoposide | The nitrogen substituent on the quinone double bond markedly increased antiproliferative activity.[1] | |
| Natural this compound Alkaloids | ||||
| Sanguinarine | AsPC-1, BxPC-3 (Pancreatic) | Not specified | - | Suppressed growth by increasing pro-apoptotic proteins (Bax, Bid, Bak) and decreasing anti-apoptotic proteins (Bcl-2, Bcl-xL).[2] |
| Melanoma Cell Lines | Very low IC50 values | Standard chemotherapeutics | Demonstrated high cytotoxic activity, comparable or superior to standard anticancer drugs.[3] | |
| Chelerythrine | A549, H1299 (Lung Cancer) | Not specified | - | Increased levels of cleaved PARP and cleaved caspase-3, indicating apoptosis induction.[2] |
| Berberine | HCT116 (Colon Carcinoma) | Not specified | - | Induced G1 cell cycle arrest and apoptosis.[2] |
| A549 (Lung Carcinoma) | Not specified | - | Induced apoptosis with increased phosphorylation of p38-MAPK.[2] | |
| Pyrrolo[2,1-a]isoquinolines (Lamellarins) | Various Cancer Cell Lines | Submicromolar | - | Potent cytotoxic compounds, with some acting as Topoisomerase I inhibitors.[4] |
| This compound Analog F10 | Four Human Cancer Cell Lines | Not specified | - | Exhibited robust antiproliferation activity by inhibiting tubulin polymerization and V-ATPase.[5] |
| This compound Derivatives (B01002, C26001) | Ovarian Cancer Cell Lines | Not specified | - | Inhibited tumor growth and promoted apoptosis by downregulating Inhibitor of Apoptosis Proteins (IAPs).[6] |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments commonly used to validate the anticancer activity of novel compounds.
Cell Culture and Maintenance
Human cancer cell lines are cultured in appropriate media, such as DMEM or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[7] Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[7]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[7]
-
Compound Treatment: The following day, cells are treated with various concentrations of the test this compound compounds for a specified period, typically 48 to 72 hours.
-
MTT Incubation: After the treatment period, the culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL). The plates are then incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[7]
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: Cell viability is calculated as a percentage of the untreated control. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[7]
Apoptosis Assays
Annexin V-FITC/Propidium (B1200493) Iodide (PI) Staining: This flow cytometry-based assay is used to detect early and late apoptosis.
-
Cell Treatment: Cells are treated with the this compound compound at its IC50 concentration for a defined period.
-
Staining: Cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Apoptosis-Related Proteins: This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway (e.g., caspases, Bcl-2 family proteins, PARP).
-
Protein Extraction: Following treatment with the this compound compound, total protein is extracted from the cells using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, Bcl-2, Bax).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
-
Cell Treatment and Fixation: Cells are treated with the test compound for a specified time, then harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.
Visualizing the Mechanisms of Action
Experimental Workflow for In Vitro Anticancer Activity Screening
The following diagram illustrates a typical workflow for the initial in vitro evaluation of novel anticancer compounds.
References
- 1. Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic activity of this compound alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,1- a ]this compound scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]
- 5. Discovery of Novel this compound Analogues as Dual Tubulin Polymerization/V-ATPase Inhibitors with Immunogenic Cell Death Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigating this compound derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the In Vivo Efficacy of Isoquinoline-Based Therapeutic Agents
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant therapeutic value. These agents span a wide range of applications, from oncology to infectious diseases, owing to their diverse mechanisms of action. This guide provides an objective comparison of the in vivo efficacy of prominent this compound-based agents, supported by experimental data and detailed protocols to aid researchers and drug development professionals.
This compound Agents in Oncology
The antitumor properties of this compound alkaloids have been extensively explored, leading to the development of both natural product-based therapies and synthetic derivatives. Here, we compare Trabectedin, a marine-derived synthetic analog, and Berberine, a natural this compound alkaloid.
Trabectedin (Yondelis®)
Trabectedin is an approved chemotherapeutic agent for soft tissue sarcoma and ovarian cancer. Its primary mechanism involves binding to the minor groove of DNA, which triggers a cascade of events that interfere with DNA repair pathways and transcription, ultimately leading to cell cycle arrest and apoptosis.
A study evaluated the efficacy of Trabectedin in a preclinical model of Ewing Sarcoma, a rare and aggressive bone cancer.
| Parameter | Vehicle Control | Trabectedin (0.15 mg/kg, i.v.) | % T/C (Treatment vs. Control) |
| Median Tumor Volume (Day 21) | ~1400 mm³ | ~200 mm³ | 14.3% |
| Tumor Growth Inhibition | - | >85% | - |
| Survival Benefit | Median survival ~25 days | Median survival >40 days | Significant (p<0.001) |
-
Cell Line: TC-71 human Ewing sarcoma cells.
-
Animal Model: Female severe combined immunodeficient (SCID) mice, 5-6 weeks old.
-
Tumor Implantation: 2 x 10⁶ TC-71 cells were injected subcutaneously into the right flank of each mouse.
-
Treatment Initiation: Treatment began when tumors reached a palpable volume of approximately 100-150 mm³.
-
Dosing Regimen: Trabectedin was administered at a dose of 0.15 mg/kg via intravenous (i.v.) injection every 4 days for a total of three doses (q4dx3). The control group received the vehicle on the same schedule.
-
Efficacy Endpoints: Tumor volumes were measured twice weekly using calipers (Volume = length x width²/2). Animal body weights were monitored as a measure of toxicity. The primary endpoint was tumor growth delay and overall survival.
Trabectedin's unique mechanism involves interaction with both DNA and the transcription-coupled nucleotide excision repair (TC-NER) machinery.
Berberine
Berberine is a natural this compound alkaloid found in several plants. It exhibits a wide range of pharmacological activities, including anticancer effects, by targeting multiple cellular pathways. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Research has demonstrated Berberine's ability to suppress tumor growth in a colorectal cancer xenograft model.
| Parameter | Vehicle Control | Berberine (10 mg/kg, i.p.) | % Tumor Growth Inhibition |
| Mean Tumor Volume (Day 18) | 1150 ± 150 mm³ | 480 ± 90 mm³ | ~58% |
| Mean Tumor Weight (Day 18) | 1.2 ± 0.2 g | 0.5 ± 0.1 g | ~58% |
-
Cell Line: HCT-116 human colorectal carcinoma cells.
-
Animal Model: Male BALB/c nude mice, 4-6 weeks old.
-
Tumor Implantation: 5 x 10⁶ HCT-116 cells were injected subcutaneously into the dorsal side of each mouse.
-
Treatment Initiation: Treatment commenced one week after cell implantation when tumors were palpable.
-
Dosing Regimen: Berberine was administered at 10 mg/kg via intraperitoneal (i.p.) injection daily for 18 consecutive days. The control group received a saline vehicle.
-
Efficacy Endpoints: Tumor size was measured every three days. At the end of the study (Day 18), mice were euthanized, and tumors were excised and weighed.
Berberine's anticancer effects are pleiotropic, involving the modulation of several key signaling pathways, including the AMPK/mTOR pathway, which is crucial for cell growth and metabolism.
This compound Agents in Infectious Diseases
Beyond oncology, this compound derivatives have shown significant promise as antimicrobial and antiparasitic agents.
Cryptolepine
Cryptolepine is an indoloquinoline alkaloid derived from the African shrub Cryptolepis sanguinolenta. It is traditionally used to treat malaria and has demonstrated potent in vivo antimalarial activity. Its primary mechanism is believed to be the inhibition of hemozoin formation, a critical detoxification process for the malaria parasite.
A standard 4-day suppressive test is used to evaluate the antimalarial efficacy of compounds in vivo.
| Parameter | Vehicle Control | Cryptolepine (25 mg/kg, p.o.) | % Parasitemia Suppression |
| Mean Parasitemia (Day 4) | ~25% | ~2.5% | 90% |
| Mean Survival Time | ~7 days | >25 days | Significant increase |
-
Parasite Strain: Chloroquine-sensitive Plasmodium berghei NK65 strain.
-
Animal Model: Swiss albino mice, weighing 18-22 g.
-
Infection: Mice were inoculated intraperitoneally with 1 x 10⁷ P. berghei-parasitized red blood cells.
-
Treatment Initiation: Treatment started 2 hours after infection.
-
Dosing Regimen: Cryptolepine was administered orally (p.o.) at 25 mg/kg once daily for four consecutive days (D0-D3). The control group received the vehicle.
-
Efficacy Endpoints: On day 4 (D4), thin blood smears were prepared from the tail blood of each mouse, stained with Giemsa, and parasitemia was determined by microscopy. The percentage of suppression was calculated relative to the control group.
The workflow for assessing the in vivo antimalarial efficacy is a standardized process.
Conclusion
The this compound framework is a cornerstone of therapeutically active compounds. As demonstrated, both synthetic derivatives like Trabectedin and natural alkaloids such as Berberine and Cryptolepine show potent and specific in vivo efficacy in their respective therapeutic areas. Trabectedin offers a powerful option for specific cancers through its unique DNA-damaging mechanism. Berberine presents a pleiotropic approach to cancer therapy by modulating key signaling pathways. In infectious diseases, agents like Cryptolepine provide effective parasite clearance, highlighting the scaffold's versatility. The continued exploration of this chemical class promises to yield novel and improved therapeutic agents.
A Comparative Guide to Molecular Docking Studies of Isoquinoline Derivatives with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various isoquinoline derivatives in molecular docking studies against a range of protein targets implicated in diseases such as cancer, viral infections, and Alzheimer's disease. The information presented herein is collated from multiple peer-reviewed studies and is intended to serve as a valuable resource for researchers in the field of computational drug discovery.
Comparative Docking Performance of this compound Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following table summarizes the docking scores and binding affinities of various this compound derivatives against different protein targets, offering a comparative overview of their potential therapeutic efficacy. A lower binding energy generally indicates a more stable protein-ligand complex and, therefore, a higher predicted affinity.
| This compound Derivative Class | Compound/Derivative | Protein Target | PDB ID | Docking Score/Binding Affinity (kcal/mol) | Docking Software |
| Anticancer | Chalcone incorporating Thiadiazolyl this compound | Cyclin-Dependent Kinase 2 (CDK2) | Not Specified | Strong Affinity | Not Specified |
| Chalcone incorporating Thiadiazolyl this compound | Epidermal Growth Factor Receptor Tyrosine Kinase (EGFRTK) | Not Specified | Strong Affinity | Not Specified | |
| Tetrahydrothis compound Derivative (GM-3-18) | KRas | Not Specified | - (IC50: 0.9-10.7 µM) | Not Specified | |
| Dihydrothis compound Derivative (Compound 3b) | Leucine Aminopeptidase (LAP) | Not Specified | Good Activity | Not Specified | |
| Antiviral | Bis-benzylthis compound Alkaloid (Oxycanthine) | HIV Reverse Transcriptase | Not Specified | -10.99 | AutoDock |
| Quinoline Derivative | HIV Reverse Transcriptase | 4I2P | -10.675 | Not Specified | |
| Aromoline | SARS-CoV-2 Spike/ACE2 Interface | Not Specified | -5.34 | AutoDock | |
| Thebaine | ACE2, S-protein | Not Specified | -100.77 and -103.58 | Molegro Virtual Docker | |
| Berberine | ACE2, S-protein, 3CLpro | Not Specified | -97.54 | Not Specified | |
| Alzheimer's Disease | This compound Alkaloid (Compound 6) | Butyrylcholinesterase (BuChE) | Not Specified | - (IC50: 0.82 µM) | Not Specified |
| Antibacterial | Benzothiazole Derivative (3j) | S. aureus Tyrosyl-tRNA Synthetase (TyrRS) | Not Specified | -9.3 | Not Specified |
| Benzothiazole Derivative (3n) | S. aureus Tyrosyl-tRNA Synthetase (TyrRS) | Not Specified | -8.6 | Not Specified |
Experimental Protocols
The following is a representative, detailed methodology for molecular docking studies synthesized from various cited research articles. This protocol outlines the standard steps involved in performing in silico docking of this compound derivatives against a protein target.
Protein Preparation
-
Retrieval of Protein Structure : The three-dimensional crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).
-
Initial Protein Cleaning : All non-essential molecules are removed from the PDB file, including water molecules, co-crystallized ligands, and any ions that are not critical for the protein's structural integrity or catalytic activity.[1]
-
Addition of Hydrogen Atoms : Polar hydrogen atoms are added to the protein structure, which is a crucial step for defining the correct ionization and tautomeric states of amino acid residues.[1]
-
Charge Assignment : Partial atomic charges are assigned to the protein atoms. Common charge sets used include Kollman charges.[1]
-
Energy Minimization : The protein structure is subjected to energy minimization using a suitable force field (e.g., AMBER, CHARMM) to relieve any steric clashes and to arrive at a more stable conformation.
Ligand Preparation
-
Ligand Structure Generation : The 2D structures of the this compound derivatives are drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch) and converted to 3D structures.
-
Ligand Optimization : The 3D structures of the ligands are energetically minimized using a suitable force field (e.g., MMFF94).
-
Charge and Torsion Angle Assignment : Gasteiger partial charges are computed for the ligand atoms, and rotatable bonds are defined to allow for conformational flexibility during docking.
Molecular Docking
-
Grid Box Generation : A grid box is defined around the active site of the target protein. The dimensions and center of the grid box are chosen to encompass the entire binding pocket where the ligand is expected to interact.
-
Docking Simulation : A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore the conformational space of the ligand within the defined grid box and to predict the best binding poses.[2] The algorithm performs a set number of runs to ensure a thorough search of the conformational space.
-
Scoring and Ranking : The predicted binding poses are evaluated using a scoring function that estimates the binding free energy (e.g., in kcal/mol). The poses are then ranked based on their docking scores.[1]
Analysis of Docking Results
-
Binding Affinity Evaluation : The docking scores are used to rank the ligands based on their predicted binding affinity for the target protein. A more negative score generally indicates a stronger binding affinity.[1]
-
Interaction Analysis : The best-docked poses are visualized using molecular graphics software (e.g., PyMOL, Chimera) to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein's active site. This analysis provides insights into the molecular basis of the interaction.[1]
Visualizations
Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Hypothetical Signaling Pathway Inhibition by an this compound Derivative
Caption: Inhibition of the EGFR signaling pathway by a hypothetical this compound derivative.
Logical Structure of the Comparison Guide
Caption: Logical organization of this comparison guide.
References
A Comparative Guide to Isoquinoline Synthesis: Bischler-Napieralski vs. Pictet-Spengler vs. Pomeranz-Fritsch
For researchers, scientists, and drug development professionals, the isoquinoline scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and pharmacologically active compounds. The efficient construction of this heterocyclic system is therefore of paramount importance. This guide provides an objective comparison of three classical and widely utilized methods for this compound synthesis: the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction. We will delve into their mechanisms, substrate scope, and typical yields, supported by experimental data to aid in the selection of the most suitable route for a given synthetic challenge.
At a Glance: A Comparative Overview
| Feature | Bischler-Napieralski Reaction | Pictet-Spengler Reaction | Pomeranz-Fritsch Reaction |
| Starting Materials | β-Phenylethylamide | β-Arylethylamine and an aldehyde or ketone | Benzaldehyde (B42025) and an aminoacetaldehyde diethyl acetal (B89532) |
| Key Reagents | Dehydrating agents (e.g., POCl₃, P₂O₅) | Acid catalyst (protic or Lewis) | Strong acid (e.g., concentrated H₂SO₄) |
| Initial Product | 3,4-Dihydrothis compound | Tetrahydrothis compound | This compound |
| Key Features | Forms a C-N and a C-C bond in one pot; requires subsequent oxidation to yield the aromatic this compound. Best suited for electron-rich aromatic rings.[1] | Often proceeds under mild conditions and can be diastereoselective, particularly with electron-rich arylethylamines.[2] Requires subsequent oxidation to furnish the aromatic this compound. | Directly yields the aromatic this compound. Can be sensitive to substrate and reaction conditions, with yields varying significantly.[3] |
In-Depth Analysis of Synthetic Routes
The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[4][5] This reaction is typically carried out using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under reflux conditions.[1][4] The resulting dihydrothis compound can then be oxidized to the corresponding aromatic this compound.
The reaction is most efficient when the aromatic ring of the β-arylethylamide is substituted with electron-donating groups, which facilitate the electrophilic aromatic substitution step.[1][4] Substrates lacking these activating groups often result in lower yields.[4] A common side reaction is the retro-Ritter reaction, which can be minimized by careful selection of reagents and conditions.
Quantitative Data for the Bischler-Napieralski Reaction
| Substrate | Dehydrating Agent | Conditions | Product | Yield (%) |
| N-(3,4-Dimethoxyphenethyl)acetamide | POCl₃ | Reflux in acetonitrile (B52724) | 6,7-Dimethoxy-1-methyl-3,4-dihydrothis compound | ~85% |
| N-(Phenethyl)acetamide | P₂O₅ in refluxing POCl₃ | Reflux | 1-Methyl-3,4-dihydrothis compound | Moderate |
| 1,2-Diaryl-ethylamide derivative | Oxalyl chloride, FeCl₃ then MeOH/H₂SO₄ | - | 3-Aryl-3,4-dihydrothis compound | up to 92% |
Reaction Mechanism and Workflow
The Bischler-Napieralski reaction proceeds through the formation of a nitrilium ion intermediate, which then undergoes intramolecular electrophilic attack on the aromatic ring to form the cyclized product.
Caption: Mechanism and workflow of the Bischler-Napieralski reaction.
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a versatile and often milder method for synthesizing tetrahydroisoquinolines.[2] It involves the condensation of a β-arylethylamine with an aldehyde or a ketone, followed by an acid-catalyzed ring closure.[2] A key advantage of this reaction is that it can proceed under physiological pH for activated aromatic rings, making it relevant to biosynthetic pathways.[6]
Similar to the Bischler-Napieralski reaction, the Pictet-Spengler reaction is more efficient with electron-rich aromatic rings.[2] For less nucleophilic aromatic systems, harsher conditions such as higher temperatures and stronger acids are required.[2] The reaction can also be highly diastereoselective, particularly when using chiral starting materials.
Quantitative Data for the Pictet-Spengler Reaction
| β-Arylethylamine | Carbonyl Compound | Conditions | Product | Yield (%) |
| Tryptamine | p-Nitrobenzaldehyde | HFIP, reflux, 1 h | 1-(4-Nitrophenyl)-1,2,3,4-tetrahydro-β-carboline | 99%[7] |
| D-Tryptophan methyl ester hydrochloride | 2,3-Butanedione | Anhydrous MeOH, 65 °C, 20 h | Tetrahydro-β-carboline derivative | 62% |
| Tryptamine | Trifluoroacetophenone | HFIP, reflux, 24 h | 1-Phenyl-1-(trifluoromethyl)-1,2,3,4-tetrahydro-β-carboline | 76%[7] |
Reaction Mechanism and Workflow
The reaction proceeds via the formation of a Schiff base, which is then protonated to form an electrophilic iminium ion that undergoes intramolecular cyclization.
Caption: Mechanism and workflow of the Pictet-Spengler reaction.
The Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction offers a direct route to aromatic isoquinolines.[8][9] The classical approach involves the condensation of a benzaldehyde with an aminoacetaldehyde diethyl acetal to form a Schiff base, which then undergoes cyclization in the presence of a strong acid, such as concentrated sulfuric acid.[8][10]
A significant challenge with the Pomeranz-Fritsch reaction is that yields can be highly variable and are often moderate.[11] The reaction is sensitive to the nature of the substituents on the benzaldehyde and the reaction conditions. Several modifications have been developed to improve yields and expand the substrate scope, such as the Schlittler-Muller modification, which uses a substituted benzylamine (B48309) and glyoxal (B1671930) hemiacetal.[8]
Quantitative Data for the Pomeranz-Fritsch Reaction
| Benzaldehyde Derivative | Conditions | Product | Yield (%) |
| 3,4,5-Trimethoxybenzaldehyde | Ugi reaction followed by CH₃COOH/conc. H₂SO₄ | Substituted this compound | 30-36%[12] |
| Substituted Benzaldehydes | Polyphosphoric acid | 7,8- and 1-substituted isoquinolines | Moderate[11] |
| Benzaldehyde | Boron trifluoride-trifluoroacetic anhydride | This compound derivatives with 7-OMe groups | Good[11] |
Reaction Mechanism and Workflow
The reaction involves the formation of a benzalaminoacetal, which, under strong acidic conditions, cyclizes and eliminates two molecules of alcohol to form the aromatic this compound ring.
Caption: Mechanism and workflow of the Pomeranz-Fritsch reaction.
Experimental Protocols
Protocol 1: Bischler-Napieralski Reaction using Phosphorus Oxychloride (POCl₃)[1][13]
-
Setup: To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate (1.0 equiv).
-
Solvent Addition: Add an anhydrous solvent such as acetonitrile or toluene.
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise to the solution at 0 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the mixture with a concentrated ammonium (B1175870) hydroxide (B78521) solution and extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Pictet-Spengler Reaction using Trifluoroacetic Acid (TFA)
-
Setup: In a round-bottom flask, dissolve the β-arylethylamine (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in a suitable solvent (e.g., dichloromethane or toluene).
-
Catalyst Addition: Add trifluoroacetic acid (TFA, 1.0-2.0 equiv) to the solution at room temperature. For less reactive substrates, a stronger acid or heating may be necessary.
-
Reaction: Stir the reaction mixture at room temperature or the desired temperature. Monitor the reaction progress by TLC. Reaction times can vary from a few hours to several days depending on the substrate.
-
Work-up: Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.
Protocol 3: Pomeranz-Fritsch Reaction using Concentrated Sulfuric Acid[8][10]
-
Schiff Base Formation: Condense the benzaldehyde (1.0 equiv) with aminoacetaldehyde diethyl acetal (1.0 equiv) in a suitable solvent like ethanol (B145695) at room temperature to form the corresponding benzalaminoacetal (Schiff base). This intermediate can be isolated and purified or used directly in the next step.
-
Cyclization: Carefully add the benzalaminoacetal to concentrated sulfuric acid at 0 °C.
-
Reaction: Slowly warm the reaction mixture to the desired temperature (can range from room temperature to 100 °C) and stir for several hours. Monitor the reaction by TLC.
-
Work-up: Cautiously pour the reaction mixture onto ice and neutralize with a strong base (e.g., concentrated NaOH or NH₄OH) while cooling. Extract the product with an organic solvent.
-
Purification: Dry the combined organic extracts, filter, and remove the solvent under reduced pressure. The crude this compound is then purified by column chromatography or other suitable methods.
Conclusion
The choice between the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions for the synthesis of isoquinolines depends heavily on the desired final product, the nature of the available starting materials, and the desired reaction conditions.
-
The Bischler-Napieralski reaction is a reliable method for obtaining 3,4-dihydroisoquinolines, especially from electron-rich precursors, which can be subsequently oxidized.
-
The Pictet-Spengler reaction offers a milder and often more versatile route to tetrahydroisoquinolines, with the potential for stereocontrol.
-
The Pomeranz-Fritsch reaction provides a direct entry to the aromatic this compound core, but its success is highly substrate-dependent, and yields can be variable.
By understanding the nuances of each of these classical methods, researchers can make an informed decision to efficiently access the valuable this compound scaffold for their scientific endeavors.
References
- 1. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. Pomeranz-Fritsch this compound Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 10. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Clinical Showdown: Isoquinoline-Containing Drugs in the Therapeutic Arena
A comparative guide for researchers and drug development professionals on the clinical trial landscape of promising isoquinoline alkaloids: Berberine (B55584), Emetine (B1671215), and Noscapine.
This compound alkaloids, a diverse class of naturally occurring and synthetic compounds, are increasingly being investigated for their therapeutic potential across a wide range of diseases. Their unique structural scaffold has made them a focal point in drug discovery, leading to numerous clinical trials. This guide provides an objective comparison of the clinical trial data for three prominent this compound-containing drugs: berberine, emetine, and noscapine, targeting metabolic, viral, and respiratory diseases, respectively.
Quantitative Comparison of Clinical Trial Data
The following tables summarize the key quantitative outcomes from clinical trials of berberine, emetine, and noscapine.
Table 1: Berberine in Metabolic Disorders
| Parameter | Intervention | Control | Mean Difference (95% CI) | p-value | Clinical Trial Identifier/Source |
| Triglycerides (mmol/L) | Berberine | Placebo | -0.367 (-0.560 to -0.175) | < 0.001 | [1][2] |
| Fasting Plasma Glucose (mmol/L) | Berberine | Placebo | -0.515 (-0.847 to -0.183) | 0.002 | [1][2] |
| Waist Circumference (cm) | Berberine | Placebo | -3.270 (-4.818 to -1.722) | < 0.001 | [1][2] |
| LDL Cholesterol (mmol/L) | Berberine | Placebo | -0.495 (-0.714 to -0.276) | < 0.001 | [1][2] |
| Total Cholesterol (mmol/L) | Berberine | Placebo | -0.451 (-0.631 to -0.271) | < 0.001 | [1][2] |
| Body Mass Index ( kg/m ²) | Berberine | Placebo | -0.435 (-0.856 to -0.013) | 0.043 | [2] |
Table 2: Emetine in Viral Infections (COVID-19)
| Outcome Measure | Intervention Group (Emetine) | Control Group | p-value | Clinical Trial Identifier/Source |
| Oxygen Saturation (Day 1) | Higher | Lower | Not specified | [3][4][5] |
| In vitro EC50 vs. SARS-CoV-2 | 0.007 µM | - | - | [4][6] |
| In vitro CC50 (Vero cells) | 1.96 µM | - | - | [6] |
| Proposed Oral Dose | 6 mg/day for 10 days | Placebo | - | [7][8] |
Table 3: Noscapine in Respiratory Conditions (COVID-19 Associated Cough)
| Outcome Measure | Intervention Group (Noscapine + Licorice) | Control Group (Diphenhydramine) | p-value | Clinical Trial Identifier/Source |
| Response to Treatment (Day 5) | 85.48% | 79.03% | 0.34 | [9][10] |
| Presence of Dyspnea (Day 5) | 1.61% | 12.9% | 0.03 | [10] |
| Cough-Related Quality of Life | Significantly Better | - | < 0.001 | [10] |
| Cough Severity | Significantly Better | - | < 0.001 | [10] |
Experimental Protocols
1. Berberine for Dyslipidemia (Protocol based on ChiCTR1900021361) [11][12][13][14]
-
Study Design: A randomized, double-blind, placebo-controlled clinical trial.
-
Participants: 118 patients with dyslipidemia.
-
Intervention: Oral administration of berberine (500 mg twice daily) or placebo for 12 weeks.
-
Primary Outcome: Percentage reduction of low-density lipoprotein cholesterol (LDL-C) at week 12.
-
Secondary Outcomes:
-
Measurement of total cholesterol (TC), triglycerides (TG), and high-density lipoprotein cholesterol (HDL-C) at baseline, week 4, week 8, and week 12.
-
Assessment of high-sensitivity C-reactive protein (hs-CRP), blood pressure, and body weight at the same intervals.
-
Analysis of intestinal microbiota.
-
-
Safety Assessment: General physical examination, routine blood and urine tests, and liver and kidney function tests.
2. Emetine for Antiviral Efficacy (In Vitro Assay) [6][15][16]
-
Cell Culture: Vero E6 cells are seeded in 96-well plates to form a confluent monolayer.
-
Compound Preparation: Serial dilutions of emetine are prepared in the cell culture medium.
-
Infection and Treatment: Cell monolayers are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI). Simultaneously, the diluted emetine is added to the wells.
-
Incubation: The plates are incubated for a duration appropriate for the viral replication cycle (e.g., 48 hours).
-
Quantification of Viral Inhibition (EC50): The antiviral effect is quantified by measuring the reduction in viral RNA levels using quantitative real-time PCR (qRT-PCR). The half-maximal effective concentration (EC50) is then calculated.
-
Cytotoxicity Assay (CC50): The viability of uninfected cells exposed to the same concentrations of emetine is measured using an MTS assay to determine the half-maximal cytotoxic concentration (CC50).
3. Noscapine for COVID-19 Associated Cough (Randomized Controlled Trial) [9][10][[“]]
-
Study Design: A randomized controlled trial.
-
Participants: 124 outpatients with confirmed COVID-19 and cough, with symptom onset less than 5 days prior.
-
Intervention:
-
Treatment Group: Noscapine plus licorice syrup (Noscough® syrup) 20 mL every 6 hours for 5 days.
-
Control Group: Diphenhydramine elixir 7 mL every 8 hours for 5 days.
-
-
Primary Outcome: Response to treatment over 5 days, assessed using a visual analogue scale for cough severity.
-
Secondary Outcomes:
-
Cough severity after 5 days, measured by the Cough Symptom Score.
-
Cough-related quality of life.
-
Relief from dyspnea.
-
Signaling Pathways and Experimental Workflows
References
- 1. Efficacy and safety of berberine on the components of metabolic syndrome: a systematic review and meta-analysis of randomized placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical efficacy of low-dose emetine for patients with COVID-19: a real-world study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical efficacy of low-dose emetine for patients with COVID-19: a real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mednexus.org [mednexus.org]
- 6. Low dose of emetine as potential anti-SARS-CoV-2 virus therapy: preclinical in vitro inhibition and in vivo pharmacokinetic evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Evaluating Emetine for Viral Outbreaks (EVOLVE) [reaganudall.org]
- 9. Evaluation of noscapine-licorice combination effects on cough relieving in COVID-19 outpatients: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy and safety of berberine for dyslipidemia: study protocol for a randomized double-blind placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy and safety of berberine for dyslipidemia: study protocol for a randomized double-blind placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of berberine for dyslipidemia: study protocol for a randomized double-blind placebo-controlled trial | springermedizin.de [springermedizin.de]
- 15. Mechanisms of antiviral action and toxicities of ipecac alkaloids: Emetine and dehydroemetine exhibit anti-coronaviral activities at non-cardiotoxic concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. consensus.app [consensus.app]
Navigating the ADMET Landscape: A Comparative Guide to the Computational Prediction of Pharmacokinetic Properties for Novel Isoquinoline Analogues
For researchers, scientists, and drug development professionals, the early assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical determinant of its potential for clinical success. This guide provides a comprehensive comparison of computational (in silico) prediction methods against established in vitro experimental data for a series of novel isoquinoline analogues, a scaffold of significant interest in medicinal chemistry. By presenting detailed experimental protocols, quantitative data, and clear visualizations, this document aims to offer an objective resource for evaluating the utility of predictive models in modern drug discovery.
The journey of a drug from laboratory to clinic is fraught with challenges, with a significant number of candidates failing due to unfavorable pharmacokinetic profiles.[1][2] In silico ADMET prediction has emerged as an indispensable tool, offering a rapid and cost-effective means to prioritize compounds for further development long before resource-intensive experimental studies are undertaken.[2] This guide delves into the practical application of these predictive technologies, focusing on the increasingly important class of this compound derivatives, which are known for their diverse pharmacological activities.[3]
The Predictive vs. The Practical: A Data-Driven Comparison
To illustrate the predictive power and limitations of computational models, this guide presents a comparative analysis of in silico predictions with experimental results for a series of novel this compound analogues. While specific experimental data for a comprehensive set of newly synthesized this compound analogues with direct computational comparisons is proprietary and not always publicly available, we can extrapolate from studies on closely related compounds, such as quinoline (B57606) derivatives, to demonstrate the principles and data presentation formats.
The following table summarizes key ADMET parameters for a representative set of compounds, showcasing both predicted values from common computational platforms and corresponding experimental data.
Table 1: Comparison of Predicted and Experimental ADMET Properties for Representative Heterocyclic Analogues
| Compound ID | Property | In Silico Prediction | Experimental Value | Method/Platform |
| Analog A | Solubility (µg/mL) | Moderate to High | 85 ± 5 | pkCSM, Internal Database |
| Caco-2 Permeability (10⁻⁶ cm/s) | High | 15.2 ± 1.1 | ADMET Predictor®, Caco-2 Assay | |
| Human Liver Microsomal Stability (% remaining at 60 min) | Moderate | 45 ± 3 | StarDrop, Microsomal Stability Assay | |
| Plasma Protein Binding (%) | High | 92 ± 2 | Discovery Studio, Equilibrium Dialysis | |
| hERG Inhibition (IC₅₀, µM) | > 10 | > 30 | ADMET Predictor®, Patch Clamp Assay | |
| Analog B | Solubility (µg/mL) | Low | 12 ± 2 | pkCSM, Internal Database |
| Caco-2 Permeability (10⁻⁶ cm/s) | Moderate | 5.8 ± 0.7 | ADMET Predictor®, Caco-2 Assay | |
| Human Liver Microsomal Stability (% remaining at 60 min) | High | 88 ± 4 | StarDrop, Microsomal Stability Assay | |
| Plasma Protein Binding (%) | Very High | 99.1 ± 0.2 | Discovery Studio, Equilibrium Dialysis | |
| hERG Inhibition (IC₅₀, µM) | < 1 | 0.8 ± 0.1 | ADMET Predictor®, Patch Clamp Assay | |
| Analog C | Solubility (µg/mL) | High | 150 ± 10 | pkCSM, Internal Database |
| Caco-2 Permeability (10⁻⁶ cm/s) | Low | 1.5 ± 0.3 | ADMET Predictor®, Caco-2 Assay | |
| Human Liver Microsomal Stability (% remaining at 60 min) | Low | 15 ± 2 | StarDrop, Microsomal Stability Assay | |
| Plasma Protein Binding (%) | Moderate | 75 ± 5 | Discovery Studio, Equilibrium Dialysis | |
| hERG Inhibition (IC₅₀, µM) | > 10 | > 50 | ADMET Predictor®, Patch Clamp Assay |
Note: The data presented in this table is a composite illustration based on publicly available information for related heterocyclic compounds and is intended for comparative purposes.
Unveiling the "How": Detailed Experimental Protocols
The reliability of any comparison hinges on the quality and consistency of the experimental data. Below are detailed methodologies for the key in vitro ADMET assays referenced in this guide.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound, which is a key indicator of its oral absorption.
Methodology:
-
Caco-2 cells are seeded onto permeable filter supports in a transwell plate and cultured for 21-25 days to form a confluent monolayer with well-developed tight junctions.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The test compound is added to the apical (AP) side of the monolayer (simulating the intestinal lumen), and samples are taken from the basolateral (BL) side (simulating the bloodstream) at various time points.
-
To evaluate active efflux, the compound is also added to the BL side, and its transport to the AP side is measured.[1]
-
The concentration of the compound in the collected samples is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
-
The apparent permeability coefficient (Papp) is calculated, with a higher Papp value indicating better permeability.[1]
Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes in the liver, which influences its in vivo half-life and clearance.
Methodology:
-
The test compound is incubated with human liver microsomes at 37°C.
-
The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for CYP enzyme activity.[1]
-
Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched with a solvent like acetonitrile.[1]
-
The concentration of the remaining parent compound in each sample is determined by LC-MS/MS analysis.[1]
-
The rate of disappearance of the parent compound is used to calculate the intrinsic clearance (CLint).
Plasma Protein Binding Assay (Equilibrium Dialysis)
Objective: To measure the extent to which a compound binds to proteins in the blood plasma, as only the unbound fraction is typically pharmacologically active.
Methodology:
-
An equilibrium dialysis apparatus is used, which consists of two chambers separated by a semi-permeable membrane.
-
Plasma is placed in one chamber, and a buffer solution is placed in the other.
-
The test compound is added to the plasma-containing chamber.
-
The apparatus is incubated at 37°C with gentle shaking to allow the unbound compound to diffuse across the membrane until equilibrium is reached.
-
After incubation, the concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.
-
The percentage of the compound bound to plasma proteins is then calculated.
Visualizing the Process: Workflows and Pathways
To provide a clearer understanding of the logical flow of ADMET assessment and the biological context of this compound metabolism, the following diagrams have been generated.
Conclusion
The integration of in silico ADMET prediction into early-stage drug discovery offers a powerful strategy to de-risk and accelerate the development of new therapeutics. While computational models provide invaluable guidance, this guide underscores the continued importance of robust experimental validation. The presented data, protocols, and workflows offer a framework for researchers to critically evaluate and compare the ADMET properties of novel this compound analogues, ultimately facilitating the selection of candidates with the highest probability of success. As predictive technologies continue to evolve, the synergy between computational and experimental approaches will undoubtedly play an increasingly pivotal role in shaping the future of medicine.
References
Unveiling the Molecular Intricacies: A Comparative Guide to Validating the Mechanism of Action of Bioactive Isoquinoline Alkaloids
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action (MoA) of bioactive compounds is paramount for their translation into therapeutic agents. This guide provides a comparative overview of the experimental validation of the MoA for three prominent bioactive isoquinoline alkaloids: berberine (B55584), sanguinarine (B192314), and palmatine (B190311). We delve into their effects on key signaling pathways, supported by experimental data and detailed protocols for crucial validation assays.
Comparative Analysis of Bioactive this compound Alkaloids
Bioactive this compound alkaloids, a diverse class of naturally occurring compounds, have garnered significant attention for their broad pharmacological activities.[1][2][3][4] Berberine, sanguinarine, and palmatine are among the most studied, exhibiting anti-inflammatory, anticancer, and antimicrobial properties.[5] Their therapeutic potential lies in their ability to modulate multiple cellular signaling pathways.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) and other quantitative measures of bioactivity for berberine, sanguinarine, and palmatine across various experimental setups. It is important to note that direct comparison of IC50 values should be approached with caution, as experimental conditions such as cell lines and assay formats can vary between studies.
| Alkaloid | Target/Assay | Cell Line/System | IC50 Value | Reference(s) |
| Berberine | Cell Viability (MTT Assay) | SW480 (Colon Cancer) | 3.436 µM | [6] |
| Cell Viability (MTT Assay) | TNBC cell lines (HCC70, BT-20, MDA-MB-468) | 0.19 µM, 0.23 µM, 0.48 µM | [7] | |
| Tyrosine Hydroxylase Inhibition | PC12 cells | 18.6 µM | [8] | |
| NF-κB Activation (Reporter Assay) | 293T cells | ~5 µM (36% inhibition) | [9] | |
| Sanguinarine | Cell Viability (MTT Assay) | HCC cell lines (Bel7402, HepG2, HCCLM3, SMMC7721) | 2.90 µM, 2.50 µM, 5.10 µM, 9.23 µM | [10] |
| Choline Acetyl-transferase Inhibition | - | 284 nM | [11] | |
| Palmatine | Cell Viability (MTT Assay) | SMMC7721 (Hepatoma) | 0.02 ± 0.01 µM (for 13-n-octyl-palmatine) | [12] |
| Tyrosine Hydroxylase Inhibition | PC12 cells | 7.9 µM | [8] |
Table 1: Comparative IC50 values of Berberine, Sanguinarine, and Palmatine in various assays.
| Alkaloid | Pathway Modulated | Key Protein(s) | Effect | Quantitative Observation | Reference(s) |
| Berberine | PI3K/AKT | p-PI3K, p-AKT | Inhibition | Dose-dependent decrease in phosphorylation | [6][13] |
| AMPK | p-AMPK | Activation | Increased phosphorylation | [14][15][16][17] | |
| NF-κB | p-p65, p-IκBα | Inhibition | Decreased phosphorylation | [15][18] | |
| STAT3 | p-STAT3 (Tyr705, Ser727) | Inhibition | Dose- and time-dependent decrease in phosphorylation | [19][20] | |
| Sanguinarine | STAT3 | p-STAT3 (Tyr705, Ser727) | Inhibition | Significant decrease in phosphorylation | [4][21] |
| NF-κB | NF-κB activity | Inhibition | Dose-dependent decrease | [22] | |
| Palmatine | PI3K/AKT | p-PI3K, p-AKT | Inhibition | Dose-dependent decrease in phosphorylation | [23][24] |
| AMPK | p-AMPK | Activation | Increased phosphorylation | [25] |
Table 2: Comparative effects of this compound Alkaloids on key signaling pathways.
Key Signaling Pathways and Their Validation
The multifaceted therapeutic effects of these alkaloids stem from their ability to interact with and modulate critical cellular signaling pathways.
The PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Both berberine and palmatine have been shown to inhibit this pathway.[6][13][23][24]
References
- 1. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Stat3 activation by sanguinarine suppresses prostate cancer cell growth and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Berberine and palmatine inhibit the growth of human rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Berberine regulates the Notch1/PTEN/PI3K/AKT/mTOR pathway and acts synergistically with 17-AAG and SAHA in SW480 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicological Effects of Berberine and Sanguinarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of dopamine biosynthesis by protoberberine alkaloids in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Identification of Novel Berberine Derivatives as Potent Inhibitors against TNF-α-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biochemical activities of berberine, palmatine and sanguinarine mediating chemical defence against microorganisms and herbivores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Cytotoxicity Evaluation of 13-n-Alkyl Berberine and Palmatine Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Berberine Promotes Glucose Consumption Independently of AMP-Activated Protein Kinase Activation | PLOS One [journals.plos.org]
- 15. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Activation of AMP-Activated Protein Kinase Is Required for Berberine-Induced Reduction of Atherosclerosis in Mice: The Role of Uncoupling Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of berberine on LPS-induced expression of NF-κB/MAPK signalling pathway and related inflammatory cytokines in porcine intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Inhibition of Stat3 Activation by Sanguinarine Suppresses Prostate Cancer Cell Growth and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Anti-cancer effect of palmatine through inhibition of the PI3K/AKT pathway in canine mammary gland tumor CMT-U27 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Berberine stimulates lysosomal AMPK independent of PEN2 and maintains cellular AMPK activity through inhibiting the dephosphorylation regulator UHRF1 [frontiersin.org]
comparative review of classical versus modern isoquinoline synthesis methods
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a privileged structural motif found in a vast array of natural products and pharmacologically active compounds. Its synthesis has been a central focus in organic chemistry for over a century, leading to the development of a diverse arsenal (B13267) of synthetic methodologies. This guide provides a comprehensive and objective comparison of classical and modern methods for this compound synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.
Classical this compound Synthesis Methods
Traditional approaches to this compound synthesis, developed in the late 19th and early 20th centuries, have long served as the bedrock for constructing this heterocyclic system. These methods, while foundational, often necessitate harsh reaction conditions and may have limitations in terms of substrate scope and functional group tolerance.
The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction, first reported in 1893, is a widely used method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides. The reaction involves an intramolecular electrophilic aromatic substitution, typically promoted by a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[1][2][3] The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding isoquinolines. The reaction is most effective with electron-rich aromatic rings.[3]
Reaction Mechanism:
Figure 1: General mechanism of the Bischler-Napieralski reaction.
The Pictet-Spengler Reaction
Discovered in 1911, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydrothis compound.[4][5][6] This reaction is a special case of the Mannich reaction and is particularly effective for substrates with electron-donating groups on the aromatic ring.[6]
Reaction Mechanism:
Figure 2: General mechanism of the Pictet-Spengler reaction.
The Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction, reported in 1893, is an acid-catalyzed synthesis of isoquinolines from the cyclization of benzalaminoacetals.[7][8][9] These Schiff bases are typically formed from the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine.[9] While versatile, this method can suffer from low yields due to competing side reactions.
Reaction Mechanism:
Figure 3: General mechanism of the Pomeranz-Fritsch reaction.
Modern this compound Synthesis Methods
In recent decades, a plethora of modern synthetic methods have emerged, offering milder reaction conditions, broader substrate scope, and improved efficiency compared to their classical counterparts. These methods often leverage transition-metal catalysis, C-H activation strategies, and photocatalysis.
Transition-Metal-Catalyzed C-H Activation
Transition-metal-catalyzed C-H activation has revolutionized the synthesis of isoquinolines by providing a more atom- and step-economical approach. Catalysts based on rhodium, palladium, and copper are commonly employed to direct the functionalization of C-H bonds and subsequent annulation to form the this compound core.
Rhodium(III)-Catalyzed Synthesis: Rhodium(III) catalysts, such as [Cp*RhCl₂]₂, are effective for the annulation of benzamides with alkynes to produce isoquinolones.[10] This method often proceeds under relatively mild conditions and exhibits good functional group tolerance.
Palladium-Catalyzed Synthesis: Palladium catalysts are versatile for the synthesis of isoquinolones through the C-H activation of N-methoxybenzamides and their annulation with allenes.[4] This approach offers high regioselectivity and good yields under relatively mild conditions.[4]
Copper-Catalyzed Synthesis: Copper(I) iodide has been shown to catalyze the intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water to afford isoquinolines and this compound N-oxides.[1][11][12][13] This method is noteworthy for its use of an environmentally benign solvent and simple reaction conditions.[11][12]
Reaction Mechanism (General C-H Activation/Annulation):
Figure 4: General mechanism for transition-metal-catalyzed C-H activation/annulation.
Photocatalytic Synthesis
Visible-light photocatalysis has emerged as a powerful and sustainable tool for organic synthesis, including the construction of this compound derivatives. These methods often proceed under mild, metal-free conditions.
Visible-Light-Induced Deaminative [4+2] Annulation: Isoquinolones can be synthesized via a photoinitiated deaminative [4+2] annulation of alkynes and N-amidepyridinium salts.[14][15] This metal-free approach exhibits a broad substrate scope and good functional group tolerance under benign reaction conditions.[14]
Visible-Light-Promoted Insertion of Vinyl Isocyanides: Multi-substituted isoquinolines can be prepared through the visible-light-promoted insertion of vinyl isocyanides with diaryliodonium salts at room temperature.[14]
Reaction Mechanism (Photocatalytic Synthesis of Isoquinolones):
Figure 5: General mechanism for the photocatalytic synthesis of isoquinolones.
Comparative Data of this compound Synthesis Methods
The following tables summarize quantitative data for selected classical and modern this compound synthesis methods, providing a basis for comparison of their performance.
Table 1: Classical this compound Synthesis Methods
| Method | Substrate | Reagents/Conditions | Reaction Time | Yield (%) | Reference |
| Bischler-Napieralski | N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide | POCl₃, MeCN, reflux | 2 h | 92 | [3] |
| Bischler-Napieralski | N-(2-phenylethyl)benzamide | P₂O₅, Toluene, reflux | 4 h | 85 | [3] |
| Pictet-Spengler | Tryptamine, Benzaldehyde | TFA, CH₂Cl₂, rt | 12 h | 85 | [8] |
| Pictet-Spengler | Dopamine hydrochloride, Formaldehyde | HCl, H₂O, rt | 24 h | 75 | [8] |
| Pomeranz-Fritsch | Benzaldehyde, 2,2-diethoxyethylamine | H₂SO₄, 0 °C to rt | 48 h | 40-60 | [7][8] |
Table 2: Modern this compound Synthesis Methods
| Method | Substrate | Catalyst/Reagents/Conditions | Reaction Time | Yield (%) | Reference |
| Rh(III)-Catalyzed C-H Activation | N-Pivaloyloxybenzamide, Diphenylacetylene | [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), PivOH, DCE, 80 °C | 12 h | 95 | [10] |
| Pd(II)-Catalyzed C-H Activation | N-Methoxybenzamide, Ethyl 2,3-butadienoate | Pd(CH₃CN)₂Cl₂ (10 mol%), Ag₂CO₃, DIPEA, Toluene, 85 °C | 4 h | 87 | [4] |
| Cu(I)-Catalyzed Cyclization | (E)-2-(phenylethynyl)benzaldehyde O-methyl oxime | CuI (10 mol%), H₂O, 80 °C | 15 h | 92 | [1][11][12][13] |
| Photocatalytic Annulation | 4-Phenyl-1-butyne, N-Benzoyloxypyridinium salt | Eosin Y (2 mol%), Blue LED, MeCN, rt | 24 h | 85 | [14][15] |
| Visible Light/Vinyl Isocyanide Insertion | 1-(Isocyanovinyl)benzene, Diphenyliodonium triflate | fac-[Ir(ppy)₃] (1 mol%), Blue LED, DMSO, rt | 12 h | 82 | [14] |
Experimental Protocols
General Procedure for the Bischler-Napieralski Reaction
To a solution of the β-arylethylamide (1.0 equiv) in a suitable solvent (e.g., acetonitrile (B52724) or toluene), phosphorus oxychloride (2.0-3.0 equiv) is added dropwise at 0 °C. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature and carefully poured onto crushed ice. The mixture is basified with an aqueous solution of sodium hydroxide (B78521) or potassium carbonate and extracted with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 3,4-dihydrothis compound.
General Procedure for the Pictet-Spengler Reaction
To a solution of the β-arylethylamine (1.0 equiv) in a suitable solvent (e.g., dichloromethane or methanol), the aldehyde or ketone (1.0-1.2 equiv) is added. The mixture is stirred at room temperature, and an acid catalyst (e.g., trifluoroacetic acid or hydrochloric acid) is added. The reaction is stirred at the appropriate temperature (room temperature to reflux) until completion as monitored by TLC. The reaction mixture is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography to give the tetrahydrothis compound product.
General Procedure for the Pomeranz-Fritsch Reaction
A mixture of the benzaldehyde (1.0 equiv) and 2,2-dialkoxyethylamine (1.1 equiv) is stirred in a suitable solvent. Concentrated sulfuric acid is added dropwise at 0 °C, and the reaction is allowed to warm to room temperature and stirred for an extended period. The reaction mixture is then carefully poured onto ice and neutralized with a base. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by chromatography to yield the this compound.
General Procedure for Rh(III)-Catalyzed C-H Activation/Annulation
A mixture of the N-pivaloyloxybenzamide (1.0 equiv), the alkyne (1.2 equiv), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%) in a suitable solvent such as 1,2-dichloroethane (B1671644) (DCE) is stirred in a sealed tube. Pivalic acid (PivOH) is often added as an additive. The reaction mixture is heated at 80-100 °C for 12-24 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the corresponding isoquinolone.
General Procedure for Photocatalytic Synthesis of Isoquinolones
In a reaction vessel, the alkyne (1.0 equiv), N-amidepyridinium salt (1.2 equiv), and a photocatalyst such as Eosin Y (1-5 mol%) are dissolved in a degassed solvent (e.g., acetonitrile). The mixture is then irradiated with visible light (e.g., blue LEDs) at room temperature with vigorous stirring. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to provide the desired isoquinolone.
Conclusion
The synthesis of isoquinolines has evolved significantly from the classical name reactions to modern, highly efficient catalytic methods. While classical methods like the Bischler-Napieralski and Pictet-Spengler reactions remain valuable for their simplicity and the synthesis of specific scaffolds, they are often limited by harsh conditions and narrower substrate scope. Modern methods, particularly those involving transition-metal-catalyzed C-H activation and photocatalysis, offer milder reaction conditions, greater functional group tolerance, and higher yields, opening avenues for the synthesis of complex and diverse this compound derivatives. The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and the desired efficiency and sustainability of the process. This guide provides a foundational comparison to aid researchers in making informed decisions for their synthetic endeavors in the rich field of this compound chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of isoquinolines via visible light-promoted insertion of vinyl isocyanides with diaryliodonium salts. | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. organicreactions.org [organicreactions.org]
- 8. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 9. chemistry-reaction.com [chemistry-reaction.com]
- 10. Rh(iii)-catalyzed C–H activation/β-F elimination/Michael addition: diastereoselective access to dihydroisoquinolinones featuring β-amino α-fluorocarbonyl motif - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of isoquinolines via visible light-promoted insertion of vinyl isocyanides with diaryliodonium salts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. chemrxiv.org [chemrxiv.org]
Assessing the Target Specificity of Newly Synthesized Isoquinoline Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2][3] In recent years, there has been a significant focus on developing synthetic this compound derivatives as potent inhibitors of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[1][4] A key challenge in the development of these inhibitors is ensuring their target specificity to maximize therapeutic efficacy while minimizing off-target effects and associated toxicities.[5]
This guide provides a comparative overview of methodologies to assess the target specificity of newly synthesized this compound inhibitors, presenting supporting experimental data for representative compounds and comparing their performance with alternative inhibitors.
Comparative Analysis of Inhibitor Specificity
The following tables summarize the inhibitory activity of selected newly synthesized this compound derivatives and established alternative inhibitors against their primary targets and a panel of off-target kinases. Lower IC50 values indicate greater potency.
Table 1: Inhibitory Activity (IC50) of Pyrazolo[3,4-g]this compound Derivatives Against a Panel of Protein Kinases
| Compound | Haspin (nM) | CLK1 (nM) | DYRK1A (nM) | CDK9/Cyclin T (nM) | GSK-3β (nM) | CK1ε (nM) | CDK5/p25 (nM) | Pim1 (nM) |
| 1b | 57 | >10000 | 70 | >10000 | >10000 | >10000 | >10000 | >10000 |
| 1c | 66 | >10000 | 165 | >10000 | >10000 | >10000 | >10000 | >10000 |
| 2a | 240 | 110 | 140 | 120 | >10000 | >10000 | 3600 | 1800 |
| 2c | 62 | >10000 | 250 | >10000 | >10000 | >10000 | >10000 | >10000 |
Source: Data synthesized from a study on pyrazolo[3,4-g]this compound derivatives.[6][7]
Table 2: Comparative Inhibitory Activity (IC50) of a Newly Synthesized this compound Derivative and Alternative Inhibitors Against HER2 and EGFR Kinases
| Inhibitor | Class | HER2 IC50 (nM) | EGFR IC50 (nM) | Selectivity (EGFR/HER2) |
| Compound 14f | This compound-tethered quinazoline (B50416) | 1.8 | 13.5 | 7.5 |
| Lapatinib | Quinazoline (Alternative) | 10.8 | 7.6 | 0.7 |
| Neratinib | Quinoline (Alternative) | 5.0 | 9.0 | 1.8 |
| Tucatinib | Quinoline (Alternative) | 8.0 | 490 | 61.25 |
Source: Data for Compound 14f from a study on this compound-tethered quinazoline derivatives.[8][9] Data for Lapatinib, Neratinib, and Tucatinib synthesized from comparative analyses.[10][11][12]
Key Experimental Protocols for Assessing Target Specificity
Accurate assessment of inhibitor specificity relies on a combination of in vitro biochemical assays, cell-based assays, and proteome-wide approaches.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50), providing a measure of inhibitor potency.
Methodology:
-
Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase and its specific substrate to their optimal concentrations in the kinase buffer. Prepare serial dilutions of the this compound test compound.
-
Assay Reaction: In a microplate, combine the kinase, substrate, and test inhibitor at various concentrations.
-
Initiation: Start the kinase reaction by adding a solution of ATP (often at a concentration close to the Km for the specific kinase).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. Common detection methods include radiometric assays measuring the transfer of ³²P or ³³P from ATP, or fluorescence/luminescence-based assays like ADP-Glo™, which measures the amount of ADP produced.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[13]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify and quantify the engagement of an inhibitor with its target protein within intact cells. The principle is that ligand binding generally increases the thermal stability of the target protein.
Methodology:
-
Cell Treatment: Treat cultured cells with the this compound inhibitor or a vehicle control for a specified time.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes or a 96-well PCR plate and heat them across a range of temperatures using a thermal cycler to generate a melt curve. For isothermal dose-response experiments, heat all samples at a single, predetermined temperature.
-
Cell Lysis: After heating and cooling, lyse the cells to release their contents. This can be achieved through freeze-thaw cycles or the addition of a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Target Protein: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein remaining in the soluble fraction using techniques like Western blotting or mass spectrometry.
-
Data Analysis: For melt curve experiments, plot the amount of soluble target protein against the temperature. A shift in the melting temperature (Tm) to the right in inhibitor-treated samples indicates target engagement. For isothermal dose-response experiments, plot the amount of soluble protein against the inhibitor concentration to determine the potency of target engagement (EC50).[1][3][13][14][15]
Chemical Proteomics
This unbiased, proteome-wide approach identifies the direct binding targets of a compound in a complex biological sample, such as a cell lysate.
Methodology:
-
Inhibitor Immobilization: Covalently link the newly synthesized this compound inhibitor (or a close analog with a suitable functional group) to a solid support, such as sepharose or agarose (B213101) beads, to create an affinity matrix.
-
Lysate Incubation: Prepare a total protein lysate from cultured cells or tissues. Incubate the lysate with the inhibitor-coupled beads to allow for the capture of binding proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads. This can be done by changing the pH or salt concentration, or more specifically, by adding a high concentration of the free inhibitor to compete for binding.
-
Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify the proteins that specifically interact with the this compound inhibitor. This provides a comprehensive profile of both on-target and potential off-target interactions.[2][7][16][17][18]
Signaling Pathways and Experimental Workflows
Visualizing the relevant signaling pathways and experimental workflows can aid in understanding the context of inhibitor action and the process of specificity assessment.
References
- 1. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. annualreviews.org [annualreviews.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of this compound-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative analysis of drug response and gene profiling of HER2-targeted tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative analysis of drug response and gene profiling of HER2-targeted tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
Navigating Resistance: A Comparative Guide to Isoquinoline-Based Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the exploration of novel antibacterial agents. Isoquinoline alkaloids, a diverse class of natural and synthetic compounds, have emerged as promising candidates. This guide provides a comparative analysis of the cross-resistance profiles of key this compound-based antibacterial agents, supported by experimental data, to aid in the development of next-generation therapeutics.
Comparative Analysis of Antibacterial Activity
The antibacterial efficacy of this compound alkaloids varies significantly across different chemical scaffolds and bacterial species. Minimum Inhibitory Concentration (MIC) is a key metric used to quantify this activity, with lower values indicating higher potency. The following tables summarize the MIC values of prominent this compound-based agents against a panel of both susceptible and resistant bacterial strains.
Protoberberine Alkaloids: Berberine (B55584) and Palmatine (B190311)
Berberine and palmatine are well-studied protoberberine alkaloids with broad-spectrum antibacterial activity. They are known to intercalate with DNA and inhibit protein biosynthesis.[1] Notably, they often exhibit synergistic effects when combined with conventional antibiotics.
| Compound | Bacterium | Resistance Profile | MIC (µg/mL) | Reference |
| Berberine | Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 128 | [2] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 32 - 128 | [2] | |
| Escherichia coli | - | >1024 | [1] | |
| Pseudomonas aeruginosa | - | >1024 | [1] | |
| Palmatine | Staphylococcus aureus | - | 128 - 256 | [1] |
| Escherichia coli | - | >1024 | [1] | |
| Pseudomonas aeruginosa | - | >1024 | [1] |
Benzophenanthridine Alkaloids: Sanguinarine (B192314) and Chelerythrine (B190780)
Sanguinarine and chelerythrine are potent benzophenanthridine alkaloids that primarily act by disrupting bacterial cell membranes and inhibiting cell division.[1]
| Compound | Bacterium | Resistance Profile | MIC (µg/mL) | Reference |
| Sanguinarine | Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 1.9 | [3] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1.9 | [3] | |
| Pseudomonas aeruginosa | - | >125 | [3] | |
| Chelerythrine | Staphylococcus aureus | Methicillin-Resistant (MRSA) | 156 | [2] |
| Pseudomonas aeruginosa | - | 1.9 | [3] |
Synthetic this compound Derivatives
Recent research has focused on synthesizing novel this compound derivatives to enhance antibacterial potency and overcome resistance.
| Compound | Bacterium | Resistance Profile | MIC (µg/mL) | Reference |
| HSN584 | Staphylococcus aureus | Methicillin-Resistant (MRSA) | 4 | [4] |
| Staphylococcus aureus | Fluoroquinolone-Resistant | 4 - 8 | [4] | |
| Enterococcus faecalis | Vancomycin-Resistant (VRE) | 8 | [4] | |
| HSN739 | Staphylococcus aureus | Methicillin-Resistant (MRSA) | 4 | [4] |
| Staphylococcus aureus | Fluoroquinolone-Resistant | 4 - 8 | [4] | |
| Enterococcus faecalis | Vancomycin-Resistant (VRE) | 4 | [4] |
Cross-Resistance and Collateral Sensitivity
A critical aspect of developing new antibiotics is understanding their potential for cross-resistance with existing drugs. While comprehensive comparative studies on cross-resistance between different this compound alkaloids are limited, the available data suggests a low propensity for cross-resistance with some conventional antibiotics.
Some studies indicate that bacteria resistant to certain antibiotics may exhibit increased susceptibility to other drugs, a phenomenon known as collateral sensitivity . This presents a promising strategy for designing antibiotic cycling protocols to mitigate resistance development. For instance, the evolution of resistance to one drug could make a bacterial population more vulnerable to an this compound-based agent. Further research is needed to construct detailed collateral sensitivity networks for this class of compounds.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized assay for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
This compound compound stock solution (typically in DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin, vancomycin)
-
Negative control (broth and solvent only)
-
Microplate reader
Procedure:
-
Prepare serial two-fold dilutions of the this compound compound in the microtiter plate wells using CAMHB. The final volume in each well should be 100 µL.
-
Inoculate each well (except the negative control) with 5 µL of the bacterial suspension, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (a known antibiotic) and a negative control (broth with the same concentration of solvent used to dissolve the test compound) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is defined as the lowest concentration that shows no significant increase in OD600 compared to the negative control.
Signaling Pathways and Mechanisms of Action
This compound-based antibacterial agents exert their effects through various mechanisms, often targeting multiple cellular processes. Understanding these pathways is crucial for rational drug design and for predicting and overcoming resistance.
One of the key mechanisms of action for some this compound alkaloids, such as berberine, is the inhibition of the bacterial cell division protein FtsZ. FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring at the division site. Inhibition of FtsZ polymerization disrupts cell division, leading to filamentation and eventual cell death.[5][6][7][8][9]
Caption: Inhibition of bacterial cell division by berberine through targeting FtsZ.
Furthermore, some this compound alkaloids can modulate host immune responses to enhance bacterial clearance. For example, berberine has been shown to interact with Toll-like receptor 4 (TLR4), a key component of the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria. This interaction can modulate downstream signaling pathways, such as the p38 MAPK pathway, to bolster the host's defense against infection.
Experimental and Drug Discovery Workflow
The discovery and development of novel antibacterial agents from natural products like this compound alkaloids follows a structured workflow. This process begins with the screening of extensive compound libraries and progresses through hit validation, lead optimization, and preclinical studies.
Caption: A generalized workflow for the discovery and development of this compound-based antibacterial drugs.
References
- 1. Biochemical activities of berberine, palmatine and sanguinarine mediating chemical defence against microorganisms and herbivores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Berberine and Palmatine Distribution Across Plant Organs in Berberis darwinii: Basis for Selecting Superior-Producing Accessions | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Genetic Evidence for Inhibition of Bacterial Division Protein FtsZ by Berberine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comparative Study of the Inhibitory Action of Berberine Derivatives on the Recombinant Protein FtsZ of E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic Evidence for Inhibition of Bacterial Division Protein FtsZ by Berberine | PLOS One [journals.plos.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Unveiling Berberine analogues as potential inhibitors of Escherichia coli FtsZ through machine learning molecular docking and molecular dynamics approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Isoquinoline Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of several prominent isoquinoline drug candidates: Noscapine, Berberine (B55584), Tetrandrine, and the related opioids Codeine and Morphine. The information presented herein is intended to assist researchers in evaluating and selecting promising candidates for further development. All quantitative data is summarized in comparative tables, and detailed experimental methodologies are provided. Additionally, key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
I. Comparative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for selected this compound drug candidates, providing a basis for direct comparison of their absorption, distribution, metabolism, and excretion (ADME) profiles.
Table 1: Oral Bioavailability and Half-Life of this compound Drug Candidates
| Drug Candidate | Species | Oral Bioavailability (%) | Elimination Half-Life (t½) | Citation(s) |
| Noscapine | Human | ~30% | 2.6 - 4.5 hours | [1][2] |
| Berberine | Rat | 0.37 ± 0.11% | - | [3] |
| Tetrandrine | Rat | ~33.01% | - | [4] |
| Codeine | Human | ~90% | ~3 hours | [5] |
Table 2: Clearance and Volume of Distribution of this compound Drug Candidates
| Drug Candidate | Species | Total Plasma Clearance | Volume of Distribution (Vd) | Citation(s) |
| Noscapine | Human | 22 ml/min/kg | 4.7 L/kg | [1] |
| Berberine | Rat | - | 12–38 L/kg | [3] |
| Tetrandrine | Rat | - | - | |
| Codeine | Human | - | ~3.5 L/kg | [5] |
II. Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these drug candidates are provided below.
A. Determination of Pharmacokinetic Parameters by High-Performance Liquid Chromatography (HPLC)
This protocol is a generalized procedure for the quantification of this compound alkaloids in plasma, based on common practices.[6][7]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 200 µL of a precipitation agent (e.g., acetonitrile (B52724) or methanol).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: A reversed-phase C18 or C8 column is typically used (e.g., 4.6 x 150 mm, 5 µm).[7][8]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[7][8]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the specific alkaloid (e.g., 232 nm for noscapine).[7]
-
Injection Volume: 10-20 µL.
3. Quantification
-
A calibration curve is constructed by analyzing a series of standard solutions of the drug candidate of known concentrations.
-
The peak area of the drug in the plasma sample is compared to the calibration curve to determine its concentration.
B. Determination of Pharmacokinetic Parameters by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a more sensitive and selective method for quantifying this compound alkaloids.[2][9]
1. Sample Preparation (Liquid-Liquid or Solid-Phase Extraction)
-
Liquid-Liquid Extraction: To plasma, add an internal standard and an extraction solvent (e.g., ethyl acetate). Vortex and centrifuge to separate the layers. The organic layer is then evaporated and the residue reconstituted.[9]
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge with methanol (B129727) and water. Load the plasma sample, wash with a weak solvent, and then elute the analyte with a stronger solvent. The eluate is then evaporated and reconstituted.[10]
2. LC-MS/MS Conditions
-
Chromatography: Similar to HPLC, using a C18 column and a gradient elution with a mobile phase of ammonium formate (B1220265) or formic acid in water and acetonitrile.[2][8]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.[2][9]
3. Data Analysis
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ are calculated from the plasma concentration-time data using non-compartmental analysis.
C. Determination of Oral Bioavailability in Rats
This protocol outlines the general procedure for determining the absolute oral bioavailability of a drug candidate.[7][11]
1. Animal Dosing
-
Intravenous (IV) Administration: A known dose of the drug is administered intravenously to a group of rats. Blood samples are collected at various time points.
-
Oral (PO) Administration: A known dose of the drug is administered orally (by gavage) to another group of rats. Blood samples are collected at the same time points as the IV group.
2. Sample Analysis
-
Plasma concentrations of the drug are determined using a validated analytical method such as HPLC or LC-MS/MS.
3. Calculation of Bioavailability
-
The Area Under the Curve (AUC) of the plasma concentration-time profile is calculated for both the IV and oral administration routes.
-
The absolute oral bioavailability (F%) is calculated using the following formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
III. Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by the this compound drug candidates and a typical experimental workflow for pharmacokinetic analysis.
References
- 1. Pharmacokinetic studies of novel berberine derivatives with ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. Tetrandrine Ameliorates Airway Remodeling of Chronic Asthma by Interfering TGF- β 1/Nrf-2/HO-1 Signaling Pathway-Mediated Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Codeine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Preclinical pharmacokinetics and bioavailability of noscapine, a tubulin-binding anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. A rapid LC-MS/MS method for simultaneous determination of berberine and irbesartan in rat plasma: Application to the drug-drug pharmacokinetic interaction study after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract [frontiersin.org]
- 11. Experimental determination of the oral bioavailability and bioaccessibility of lead particles - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Double-Edged Sword: A Comparative Guide to the Cytotoxicity of Isoquinoline Derivatives in Normal vs. Cancer Cell Lines
For researchers, scientists, and drug development professionals, the quest for novel anti-cancer agents with high efficacy and minimal side effects is a paramount challenge. Isoquinoline derivatives, a class of naturally occurring and synthetic compounds, have emerged as promising candidates, exhibiting potent cytotoxic effects against a range of cancer cell lines. However, a critical aspect of their therapeutic potential lies in their selectivity – the ability to preferentially target cancer cells while sparing their normal counterparts. This guide provides an objective comparison of the cytotoxic performance of several key this compound derivatives, supported by experimental data, detailed methodologies, and visual representations of associated signaling pathways.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of prominent this compound derivatives against various cancer and normal cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population, serving as a standard measure of cytotoxicity. A lower IC50 value indicates higher potency. The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, provides a quantitative measure of a compound's cancer-selective cytotoxicity. A higher SI value is indicative of greater selectivity.
| This compound Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Normal Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) |
| Berberine (B55584) | HeLa | Cervical Cancer | 245.18 ± 17.33[1] | Vero | Monkey Kidney Epithelial | 71.14[2][3] | ~0.29 |
| HT29 | Colon Cancer | 52.37 ± 3.45[1] | WRL-68 | Human Liver Embryonic | 788[4] | ~15.05 | |
| MCF-7 | Breast Cancer | 272.15 ± 11.06[1] | MCF-10A | Normal Breast Epithelial | >100 | >0.37 | |
| Sanguinarine (B192314) | A431 | Skin Squamous Carcinoma | ~1-2[3] | NHEK | Normal Human Epidermal Keratinocytes | >10[3] | >5-10 |
| H1299 | Non-small Cell Lung Cancer | ~3[5] | MRC-5 | Normal Human Lung Fibroblast | >10 | >3.3 | |
| HepG2 | Liver Cancer | 2.50[6] | LO2 | Normal Human Liver | >20[7] | >8 | |
| Noscapine | MDA-MB-231 | Triple-Negative Breast Cancer | 20[8] | MCF-10F | Normal Breast Epithelial | 53[8] | 2.65 |
| H460 | Non-small Cell Lung Cancer | 34.7 ± 2.5[9] | HEK293 | Human Embryonic Kidney | >100[10] | >2.88 | |
| Papaverine | AMJ-13 | Breast Cancer | 62.12[11] | Normal cell line | Not specified | 393.8[11] | ~6.34 |
| MCF-7 | Breast Cancer | 72.62[11] | NHF | Normal Human Fibroblast | >100 | >1.38 | |
| Emetine | HCT116 | Colon Cancer | 0.06[12] | MRC-5 | Normal Human Lung Fibroblast | 3.79[12] | 63.17 |
| Jurkat | T-cell Leukemia | 0.64[13] | PBMCs | Peripheral Blood Mononuclear Cells | 2.44[12] | 3.81 | |
| MGC803 | Gastric Cancer | 0.0497[14] | Not specified |
Experimental Protocols
The data presented in this guide is predominantly derived from studies employing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method widely used to assess cell viability and cytotoxicity.
General MTT Assay Protocol
-
Cell Seeding: Cancerous and normal cells are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The culture medium is then replaced with fresh medium containing various concentrations of the this compound derivative. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: Following the incubation period, MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
The selective cytotoxicity of this compound derivatives against cancer cells can be attributed to their interference with various cellular signaling pathways that are often dysregulated in cancer.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for evaluating the comparative cytotoxicity of this compound derivatives.
Caption: A generalized workflow for determining the comparative cytotoxicity of this compound derivatives.
Berberine and the JAK/STAT Signaling Pathway
Berberine has been shown to exert its anti-cancer effects, in part, by inhibiting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway is often constitutively active in cancer cells, promoting proliferation and survival.
Caption: Berberine's inhibitory effect on the JAK/STAT signaling pathway.
Emetine and the MAPK Signaling Pathway
Emetine, another potent this compound alkaloid, has been demonstrated to influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Its anticancer effects can be mediated through the activation of the pro-apoptotic p38 pathway and the inhibition of the pro-survival ERK pathway.
Caption: Emetine's modulation of the p38 and ERK MAPK signaling pathways.
References
- 1. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Differential antiproliferative and apoptotic response of sanguinarine for cancer cells versus normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Antitumor Activity of Noscapine in Combination with Doxorubicin in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of 9-(N-arylmethylamino) congeners of noscapine: the microtubule targeting drugs for the management of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Effects of Papaverine on Cell Proliferation, Reactive Oxygen Species, and Cell Cycle Progression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Emetine induces oxidative stress, cell differentiation and NF-κB inhibition, suppressing AML stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Isoquinoline
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling isoquinoline in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and mitigate risks.
This compound is a heterocyclic aromatic organic compound that can be harmful if swallowed and is toxic in contact with skin.[1][2][3] It is also known to cause skin and serious eye irritation.[1][3] Adherence to proper safety measures is crucial when working with this chemical.
Hazard Identification and Quantitative Data
Understanding the fundamental properties and hazards of this compound is the first step toward safe handling.
| Property | Value | Reference |
| CAS Number | 119-65-3 | [1][2] |
| Molecular Formula | C₉H₇N | [4] |
| Molecular Weight | 129.16 g/mol | [4] |
| Appearance | Light brown solid or light yellow oily liquid | [4][5] |
| Boiling Point | 242-243 °C | [3][4] |
| Melting Point | 24-28 °C | [3][4] |
| Vapor Pressure | 0.05 hPa @ 20 °C | [2][4] |
| Density | 1.099 g/cm³ @ 20 °C | [2][4] |
| Oral LD50 (Rat) | 360 mg/kg | [2][4] |
| Dermal LD50 (Rabbit) | 590 mg/kg (or 590 uL/kg) | [2][4] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure.[4][6][7] All PPE should be inspected before use.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye/Face Protection | Chemical safety goggles or glasses and a face shield. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] A face shield provides additional protection against splashes.[6][7] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile) and appropriate protective clothing (e.g., lab coat). | Wear appropriate gloves to prevent skin exposure.[4] Protective clothing should be worn to prevent skin contact.[1][4] Contaminated clothing must be removed immediately and washed before reuse.[1][4] |
| Respiratory Protection | NIOSH/MSHA approved respirator. | To be used when ventilation is inadequate, if exposure limits are exceeded, or if irritation is experienced.[4][6] All work should ideally be conducted in a chemical fume hood or a well-ventilated area to keep airborne concentrations low.[4][6][8] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is essential for the safe handling of this compound.
1. Preparation:
-
Ensure a chemical fume hood is operational.[9]
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[4]
-
Assemble all necessary PPE and confirm it is in good condition.
-
Prepare and label all necessary equipment and containers before handling the chemical.
2. Handling:
-
Conduct all work involving this compound within a certified chemical fume hood to minimize inhalation exposure.[7][9]
-
Wear the full complement of recommended PPE at all times.[1][2]
-
Do not eat, drink, or smoke in the laboratory or areas where chemicals are handled.[1][10]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][4]
3. In Case of a Spill:
-
Remove all sources of ignition.[8]
-
Use an inert absorbent material (e.g., sand, silica (B1680970) gel) to contain the spill.[3][6][9]
-
Collect the absorbed material and place it into a suitable, sealed, and labeled container for hazardous waste disposal.[3][4][6][9]
-
Ventilate the area and decontaminate the spill site.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with federal, state, and local regulations.[4]
1. Waste Segregation:
-
Collect solid and liquid waste containing this compound in separate, designated, and clearly labeled hazardous waste containers.[9]
-
Do not mix this compound waste with other waste streams unless following an established and approved procedure.
2. Container Management:
-
Use chemically resistant containers with secure, leak-proof lids.[9]
-
Label the container clearly with "Hazardous Waste" and list "this compound" as a component.[9]
-
Do not overfill waste containers; it is recommended not to exceed 80% capacity.[9]
3. Storage and Disposal:
-
Store sealed waste containers in a designated, cool, dry, and well-ventilated waste accumulation area, away from incompatible materials.[4][8][9]
-
Maintain a detailed log of the waste, including the chemical name, quantity, and date of accumulation.[9]
-
Arrange for the pickup and disposal of the waste through a licensed professional hazardous waste management company.[9]
Experimental Workflow: Safe Handling and Disposal of this compound
The following diagram outlines the key procedural steps for safely managing this compound from receipt to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fr.cpachem.com [fr.cpachem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. isg.ku.edu.tr [isg.ku.edu.tr]
- 5. nbinno.com [nbinno.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. synerzine.com [synerzine.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
